molecular formula C6H3Cl3O B165520 2,3,5-Trichlorophenol CAS No. 933-78-8

2,3,5-Trichlorophenol

Cat. No.: B165520
CAS No.: 933-78-8
M. Wt: 197.4 g/mol
InChI Key: WWGQHTJIFOQAOC-UHFFFAOYSA-N
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Description

2,3,5-Trichlorophenol belongs to the class of substituted phenol compounds. They are widely used in industrial applications such as synthesis of pesticides, dyes, drugs, plastics, etc. They are found in the environment as pollutant due to their extensive usage.>Long colorless needles or white chalky solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
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InChI Key

WWGQHTJIFOQAOC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3O
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DSSTOX Substance ID

DTXSID0026208
Record name 2,3,5-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor
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Vapor Density

Relative vapor density (air = 1): 6.8
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CAS No.

933-78-8
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Melting Point

135 to 138 °F (NTP, 1992), 62 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trichlorophenol: Properties, Analysis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of 2,3,5-Trichlorophenol (CAS No. 933-78-8), a significant chlorinated organic compound. Tailored for researchers, scientists, and professionals in drug development and environmental science, this guide details its chemical and physical properties, outlines detailed experimental protocols for its analysis, and explores its potential biological mechanisms of action.

Core Chemical and Physical Properties

This compound is a chlorinated phenol that typically appears as colorless crystals or a white chalky solid with a characteristic phenolic odor[1][2]. As a member of the trichlorophenol isomer group, its specific chlorine substitution pattern dictates its unique chemical behavior and toxicological profile.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 933-78-8[1][2][3][4][5]
Molecular Formula C₆H₃Cl₃O[1][2][5]
Molecular Weight 197.45 g/mol [4][5]
IUPAC Name This compound[2]
Synonyms Phenol, 2,3,5-trichloro-[2]
InChI Key WWGQHTJIFOQAOC-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C(=C1O)Cl)Cl)Cl[2]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Melting Point 57-62 °C (135-144 °F)[1][2]
Boiling Point 248-253 °C (478-487 °F) at 760 mmHg[1][2][3]
Appearance Colorless crystals or white chalky solid[1][2]
Water Solubility Poor; < 1 mg/mL at 16 °C (61 °F)[2]
Vapor Density 6.8 (air = 1)[2][3]
Octanol/Water Partition Coefficient (log P) 3.8[2][3]
pKa 6.57 ± 0.15 (Predicted)

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, handling, and analysis of this compound. The following sections provide plausible and established protocols.

Synthesis of this compound (Proposed Method)

Principle: The direct chlorination of 3,5-dichlorophenol in the presence of a Lewis acid catalyst can introduce a chlorine atom at the 2-position, yielding this compound. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of other isomers and over-chlorinated products.

Materials:

  • 3,5-Dichlorophenol

  • 1,2-Dichloroethane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Chlorine (Cl₂) gas

  • Hydrochloric acid (aqueous, 10%)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide solution), add 3,5-dichlorophenol (1 eq.).

  • Dissolution: Add anhydrous 1,2-dichloroethane to dissolve the starting material under a nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 10-15°C in an ice bath. Carefully add anhydrous aluminum chloride (approx. 0.05 eq.) to the stirred solution.

  • Chlorination: Bubble chlorine gas (1.0-1.1 eq.) slowly through the stirred solution via the gas inlet tube. Maintain the temperature between 10-15°C throughout the addition, which may take 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine. Slowly add 10% aqueous hydrochloric acid to the reaction mixture to quench the catalyst.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Analytical Determination by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly sensitive method for the quantification of chlorophenols in various matrices. The following protocol, adapted from established environmental analysis methods, involves a derivatization step to improve chromatographic performance.

Principle: Chlorophenols are converted to their acetate esters using acetic anhydride in a basic solution. These derivatives are more volatile and less polar than the parent phenols, resulting in better peak shape and sensitivity during GC analysis.

Materials:

  • Sample (e.g., water, soil extract)

  • Potassium carbonate (K₂CO₃) buffer solution

  • Acetic anhydride

  • Hexane (analytical grade)

  • This compound analytical standard

  • Internal standard (e.g., 1,3,5-tribromobenzene)

Procedure:

  • Sample Preparation: For a 100 mL aqueous sample, adjust the pH to be alkaline by adding it to a flask containing a K₂CO₃ buffer.

  • Derivatization: Add 0.5 mL of acetic anhydride to the buffered sample. Seal and stir vigorously for 15-30 minutes at room temperature to form 2,3,5-trichlorophenyl acetate.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of hexane to the sample and shaking for 2 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction twice more with fresh hexane.

  • Concentration: Combine the hexane extracts and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for 2,3,5-trichlorophenyl acetate and the internal standard.

G Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation & Derivatization cluster_extract Extraction & Concentration cluster_analysis Instrumental Analysis Sample Aqueous Sample (100 mL) Buffer Add K2CO3 Buffer Sample->Buffer Deriv Add Acetic Anhydride Buffer->Deriv Stir Stir for 15-30 min Deriv->Stir Extract Liquid-Liquid Extraction with Hexane (3x) Stir->Extract Concentrate Concentrate Extract under Nitrogen Extract->Concentrate GCMS Inject into GC-MS Concentrate->GCMS Final Extract Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Workflow for GC-MS Analysis of this compound

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, studies on the closely related isomer 2,4,6-trichlorophenol provide a valuable model for the cytotoxic mechanisms of this class of compounds. Exposure to 2,4,6-trichlorophenol has been shown to induce a multi-faceted cellular stress response leading to apoptosis.

The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers oxidative stress. This in turn activates the Nrf2/HMOX1 antioxidant response pathway. Concurrently, the compound induces Endoplasmic Reticulum (ER) stress, characterized by the upregulation of key stress sensor proteins. Both oxidative and ER stress pathways converge on the mitochondria, leading to a loss of mitochondrial membrane potential and the activation of the intrinsic apoptotic cascade, culminating in cell death.

G cluster_stress Cellular Stress Induction cluster_response Stress Response Pathways cluster_mito Mitochondrial Dysfunction & Apoptosis TCP 2,4,6-Trichlorophenol (Model Isomer) ROS Reactive Oxygen Species (ROS) Generation TCP->ROS ER_Stress Endoplasmic Reticulum (ER) Stress TCP->ER_Stress Nrf2 Nrf2/HMOX1 Pathway (Antioxidant Response) ROS->Nrf2 Mito Loss of Mitochondrial Membrane Potential ROS->Mito UPR Unfolded Protein Response (UPR Activation) ER_Stress->UPR UPR->Mito BaxBcl Increased Bax/Bcl-2 Ratio Mito->BaxBcl Caspase Caspase-3 Activation BaxBcl->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed Cytotoxicity Pathway for Trichlorophenols

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and respiratory protection (e.g., N95 dust mask) when handling the solid compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep separated from strong oxidants and food products.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment. In case of a spill, dampen the solid material with 60-70% ethanol, collect it into a suitable container, and decontaminate the area with a soap and water solution.

References

2,3,5-Trichlorophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,5-Trichlorophenol

This guide provides a comprehensive overview of this compound, a significant chlorinated organic compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, structural characteristics, physical properties, and its role as a chemical intermediate.

Chemical Identity and Structure

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Chemical Structure: this compound is an aromatic compound. Its structure consists of a benzene ring substituted with one hydroxyl (-OH) group and three chlorine atoms at positions 2, 3, and 5. The molecular formula is C₆H₃Cl₃O[1][2][3]. It is described as colorless crystals or a white chalky solid with a characteristic odor[1][2][4].

  • SMILES: C1=C(C=C(C(=C1O)Cl)Cl)Cl[1]

  • InChI: InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H[1][3]

  • InChIKey: WWGQHTJIFOQAOC-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for handling, modeling, and experimental design.

PropertyValueSource(s)
Molecular Weight 197.45 g/mol [1][3][4]
CAS Number 933-78-8[1][2][3]
Melting Point 57-60 °C (135-138 °F)[1][4][5]
Boiling Point 248-253 °C (478-480 °F) at 760 mmHg[1][2][4][5]
Water Solubility 771 mg/L at 25 °C (Slightly soluble)[1][4][5]
Vapor Density 6.8 (air = 1)[1]
LogP (Octanol-Water) 3.8[1]
pKa 6.57 ± 0.15 (Predicted)[4]
EINECS Number 213-272-2[1][4]

Experimental Protocols: Synthesis

General Approach: Chlorination of a Dichlorophenol Precursor

This method is adapted from procedures for synthesizing other trichlorophenol isomers, such as 2,4,5-trichlorophenol from 2,5-dichlorophenol, and should be considered a general, unvalidated approach for this compound. The synthesis would likely involve the chlorination of a suitable dichlorophenol isomer, such as 2,3-dichlorophenol or 3,5-dichlorophenol.

Materials:

  • Dichlorophenol precursor (e.g., 3,5-Dichlorophenol)

  • Anhydrous Lewis acid catalyst (e.g., Aluminium chloride, AlCl₃)

  • Inert polar aprotic solvent (e.g., 1,2-dichloroethane)

  • Chlorine gas (Cl₂)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolution: Dissolve the chosen dichlorophenol precursor in an inert solvent like 1,2-dichloroethane inside a reaction vessel equipped with a stirrer, gas inlet, and cooling system.

  • Catalyst Addition: Cool the solution to a controlled temperature (e.g., 10-15°C) and add a catalytic amount of a Lewis acid, such as anhydrous aluminium chloride.

  • Chlorination: Bubble chlorine gas slowly through the stirred mixture over several hours. The reaction is exothermic and the temperature must be carefully maintained within a narrow range to control isomer formation.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to track the consumption of the starting material and the formation of the trichlorophenol product.

  • Workup: Once the reaction is complete, terminate the chlorine flow. Quench the reaction by adding water or dilute hydrochloric acid to decompose the catalyst.

  • Extraction & Purification: Separate the organic layer. Wash it with water and then a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. The solvent is then removed under reduced pressure (e.g., rotary evaporation) to yield the crude product.

  • Final Purification: The crude this compound can be purified by techniques such as recrystallization from a suitable solvent or fractional distillation.

Disclaimer: This is a generalized protocol. The specific reaction conditions, including precursor choice, catalyst, temperature, and reaction time, would require optimization to selectively synthesize the 2,3,5-isomer and minimize the formation of other isomers.

Industrial and Research Applications

This compound serves as a versatile chemical intermediate, primarily in the synthesis of more complex molecules for industrial applications[2]. Its specific arrangement of chlorine atoms and the reactive hydroxyl group make it a valuable building block.

The following diagram illustrates the logical workflow of this compound as a foundational chemical intermediate.

G TCP This compound (Intermediate) Synth1 Multi-step Organic Synthesis TCP->Synth1 Precursor Synth2 Multi-step Organic Synthesis TCP->Synth2 Precursor Synth3 Multi-step Organic Synthesis TCP->Synth3 Precursor Pharma Pharmaceuticals Agro Agrochemicals Other Specialty Chemicals (Dyes, Resins) Synth1->Pharma Yields Active Ingredients Synth2->Agro Yields Pesticides, Herbicides Synth3->Other Yields Final Products

Caption: Workflow of this compound as a chemical intermediate.

References

2,3,5-Trichlorophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and physical properties of 2,3,5-Trichlorophenol, a halogenated phenol. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of experimental and analytical procedures.

PropertyValueSource
Molecular FormulaC6H3Cl3O[1][2][3][4]
Alternate Molecular FormulaC6H2Cl3OH[5]
Molecular Weight197.4 g/mol [1]
Alternate Molecular Weight197.45 g/mol [2][3][4][5]
CAS Number933-78-8[1][4]

Logical Relationship of Chemical Information

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.

This compound This compound Molecular_Formula Molecular Formula (C6H3Cl3O) This compound->Molecular_Formula Molecular_Weight Molecular Weight (197.45 g/mol) This compound->Molecular_Weight CAS_Number CAS Number (933-78-8) This compound->CAS_Number

Caption: Relationship between this compound and its key identifiers.

References

solubility of 2,3,5-Trichlorophenol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,3,5-Trichlorophenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. Due to the limited availability of quantitative solubility data for this compound in organic solvents, this guide also includes comparative data for the closely related isomers, 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, to provide a broader context for researchers.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative and qualitative solubility data for this compound and its isomers.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water25771 mg/L[1]
ChloroformNot SpecifiedSlightly Soluble[1][2]
MethanolHeatedSlightly Soluble[1][2]

Note: The qualitative descriptors "slightly soluble" indicate that the compound does not dissolve to a large extent in these solvents under the specified conditions. The availability of standard solutions of this compound in methanol and isooctane further confirms its solubility in these organic solvents, although the saturation concentrations are not specified.

Table 2: Comparative Solubility of Trichlorophenol Isomers in Organic Solvents

To provide a more comprehensive understanding, the following table presents quantitative solubility data for the 2,4,5- and 2,4,6- isomers of trichlorophenol in various organic solvents at 25 °C. This data can serve as a useful reference for estimating the potential solubility of this compound in similar solvent systems.

Solvent2,4,5-Trichlorophenol ( g/100 g solvent)2,4,6-Trichlorophenol ( g/100 g solvent)Reference
Acetone615525[3][4]
Benzene163113[3][4]
Carbon Tetrachloride5137[3][4]
Diethyl Ether525Not Specified[3]
Methanol615525[3][4]
Toluene122100[3][4]
Denatured Alcohol525400[3][4]

Experimental Protocols for Solubility Determination

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of chemical substances. It involves equilibrating a surplus of the test substance with a known volume of the solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Detailed Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound (analytical standard, >99% purity)

  • Solvents: Deionized water, Methanol, Ethanol, Acetone, Toluene, etc. (HPLC or analytical grade)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.2.2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining suspended particles. The filter material should be compatible with the solvent and should not adsorb the analyte.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

2.2.3. Quantification by HPLC-UV:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its protonated form.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the diluted sample extract into the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

2.2.4. Quantification by GC-MS (for organic solvents):

  • Sample Derivatization (Optional but often recommended for phenols):

    • To improve chromatographic performance and sensitivity, the phenol group can be derivatized (e.g., acetylation with acetic anhydride).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Calibration and Analysis:

    • Similar to the HPLC method, prepare calibration standards and a calibration curve.

    • Analyze the diluted sample extract and calculate the solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl (-OH) group and nonpolar chlorinated benzene ring results in a molecule with mixed polarity. This influences its solubility in different types of solvents.

Caption: Logical relationships governing the solubility of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2,3,5-trichlorophenol, a compound of significant environmental and toxicological interest. Understanding its fragmentation behavior is crucial for its unambiguous identification and quantification in complex matrices. This document details the core fragmentation patterns under different ionization techniques, provides established experimental protocols for its analysis, and visualizes the key fragmentation pathways and analytical workflows.

Core Fragmentation Data

The mass spectrometric behavior of this compound is highly dependent on the ionization technique employed. Electron Ionization (EI) typically induces extensive fragmentation, providing a detailed structural fingerprint, while softer ionization methods like Electrospray Ionization (ESI) often yield a prominent molecular ion, which is useful for molecular weight determination and quantification.

Quantitative Mass Spectrometry Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound under various mass spectrometry conditions. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) results in isotopic clusters for chlorine-containing fragments, which is a key diagnostic feature. For simplicity, the m/z values for the most abundant isotopologue (containing only ³⁵Cl) are primarily listed.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Source
GC-MS (EI)196 [M]⁺•198, 200, 160, 132, 97, 62--INVALID-LINK--
LC-ESI-QFT (Negative)194.9177 [M-H]⁻158.941--INVALID-LINK--

Visualizing the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a series of characteristic steps, primarily involving the loss of chlorine and carbon monoxide moieties. The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway Proposed EI Fragmentation Pathway of this compound M This compound [M]⁺• m/z 196/198/200 F1 Loss of CO [M-CO]⁺• m/z 168/170/172 M->F1 - CO F2 Loss of Cl• [M-Cl]⁺ m/z 161/163/165 M->F2 - Cl• F3 Loss of HCl [M-HCl]⁺• m/z 160/162/164 M->F3 - HCl F4 [M-CO-Cl]⁺ m/z 133/135 F1->F4 - Cl• F5 [M-HCl-Cl]⁺ m/z 125/127 F3->F5 - Cl• F6 [C₅H₂Cl]⁺ m/z 97 F5->F6 - C₂H₂ F7 [C₅H₃]⁺ m/z 63 F6->F7 - Cl•

Proposed EI Fragmentation Pathway of this compound

Experimental Protocols

The analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization to improve chromatographic performance, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis of aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on methodologies for the analysis of chlorophenols in environmental samples.

1. Sample Preparation and Derivatization:

  • Extraction: For solid samples (e.g., soil, sediment), accelerated solvent extraction (ASE) or Soxhlet extraction can be employed. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) is common.

  • Derivatization: To enhance volatility and improve peak shape, the phenolic hydroxyl group is often derivatized. A common method is acetylation using acetic anhydride in the presence of a catalyst like potassium carbonate.

    • To an aqueous sample or an extract, add a suitable buffer (e.g., potassium carbonate) to adjust the pH.

    • Add acetic anhydride and heat the mixture (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to form the acetate derivative.

    • Extract the derivatized analyte into an organic solvent such as hexane.

    • Concentrate the extract to a final volume for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of this compound in aqueous matrices.

1. Sample Preparation:

  • Filtration: Filter aqueous samples through a 0.45 µm membrane filter to remove particulate matter.

  • Solid-Phase Extraction (SPE): For pre-concentration and sample cleanup, pass the water sample through an SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease A to 5% over 5 minutes.

    • Hold at 5% A for 1 minute.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion: m/z 195

      • Product Ions: Monitor characteristic fragments (e.g., m/z 160, 125). Collision energy should be optimized for the specific instrument.

Analytical Workflow Visualization

The following diagram outlines a typical workflow for the analysis of this compound in an environmental sample.

experimental_workflow General Workflow for this compound Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Sample Preparation - Extraction (LLE, SPE, ASE) - Derivatization (for GC-MS) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS Volatile/Derivatized LCMSMS LC-MS/MS Analysis->LCMSMS Polar/Non-volatile Data Data Acquisition - Full Scan - SIM/MRM GCMS->Data LCMSMS->Data Processing Data Processing - Peak Integration - Library Matching Data->Processing Quant Quantification & Reporting - Calibration Curve - Final Report Processing->Quant

General Workflow for this compound Analysis

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2,3,5-trichlorophenol, a significant chlorinated aromatic compound. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including environmental analysis and as a potential intermediate in drug development. This document outlines the characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and illustrates the correlation between the molecular structure and its IR spectrum.

Molecular Structure and Vibrational Modes

This compound (C₆H₃Cl₃O) is a substituted aromatic compound. Its infrared spectrum is characterized by vibrational modes associated with the hydroxyl (-OH) group, the aromatic ring, and the carbon-chlorine (C-Cl) bonds. The positions of the three chlorine atoms on the benzene ring influence the electronic distribution and, consequently, the frequencies of the various vibrational modes.

The key functional groups and their expected vibrational motions that give rise to distinct absorption bands in the IR spectrum include:

  • O-H stretch: From the phenolic hydroxyl group.

  • C-O stretch: Between the aromatic ring and the hydroxyl group.

  • C=C stretch: Within the aromatic ring.

  • C-H stretch: Of the aromatic ring.

  • C-H in-plane and out-of-plane bending: Of the aromatic ring.

  • C-Cl stretch: From the chlorinated substituents.

Quantitative Infrared Absorption Data

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) spectral database.[1] The assignments are based on established group frequency correlations for phenols and halogenated aromatic compounds.

Peak Position (cm⁻¹)Vibrational AssignmentFunctional Group
~3600O-H StretchPhenolic -OH
~3080Aromatic C-H StretchAr-H
~1580Aromatic C=C StretchAromatic Ring
~1460Aromatic C=C StretchAromatic Ring
~1420C-O-H BendingPhenolic -OH
~1280C-O StretchAr-O
~1180Aromatic C-H In-Plane BendingAr-H
~1100Aromatic C-H In-Plane BendingAr-H
~860C-H Out-of-Plane BendingAr-H
~780C-Cl StretchAr-Cl
~680C-Cl StretchAr-Cl

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solid samples.

Objective: To acquire a high-quality mid-infrared spectrum of solid this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Scientific Nicolet iS50, Bruker ALPHA II).

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

  • Sample of this compound (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Install the ATR accessory in the spectrometer's sample compartment.

    • Ensure the ATR crystal is clean and free from any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.

    • The background scan is typically performed over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical number of scans to be co-added for the background is 16 or 32 to ensure a good signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Place a small amount of solid this compound onto the ATR crystal using a clean spatula.

    • Ensure that the sample completely covers the surface of the ATR crystal to obtain a strong and representative signal.

    • Lower the ATR pressure arm to apply consistent pressure on the solid sample, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the this compound sample using the same scanning parameters as the background spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

    • Analyze the spectrum by assigning the observed absorption bands to their corresponding molecular vibrations as detailed in the data table above.

  • Cleaning:

    • After the measurement is complete, release the pressure arm, and carefully remove the this compound sample from the ATR crystal using a spatula and a lint-free wipe.

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove any remaining sample residue.

Logical Relationships in IR Spectroscopy of this compound

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its characteristic infrared absorption bands.

IR_Spectroscopy_Workflow cluster_structure Molecular Structure cluster_vibrations Vibrational Modes cluster_spectrum Infrared Spectrum cluster_interpretation Interpretation Molecule This compound (C₆H₃Cl₃O) OH_Stretch O-H Stretch Molecule->OH_Stretch CO_Stretch C-O Stretch Molecule->CO_Stretch CC_Stretch C=C Stretch (Aromatic) Molecule->CC_Stretch CH_Bending C-H Bending Molecule->CH_Bending CCl_Stretch C-Cl Stretch Molecule->CCl_Stretch IR_Bands Characteristic Absorption Bands (~3600, ~1580, ~1460, ~1280, ~860, ~780 cm⁻¹) OH_Stretch->IR_Bands CO_Stretch->IR_Bands CC_Stretch->IR_Bands CH_Bending->IR_Bands CCl_Stretch->IR_Bands Interpretation Functional Group Identification & Molecular Fingerprinting IR_Bands->Interpretation

References

Environmental Fate and Degradation of 2,3,5-Trichlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a chlorinated aromatic compound that has raised environmental concerns due to its potential toxicity and persistence. While not as extensively studied as some of its isomers, understanding its behavior in the environment is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, exploring its abiotic and biotic degradation pathways, and detailing relevant experimental methodologies.

Physicochemical Properties

The environmental transport and fate of 2,3,5-TCP are largely governed by its physical and chemical properties. A summary of these key parameters is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₃Cl₃O[1]
Molecular Weight 197.45 g/mol [1]
Appearance Colorless needles or white chalky solid[1]
Melting Point 57-60 °C[1]
Boiling Point 248-249 °C[1]
Water Solubility 771 mg/L at 25 °C
LogP (Octanol-Water Partition Coefficient) 3.79[1]
Vapor Pressure 0.0139 mmHg at 25°C
pKa 6.57 (predicted)

Environmental Fate

The relatively low water solubility and moderate LogP value of 2,3,5-TCP suggest that it will have a tendency to partition to organic matter in soil and sediment. Its vapor pressure indicates a low potential for volatilization from water surfaces. Due to its persistence, 2,3,5-TCP can be subject to long-range transport in the environment. It is known to be toxic to aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific studies on the photodegradation of 2,3,5-TCP are limited, research on other trichlorophenol isomers, such as 2,4,5-TCP and 2,4,6-TCP, indicates that photolysis can be a significant degradation pathway in aqueous environments. The process typically involves the cleavage of the carbon-chlorine bond, leading to the formation of dichlorophenols, monochlorophenols, and eventually phenol. Further degradation can lead to the opening of the aromatic ring and mineralization to CO₂, water, and chloride ions. The presence of photosensitizers, such as humic acids, in natural waters can enhance the rate of photodegradation.

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as UV/H₂O₂ or Fenton chemistry, have been shown to be effective in degrading chlorophenols, including 2,4,6-trichlorophenol.[2][3] These processes can lead to complete mineralization.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chlorophenols are generally resistant to hydrolysis under typical environmental pH and temperature conditions. However, under specific conditions, such as in the presence of strong alkaline additives, hydrolysis of trichlorophenols can occur, leading to the substitution of chlorine atoms with hydroxyl groups to form di- and trichlorinated catechols or resorcinols.[4]

Biotic Degradation

Microbial degradation is a key process for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade various chlorophenols.

Aerobic Degradation

Under aerobic conditions, the initial step in the degradation of chlorophenols often involves the hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes. For trichlorophenols, this can lead to the formation of chlorinated catechols or hydroquinones. Subsequent steps involve ring cleavage by dioxygenases, followed by further degradation through metabolic pathways to ultimately yield carbon dioxide and chloride ions.

While a specific, complete aerobic degradation pathway for 2,3,5-TCP has not been fully elucidated, studies on other TCP isomers provide likely routes. For example, the degradation of 2,4,6-TCP can be initiated by a monooxygenase, leading to the formation of 2,6-dichlorohydroquinone.[5] A similar initial hydroxylation is plausible for 2,3,5-TCP.

Aerobic_Degradation_Pathway TCP This compound Intermediate1 Chlorinated Dihydroxybenzene (e.g., 3,5-Dichlorocatechol) TCP->Intermediate1 Monooxygenase / Dioxygenase Intermediate2 Ring Cleavage Products (e.g., Chloromuconic Acid) Intermediate1->Intermediate2 Dioxygenase TCA TCA Cycle Intermediates Intermediate2->TCA Further Degradation Mineralization CO2 + H2O + Cl- TCA->Mineralization

Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for chlorinated phenols is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria. The resulting less-chlorinated phenols are generally less toxic and more amenable to further degradation.

Studies on the anaerobic degradation of other trichlorophenols, such as 2,4,5-TCP and 2,4,6-TCP, have shown the formation of various di- and monochlorophenol isomers as intermediates before eventual conversion to phenol.[5] Phenol can then be further degraded to methane and carbon dioxide by methanogenic consortia. A study on the transformation of a biogenic chlorinated hydroquinone metabolite by Desulfitobacterium sp. strain PCE1 reported the formation of this compound, indicating that some microorganisms can also produce this compound under anaerobic conditions.[6]

Anaerobic_Degradation_Pathway TCP This compound DCP Dichlorophenols TCP->DCP Reductive Dechlorination MCP Monochlorophenols DCP->MCP Reductive Dechlorination Phenol Phenol MCP->Phenol Reductive Dechlorination Mineralization CH4 + CO2 + Cl- Phenol->Mineralization Methanogenesis

Experimental Protocols

Isolation and Enrichment of 2,3,5-TCP Degrading Microorganisms

Objective: To isolate and enrich microbial cultures capable of degrading this compound from environmental samples.

Materials:

  • Environmental sample (e.g., contaminated soil, activated sludge)

  • Mineral Salts Medium (MSM)

  • This compound (as sole carbon and energy source)

  • Shaker incubator

  • Agar plates with MSM and 2,3,5-TCP

  • Sterile glassware

Protocol:

  • Enrichment:

    • Inoculate a flask containing sterile MSM supplemented with a specific concentration of 2,3,5-TCP (e.g., 10-50 mg/L) with the environmental sample.

    • Incubate the flask on a rotary shaker at a controlled temperature (e.g., 25-30 °C).

    • Monitor the degradation of 2,3,5-TCP over time using HPLC or GC-MS.

    • Once significant degradation is observed, transfer an aliquot of the culture to a fresh flask of the same medium. Repeat this transfer several times to enrich for the degrading microorganisms.[7][8][9][10][11]

  • Isolation:

    • Plate serial dilutions of the enriched culture onto MSM agar plates containing 2,3,5-TCP as the sole carbon source.

    • Incubate the plates until distinct colonies appear.

    • Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Characterization:

    • Confirm the degradation ability of the pure isolates by growing them in liquid MSM with 2,3,5-TCP and monitoring its disappearance.

    • Identify the isolated strains using molecular techniques such as 16S rRNA gene sequencing.

Isolation_Workflow Sample Environmental Sample Enrichment Enrichment Culture (MSM + 2,3,5-TCP) Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation PureCulture Pure Culture Isolation->PureCulture Characterization Degradation Assay & 16S rRNA Sequencing PureCulture->Characterization

Analysis of 2,3,5-TCP and its Degradation Products

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the separation and quantification of 2,3,5-TCP and its potential degradation products.[12]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., phosphoric or formic acid, to improve peak shape).

  • Detector: UV detector set at a wavelength where 2,3,5-TCP and its expected metabolites absorb (e.g., around 280 nm).

  • Quantification: Based on a calibration curve prepared with authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products. Derivatization may be required for polar metabolites to improve their volatility and chromatographic behavior.[10][13][14][15]

  • Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the aqueous matrix.

  • Derivatization (optional): Acetylation or silylation to convert polar hydroxyl groups to less polar esters or ethers.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometer operating in full scan mode for identification of unknowns and selected ion monitoring (SIM) mode for quantification of target analytes.

Conclusion

The environmental fate of this compound is influenced by a combination of its physicochemical properties and various degradation processes. While specific data for this isomer is somewhat limited, analogies drawn from other trichlorophenols suggest that both abiotic and biotic mechanisms contribute to its transformation in the environment. Aerobic and anaerobic microbial degradation, in particular, are expected to be the primary routes for its ultimate mineralization. Further research is needed to fully elucidate the specific degradation pathways, identify the key microbial players and enzymes involved, and to develop and optimize effective remediation technologies for environments contaminated with this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

An In-depth Technical Guide on the Toxicity and Ecotoxicity of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorophenol (2,3,5-TCP) is a chlorinated phenol compound that has garnered scientific interest due to its potential toxicity and environmental persistence. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological and ecotoxicological profile of 2,3,5-TCP. While data specific to this isomer are limited, this document synthesizes available information and draws comparisons with closely related trichlorophenol isomers to provide a thorough assessment. This guide covers human and animal toxicity, ecotoxicity in aquatic organisms, and potential mechanisms of action. Additionally, it outlines standard experimental protocols for toxicity assessment and analytical detection, and visualizes key pathways and workflows to support further research and risk assessment.

Introduction

Chlorophenols are a class of chemical compounds that have been widely used as pesticides, herbicides, and wood preservatives.[1] this compound (CAS No. 933-78-8) is one of the isomers of trichlorophenol.[2] Although no longer in widespread production in many countries, its persistence in the environment and potential for human exposure remain a concern. Understanding the toxicological and ecotoxicological properties of 2,3,5-TCP is crucial for environmental risk assessment and the development of remediation strategies. This guide aims to provide researchers and professionals with a detailed technical resource on the known effects of 2,3,5-TCP.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2,3,5-TCP is essential for predicting its environmental fate and toxicokinetics.

PropertyValueReference
Molecular FormulaC₆H₃Cl₃O[2]
Molecular Weight197.4 g/mol [2]
AppearanceLong colorless needles or white chalky solid[2]
Melting Point135 to 138 °F (57 to 61 °C)[2]
Boiling Point478 to 480 °F (248 to 249 °C) at 760 mmHg[2]
Water Solubility< 1 mg/mL at 61 °F (16 °C)[2]
log P (Octanol-Water Partition Coefficient)3.8[2]

Mammalian Toxicity

Data on the mammalian toxicity of this compound are limited. Much of the available information is qualitative and derived from general safety data. For a more complete picture, data from the closely related isomer, 2,4,5-Trichlorophenol, are often used for risk assessment, though caution is advised when extrapolating between isomers.

Acute Toxicity

Acute exposure to 2,3,5-TCP can cause a range of symptoms.[3] Ingestion may be harmful.[3] It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[3] Symptoms of exposure can include:

  • Painless blanching or redness of the skin[3]

  • Vomiting, nausea, and diarrhea[3]

  • Collapse and coma[3]

  • Profuse sweating and intense thirst[3]

  • Cyanosis, hyperactivity, and stupor[3]

  • A fall in blood pressure, rapid breathing, and abdominal pain[3]

  • Hemolysis, convulsions, and pulmonary edema, which may be followed by pneumonia[3]

Prolonged contact can lead to severe burns and tissue destruction.[3]

Chronic Toxicity

Chronic exposure to related compounds has been associated with digestive disturbances, nervous system disorders, skin eruptions, and damage to the liver and kidneys.[2] For the 2,4,5-TCP isomer, chronic exposure in rats led to slight degenerative changes in the liver and kidneys.[4]

Carcinogenicity

There is insufficient data to classify the carcinogenicity of this compound. The U.S. Environmental Protection Agency (EPA) has classified the related isomer, 2,4,5-trichlorophenol, as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data.[4] However, another isomer, 2,4,6-trichlorophenol, is classified as a probable human carcinogen (Group B2) based on animal studies that showed an increased incidence of lymphomas, leukemia, and liver cancer.[5]

Quantitative Toxicity Data
IsomerSpeciesRouteValueEndpointReference
2,4,5-TCPRatOral100 mg/kg/dayNOAEL[6]
2,4,5-TCPRatOral300 mg/kg/dayLOAEL[6]
2,4,5-TCPRatOral2.96 g/kgLD50[6]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Ecotoxicity

This compound is classified as very toxic to aquatic life.[2] It can cause long-term adverse effects in the aquatic environment.[7]

Aquatic Toxicity

Limited quantitative data are available for the ecotoxicity of this compound. The table below summarizes available data for this isomer and the more studied 2,4,5-Trichlorophenol.

IsomerSpeciesDurationEndpointValue (µg/L)Reference
2,4,5-TCPDesmodesmus subspicatus (Green Algae)72 hoursEC50 (growth inhibition)1,200[8]
2,4,5-TCPGammarus pulex (Amphipod)48 hoursLC50390[8]
2,4,5-TCPOncorhynchus mykiss (Rainbow Trout)96 hoursLC50260[8]
2,4,5-TCPLemna gibba (Duckweed)7 daysEC50 (growth inhibition)415[8]
2,4,5-TCPPseudokirchneriella subcapitata (Green Algae)72 hoursNOEC (growth inhibition)530[8]
2,4,5-TCPDaphnia magna (Crustacean)21 daysNOEC (reproduction)110[8]
2,4,5-TCPOncorhynchus mykiss (Rainbow Trout)90 daysNOEC (mortality)108[8]

EC50: Effective Concentration, 50% LC50: Lethal Concentration, 50% NOEC: No-Observed-Effect Concentration

Mechanism of Toxicity

The precise molecular mechanisms of this compound toxicity have not been extensively studied. However, the toxicity of chlorophenols, in general, is often attributed to their ability to uncouple oxidative phosphorylation, which disrupts cellular energy production. They can also generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA, lipids, and proteins.[1]

Toxicity_Pathway TCP This compound Exposure Cell Cellular Uptake TCP->Cell Mito Mitochondrial Dysfunction Cell->Mito Uncoupling of Oxidative Phosphorylation ROS Increased ROS Production Cell->ROS Mito->ROS OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (DNA, Lipids, Proteins) OxStress->Damage Apoptosis Apoptosis/ Necrosis Damage->Apoptosis

Caption: Proposed general mechanism of chlorophenol-induced cellular toxicity.

Environmental Fate and Biodegradation

The environmental persistence of this compound is a key factor in its overall risk profile. Highly chlorinated phenols are generally more resistant to degradation.[9]

Environmental Fate

With a log P of 3.8, 2,3,5-TCP has a tendency to partition into organic matter in soil and sediment. Its low water solubility limits its mobility in aquatic systems, but it can still be transported in dissolved form.

Environmental_Fate Source 2,3,5-TCP Release (e.g., industrial discharge) Water Water Column Source->Water Sediment Sediment Adsorption Water->Sediment Partitioning Biota Bioaccumulation Water->Biota Degradation Biodegradation (Slow) Water->Degradation Sediment->Biota Sediment->Degradation

Caption: Simplified logical flow of the environmental fate of this compound.

Biodegradation

The aerobic degradation of this compound has been observed to be slow.[9] The biodegradation of chlorophenols often proceeds through hydroxylation and ring cleavage, with the position of the chlorine atoms influencing the specific pathway and rate of degradation. For some trichlorophenols, degradation can involve reductive dechlorination under anaerobic conditions.[10]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicity and ecotoxicity of chemical compounds.

Aquatic Toxicity Testing Protocol (General)

This protocol is a generalized workflow for determining the acute toxicity (LC50) of a substance to fish, based on OECD and EPA guidelines.[11]

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A1 Prepare Stock Solution of 2,3,5-TCP B1 Prepare Test Concentrations (Serial Dilution) A1->B1 A2 Select Test Organism (e.g., Pimephales promelas) A3 Acclimate Organisms A2->A3 B2 Add Organisms to Test Chambers A3->B2 B1->B2 B3 Maintain Controlled Conditions (Temp, pH, Light) B2->B3 C1 Monitor Mortality at 24, 48, 72, 96 hours B3->C1 C2 Record Water Quality Parameters B3->C2 D1 Calculate LC50 Value (e.g., Probit Analysis) C1->D1

Caption: Experimental workflow for a standard acute aquatic toxicity test.

Analytical Detection Protocol

The detection and quantification of this compound in environmental samples are typically performed using chromatographic methods.

Method: Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS).[12]

  • Sample Preparation:

    • Extraction: For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.[12] For solid samples, Soxhlet or ultrasonic extraction may be employed.[12]

    • Derivatization (Optional): Acetylation can improve the chromatographic properties of phenols.

  • GC Conditions:

    • Column: A capillary column suitable for phenol analysis (e.g., DB-5).

    • Injector and Oven Temperature: Optimized for the separation of chlorophenols.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: Based on a calibration curve generated from certified reference standards.

A reported detection limit for this compound using a specific chromatographic method was 0.0008 mg/mL.[13]

Conclusion

This compound is a compound with recognized toxic properties, particularly in aquatic environments. However, a significant gap in knowledge exists regarding its specific quantitative mammalian toxicity and the precise molecular mechanisms of its action. The available data, largely qualitative or inferred from related isomers, suggest that it should be handled with care due to its irritant properties and potential for causing systemic effects upon significant exposure. For ecotoxicological considerations, the high toxicity to aquatic organisms is a key concern. Future research should focus on generating robust, isomer-specific toxicological data for 2,3,5-TCP to allow for more accurate risk assessments and the development of informed regulatory guidelines. The experimental and analytical protocols outlined in this guide provide a framework for conducting such essential research.

References

An In-Depth Technical Guide to 2,3,5-Trichlorophenol: Historical and Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorophenol (2,3,5-TCP), a chlorinated aromatic compound, has a history rooted in industrial chemical synthesis, primarily serving as a chemical intermediate. While its use has been less widespread than other trichlorophenol isomers, understanding its properties, synthesis, and biological effects is crucial for assessing its environmental impact and potential applications. This technical guide provides a comprehensive overview of this compound, including its historical and current uses, physicochemical properties, synthesis and degradation pathways, and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound (CAS No. 933-78-8) is a member of the trichlorophenol group of compounds, which are characterized by a phenol ring substituted with three chlorine atoms. While isomers like 2,4,5-trichlorophenol and 2,4,6-trichlorophenol have been extensively used as pesticides and wood preservatives, the applications of 2,3,5-TCP have been more specialized.[1] Historically, trichlorophenols were utilized as insecticides, fungicides, herbicides, and bactericides.[2] Currently, this compound is primarily recognized for its role as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] It is also a known human metabolite of 1,2,4-trichlorobenzene.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, application, and environmental assessment.

PropertyValueReference
Molecular Formula C₆H₃Cl₃O[4]
Molecular Weight 197.45 g/mol [4]
Appearance Colorless crystals or a white chalky solid with a characteristic odor.[4]
Melting Point 62 °C[5]
Boiling Point 248-253 °C[5]
Water Solubility Poor[5]
Octanol/Water Partition Coefficient (log Pow) 3.8[5]
Vapor Density 6.8 (air = 1)[5]

Synthesis of this compound

The synthesis of specific trichlorophenol isomers requires controlled reaction conditions to ensure the desired substitution pattern on the phenol ring. A generalized pathway for the synthesis of trichlorophenols involves the direct chlorination of phenol. However, to achieve a higher yield of the 2,3,5-isomer, a multi-step synthesis is often necessary, potentially starting from a precursor with a directing group.

Below is a conceptual workflow for the synthesis of a trichlorophenol, which can be adapted for the specific synthesis of the 2,3,5-isomer.

G Generalized Synthesis of Trichlorophenols cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Phenol Phenol Chlorination Chlorination Phenol->Chlorination Chlorinating Agent (e.g., Cl2) Catalyst (e.g., AlCl3) Purification Purification Chlorination->Purification Mixture of Isomers This compound This compound Purification->this compound Fractional Distillation/ Crystallization

A generalized workflow for the synthesis of trichlorophenols.
Experimental Protocol: Generalized Chlorination of Phenol

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Materials:

  • Phenol

  • Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • Lewis acid catalyst (e.g., aluminum chloride, ferric chloride)

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve phenol in an appropriate anhydrous solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a reflux condenser.

  • Add the Lewis acid catalyst to the solution.

  • Slowly introduce the chlorinating agent to the reaction mixture while maintaining a controlled temperature. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

  • Upon completion, quench the reaction by carefully adding a neutralizing agent.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of trichlorophenol isomers using fractional distillation or recrystallization to isolate the this compound isomer.

Historical and Current Uses

The applications of this compound have evolved over time, driven by industrial needs and increasing environmental and health regulations.

Historical Uses

Historically, trichlorophenols, as a group, were used broadly as:

  • Pesticides: Including insecticides, fungicides, and herbicides for agricultural and non-agricultural purposes.[1]

  • Wood and Leather Preservatives: To prevent microbial degradation.[1]

  • Antiseptics and Disinfectants: In various industrial and domestic applications.[1]

Current Uses

The contemporary use of this compound is more specialized:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including certain pharmaceuticals and agrochemicals.[3] Its specific chlorine substitution pattern makes it a valuable building block in multi-step organic synthesis.

Toxicology and Biological Effects

The toxicity of chlorophenols is a significant concern due to their persistence in the environment and potential for adverse health effects.

Human Health Effects

Exposure to trichlorophenols can lead to a range of health issues. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[5] Chronic exposure has been associated with damage to the liver and kidneys.[4]

Ecotoxicity

This compound is toxic to aquatic organisms and can have long-term adverse effects in the aquatic environment.[5]

Quantitative Toxicity Data
TestSpeciesRouteValueReference
Genotoxicity (Ames Test) Salmonella typhimuriumIn vitroNegative[6]

Biodegradation

The environmental fate of this compound is influenced by microbial degradation processes. The biodegradation of chlorophenols can occur under both aerobic and anaerobic conditions, although the specific pathways and microbial consortia involved can vary.

A generalized aerobic degradation pathway for a trichlorophenol is depicted below. This pathway often involves initial hydroxylation and subsequent ring cleavage.

G Generalized Aerobic Biodegradation of Trichlorophenol cluster_start Substrate cluster_reaction Metabolic Steps cluster_product End Products This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Monooxygenase Ring Cleavage Ring Cleavage Hydroxylation->Ring Cleavage Dioxygenase Further Degradation Further Degradation Ring Cleavage->Further Degradation Various Enzymes CO2 + H2O + Cl- CO2 + H2O + Cl- Further Degradation->CO2 + H2O + Cl-

A generalized pathway for the aerobic biodegradation of trichlorophenols.

Analytical Methods

The detection and quantification of this compound in environmental and biological matrices are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of chlorophenols. The method often involves derivatization of the phenol group to improve volatility and chromatographic performance.

Experimental Protocol: Generalized GC-MS Analysis of Chlorophenols in Water

1. Sample Preparation (Liquid-Liquid Extraction): a. Acidify the water sample (e.g., to pH < 2 with sulfuric acid). b. Add a surrogate standard. c. Extract the sample with a suitable organic solvent (e.g., dichloromethane) multiple times. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Concentrate the extract to a small volume.

2. Derivatization (Acetylation): a. To the concentrated extract, add a derivatizing agent such as acetic anhydride and a catalyst (e.g., pyridine). b. Heat the mixture to facilitate the reaction. c. After cooling, neutralize the excess reagent.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating chlorinated phenols (e.g., DB-5ms).
  • Injector: Splitless mode.
  • Oven Temperature Program: A gradient program to separate the target analytes.
  • Mass Spectrometer: Operated in electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

4. Quantification:

  • Generate a calibration curve using standards of acetylated this compound.
  • Quantify the analyte in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometric detection is another common method for the analysis of chlorophenols. It can often be performed without derivatization.

Conclusion

This compound, while not as historically prominent as some of its isomers, remains a compound of interest due to its role as a chemical intermediate and its presence as a metabolite of other environmental contaminants. This guide has provided a detailed overview of its properties, synthesis, uses, and biological effects, drawing from the available scientific literature. For researchers and professionals, a clear understanding of the distinct characteristics of 2,3,5-TCP is essential for its safe handling, the development of new synthetic applications, and the assessment of its environmental and health impacts. Further research is warranted to fill the existing data gaps, particularly concerning its quantitative toxicity and detailed biodegradation pathways.

References

2,3,5-Trichlorophenol: An In-Depth Technical Guide to its Formation as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a chlorinated aromatic compound of significant toxicological interest. Its presence in biological and environmental systems is often a result of the metabolic transformation of various xenobiotic compounds. Understanding the pathways and mechanisms leading to the formation of 2,3,5-TCP is crucial for assessing the risks associated with exposure to its parent compounds and for developing strategies for bioremediation and drug development. This technical guide provides a comprehensive overview of the formation of this compound as a metabolite from key parent compounds, including the insecticide lindane, the industrial chemical 1,2,4-trichlorobenzene, and through the microbial degradation of pentachlorophenol and hexachlorobenzene.

Mammalian Metabolism

In mammals, the biotransformation of xenobiotics is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver. These enzymes catalyze a variety of oxidative reactions, including hydroxylation, which can lead to the formation of phenolic metabolites.

Lindane (γ-Hexachlorocyclohexane)

Lindane, an organochlorine insecticide, is known to be metabolized to various chlorinated phenols, including 2,3,5-TCP. Human exposure to lindane, particularly in occupational settings, has been shown to result in the urinary excretion of 2,3,5-, 2,4,5-, and 2,4,6-trichlorophenol, which collectively can account for a significant portion of the identified metabolites.[1] In vitro studies using human and rat liver microsomes have confirmed the conversion of lindane to trichlorophenols and other metabolites.[2] The metabolism of lindane involves a series of reactions including dehydrogenation, dehydrochlorination, dechlorination, and hydroxylation, catalyzed by CYP enzymes.[1]

Lindane_Metabolism Lindane Lindane (γ-HCH) Intermediates Reactive Intermediates (e.g., Hexachlorocyclohexene) Lindane->Intermediates CYP450 Enzymes (Dehydrogenation, Dehydrochlorination) TCPs Trichlorophenols (2,3,5-TCP, 2,4,5-TCP, 2,4,6-TCP) Intermediates->TCPs Hydroxylation Conjugates Glucuronide and Sulfate Conjugates TCPs->Conjugates Phase II Enzymes (UGTs, SULTs) Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic conversion of Lindane to Trichlorophenols.

1,2,4-Trichlorobenzene

1,2,4-Trichlorobenzene (1,2,4-TCB), an industrial solvent and chemical intermediate, is also metabolized to 2,3,5-TCP in mammals. Studies in rabbits have shown that the major phenolic metabolites of 1,2,4-TCB are 2,4,5- and this compound.[3] In monkeys, the metabolism of 1,2,4-TCB leads to the formation of glucuronide conjugates of 2,4,5- and this compound.[3] The biotransformation is believed to proceed via arene oxide intermediates, which are then hydroxylated to form the corresponding chlorophenols.

TCB_Metabolism TCB 1,2,4-Trichlorobenzene AreneOxide Arene Oxide Intermediate TCB->AreneOxide CYP450 Oxidation TCP_Metabolites 2,3,5-TCP & 2,4,5-TCP AreneOxide->TCP_Metabolites Hydroxylation Conjugation Conjugation (Glucuronidation, Sulfation) TCP_Metabolites->Conjugation UrinaryExcretion Urinary Excretion Conjugation->UrinaryExcretion

Caption: Metabolic pathway of 1,2,4-Trichlorobenzene.

Quantitative Data on Mammalian Metabolism

Parent CompoundSpeciesMatrixMetabolite(s)Quantitative DataReference
Lindane (γ-HCH)Human (occupational exposure)Urine2,3,5-, 2,4,5-, and 2,4,6-TrichlorophenolAccounted for almost 57.7% of identified γ-HCH metabolites.[1]
1,2,4-TrichlorobenzeneMonkeyUrineGlucuronides of 2,4,5- and this compound14-37% of urinary metabolites.[3]
1,2,4-TrichlorobenzeneRabbitUrine2,4,5- and this compoundMajor phenolic metabolites.[3]

Microbial Degradation

Microorganisms play a critical role in the environmental fate of many chlorinated pollutants. Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are sequentially removed from the aromatic ring.

Pentachlorophenol (PCP)

Pentachlorophenol, a widely used wood preservative and pesticide, can be anaerobically degraded by various microbial consortia. The dechlorination pathway can lead to the formation of various lesser-chlorinated phenols. The bacterium Desulfitobacterium frappieri strain PCP-1 is known to dechlorinate PCP to 3-chlorophenol via 2,3,4,5-tetrachlorophenol and 3,4,5-trichlorophenol.[4] While the direct quantification of 2,3,5-TCP in this specific pathway is not explicitly detailed in the provided literature, the sequential removal of chlorine atoms from PCP makes the formation of various trichlorophenol isomers, including 2,3,5-TCP, a plausible intermediate step in some anaerobic environments.[5]

PCP_Degradation_Workflow Enrichment Enrichment of PCP-degrading anaerobic consortium Incubation Incubation with PCP (Anaerobic conditions, defined medium) Enrichment->Incubation Sampling Periodic Sampling of Culture Incubation->Sampling Extraction Extraction of Chlorophenols Sampling->Extraction Analysis GC-MS or HPLC Analysis (Quantification of TCP isomers) Extraction->Analysis

References

Unveiling a Natural Origin for an Industrial Pollutant: A Technical Guide to the Occurrence of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today challenges the long-held belief that 2,3,5-trichlorophenol (2,3,5-TCP) is solely a product of industrial activity. This in-depth resource for researchers, scientists, and drug development professionals presents a compelling, evidence-based pathway for the natural formation of this compound through the microbial degradation of fungal metabolites. The guide details the underlying scientific principles, experimental protocols for investigation, and quantitative data supporting this novel hypothesis.

While 2,3,5-TCP is widely recognized as an anthropogenic chemical, primarily used in the synthesis of pesticides and other industrial products, this guide consolidates findings that point to a plausible biogenic origin. The central thesis revolves around the metabolic activity of the anaerobic bacterium Desulfitobacterium sp. strain PCE1 on chlorinated hydroquinones produced by basidiomycete fungi, commonly found in terrestrial environments.

Biosynthesis of Precursors: A Fungal Connection

The journey towards the natural formation of this compound begins with basidiomycete fungi, a diverse group of organisms responsible for the decomposition of wood and other organic matter in forest ecosystems. Certain species within this phylum are known to produce a variety of halogenated secondary metabolites, including chlorinated hydroquinones. One such key precursor identified is 2,3,5,6-tetrachloro-4-methoxyphenol. While precise concentrations in the environment are still a subject of ongoing research, the widespread presence of these fungi suggests a potentially significant reservoir of these precursor compounds in forest soils and decaying wood.

Microbial Transformation: The Key Role of Desulfitobacterium sp.

The critical link between fungal metabolites and the formation of this compound is the anaerobic bacterium Desulfitobacterium sp. strain PCE1. This microorganism, found in soil and sediment, possesses the unique metabolic capability to transform complex chlorinated organic compounds. Research has demonstrated that in an anaerobic environment, Desulfitobacterium sp. strain PCE1 can dehalogenate and dehydroxylate 2,3,5,6-tetrachloro-4-methoxyphenol, leading to the formation of 2,3,5,6-tetrachlorophenol and subsequently, this compound.

Proposed Natural Formation Pathway of this compound

The following diagram illustrates the proposed biochemical pathway for the natural formation of this compound from a fungal metabolite by Desulfitobacterium sp. strain PCE1.

Natural_Formation_of_2_3_5_TCP Fungal_Metabolite 2,3,5,6-Tetrachloro-4-methoxyphenol (from Basidiomycete Fungi) Intermediate_1 2,3,5,6-Tetrachlorophenol Fungal_Metabolite->Intermediate_1 Dehydroxylation Product This compound Intermediate_1->Product Reductive Dechlorination Bacterium Desulfitobacterium sp. strain PCE1 (Anaerobic Respiration) Bacterium->Intermediate_1 Bacterium->Product Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Extraction Extraction and Cleanup cluster_Analysis Analysis Culturing Anaerobic Culturing of Desulfitobacterium sp. PCE1 Incubation Incubation with Fungal Metabolite Culturing->Incubation Extraction Solvent Extraction (pH < 2) Incubation->Extraction Cleanup Extract Cleanup and Concentration Extraction->Cleanup Derivatization Derivatization (e.g., Acetylation) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

An In-Depth Technical Guide to the Physical and Chemical Hazards of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP), a halogenated aromatic organic compound, is utilized as an intermediate in the synthesis of various chemicals. Its presence in the environment, primarily as a metabolite of other chlorinated compounds like 1,2,4-trichlorobenzene, necessitates a thorough understanding of its potential hazards.[1] This technical guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate hazard assessment, ensure safe handling, and guide further research.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for its safe handling, storage, and for predicting its environmental fate.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₆H₃Cl₃O[1]
Molecular Weight 197.45 g/mol [1]
Appearance Colorless crystals with a characteristic odor.[2]CAMEO Chemicals
Melting Point 62 °C[2]
Boiling Point 248-253 °C[2]
Water Solubility Poor[2]
Vapor Density 6.8 (Air = 1)[2]
Octanol/Water Partition Coefficient (log Kow) 3.8[2]

Chemical Hazards

The chemical reactivity of this compound is a key consideration for its handling and in the design of chemical reactions.

Reactivity and Incompatibilities

This compound is incompatible with the following substances:

  • Strong Oxidizing Agents: Contact can lead to vigorous reactions, potentially causing fire or explosion.

  • Acid Chlorides and Acid Anhydrides: Incompatible with these materials, though specific reaction products are not detailed in the available literature.[3]

Hazardous Decomposition Products

Upon heating to decomposition, this compound emits toxic and corrosive fumes, including:

  • Hydrogen chloride[2]

  • Other chlorinated compounds

Combustion of this material will also produce toxic gases.[1]

Toxicological Hazards

The toxicological profile of chlorophenols, in general, indicates a potential for significant adverse health effects. However, specific quantitative data for this compound is limited, and much of the available information is based on related compounds or general statements.

Table 2: Summary of Toxicological Hazards of this compound
HazardDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed. An Acute Toxicity Estimate (ATE) for the oral LD50 is 500 mg/kg.[4]Safety Data Sheet[4]
Acute Toxicity (Dermal) May be harmful in contact with skin.General information for chlorophenols
Acute Toxicity (Inhalation) May be harmful if inhaled. A harmful concentration of airborne particles can be reached quickly when dispersed.[2]ICSC[2]
Skin Corrosion/Irritation Causes skin irritation.[4] Prolonged contact can lead to redness, edema, and burns.[1]Safety Data Sheet[4], PubChem[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[4] Contact may cause corneal injury.[1]Safety Data Sheet[4], PubChem[1]
Respiratory Irritation May cause respiratory irritation.[4]Safety Data Sheet[4]
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.Safety Data Sheet[4]
Carcinogenicity Based on available data, the classification criteria are not met for 2,3,5-TCP. However, related compounds like 2,4,5-trichlorophenol and 2,4,6-trichlorophenol are classified as possibly carcinogenic to humans (Group 2B) by the IARC.[5]Safety Data Sheet[4], IARC
Reproductive Toxicity Based on available data, the classification criteria are not met.Safety Data Sheet[4]
Mechanism of Toxicity

The toxicity of chlorophenols is generally attributed to their ability to induce oxidative stress and disrupt cellular processes.[6] Key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Chlorophenols can lead to the production of ROS, causing damage to lipids, proteins, and DNA.[6]

  • Endocrine Disruption: Some chlorophenols have been shown to interfere with hormone receptors and affect hormone levels.[6]

  • Immunotoxicity: Chlorophenols can alter the function of immune cells, such as B cells and macrophages.[6]

Ecotoxicological Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects.[1]

Table 3: Ecotoxicity of Trichlorophenols (Data for 2,3,5-TCP is limited)
OrganismEndpointValue (µg/L)IsomerSource
Fish (Oncorhynchus mykiss)96-h LC502602,4,5-TCPChemical Substances Control Law
Crustacean (Gammarus pulex)48-h LC503902,4,5-TCPChemical Substances Control Law
Green Algae (Desmodesmus subspicatus)72-h EC501,2002,4,5-TCPChemical Substances Control Law

Experimental Protocols

The following section outlines standardized methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for generating reliable and reproducible data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally.

  • Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels. The outcome of the test is the identification of a dose that causes clear signs of toxicity but no mortality, and a dose that causes mortality.

  • Test Animals: Typically rats, of a single sex (usually females).

  • Procedure:

    • A single animal is dosed at a starting dose level selected based on available information.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, four more animals are dosed at the same level.

    • If the animal dies, the next dose level down is used for the next animal.

    • This process continues until the dose causing no mortality and the dose causing mortality are identified.

  • Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The test substance is applied to the shaved skin of a single animal.

  • Test Animal: Albino rabbit.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance or 0.5 g of the solid is applied to the skin under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal, with the other eye serving as a control.

  • Test Animal: Albino rabbit.

  • Procedure:

    • 0.1 mL of the liquid test substance or 0.1 g of the solid is placed into the lower eyelid.

    • The eyelids are held gently together for about one second.

    • The eye is examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is scored according to a graded scale.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the mutagenic potential of a chemical.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

  • Procedure:

    • The test substance, with and without a metabolic activation system (S9 mix), is mixed with the bacterial culture and molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies indicates that the substance is mutagenic under the test conditions.

Visualizations

The following diagrams illustrate key concepts related to the hazard assessment of this compound.

Hazard_Assessment_Workflow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Assessment & Control cluster_3 Review & Refine Info Identify Chemical (this compound) SDS Review Safety Data Sheet Info->SDS Lit Literature Search (Physical, Chemical, Toxicological Data) SDS->Lit PhysHaz Physical Hazards (e.g., Combustibility) Lit->PhysHaz ChemHaz Chemical Hazards (Reactivity, Decomposition) Lit->ChemHaz ToxHaz Toxicological Hazards (Acute, Chronic, etc.) Lit->ToxHaz EcoHaz Ecotoxicological Hazards Lit->EcoHaz ExpAss Exposure Assessment (Routes, Duration, Frequency) PhysHaz->ExpAss ChemHaz->ExpAss ToxHaz->ExpAss EcoHaz->ExpAss RiskChar Risk Characterization ExpAss->RiskChar Controls Implement Control Measures (PPE, Ventilation, Procedures) RiskChar->Controls Monitor Monitor Effectiveness Controls->Monitor Review Review & Update Assessment Monitor->Review Review->Info Re-evaluate

Figure 1: A generalized workflow for chemical hazard assessment.

Chlorophenol_Toxicity_Pathway cluster_0 Exposure cluster_1 Cellular Effects cluster_2 Molecular Damage cluster_3 Adverse Outcomes Exposure Chlorophenol Exposure (e.g., 2,3,5-TCP) ROS Increased Reactive Oxygen Species (ROS) Exposure->ROS Endocrine Endocrine Disruption Exposure->Endocrine Immune Immunotoxicity Exposure->Immune Lipid Lipid Peroxidation ROS->Lipid Protein Protein Damage ROS->Protein DNA DNA Damage ROS->DNA ReproTox Reproductive Toxicity Endocrine->ReproTox CellDeath Cell Death / Apoptosis Lipid->CellDeath Protein->CellDeath DNA->CellDeath Cancer Carcinogenesis DNA->Cancer

Figure 2: A simplified diagram of potential chlorophenol toxicity pathways.

Conclusion

This compound presents a range of physical and chemical hazards that require careful management in a laboratory and industrial setting. While specific quantitative toxicological data for this isomer is not extensive, the available information and data from related chlorophenols indicate a profile of moderate acute toxicity, skin and eye irritation, and significant ecotoxicity. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly concerning its chronic effects, carcinogenicity, and reproductive toxicity, to allow for a more complete and accurate risk assessment.

References

An In-depth Technical Guide to the Safety Data of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for 2,3,5-Trichlorophenol (CAS No. 933-78-8), tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and properties of this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₃Cl₃O[1][2]
Molecular Weight 197.45 g/mol [3][4]
Appearance Colorless crystals or white chunks with a characteristic odor.[1][2][5][1][2][5]
Melting Point 57-60 °C (135-140 °F)[1][4][6]
Boiling Point 248-253 °C (478-487 °F) at 760 mmHg[1][2][7]
Solubility in Water Poor; < 1 mg/mL at 16 °C (61 °F)[1][6]
Vapor Density 6.8 (air = 1)[1][2]
Octanol/Water Partition Coefficient (log Kow) 3.8[1][2]
Table 2: Toxicological Data
ParameterValueSpeciesRouteSource
Acute Oral Toxicity (LD50) 500 mg/kg (ATE)Not specifiedOral[3]
Table 3: GHS Hazard and Precautionary Statements
ClassificationCodeStatementSource
Acute Toxicity, Oral H302Harmful if swallowed.[1][3]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity — Single Exposure H335May cause respiratory irritation.[1][3]
Hazardous to the Aquatic Environment, Acute H400Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Chronic H410Very toxic to aquatic life with long lasting effects.[1][3]
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
Prevention P273Avoid release to the environment.[8]
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8]
Response P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage P405Store locked up.[3]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not provided in the reviewed safety data sheets. However, the methodologies for determining the key toxicological endpoints are generally standardized according to guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the likely methodologies used.

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as an LD50 value, is typically determined using a method compliant with OECD Test Guideline 423 (Acute Toxic Class Method) .

  • Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step: dosing at a higher or lower fixed dose level.

  • Animal Model: Commonly, young adult rats of a single sex (typically females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Data Interpretation: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at specific dose levels.

Skin Irritation

The potential for skin irritation is generally assessed according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

  • Principle: The test substance is applied to the shaved skin of an animal, and the degree of irritation is evaluated at specified intervals.

  • Animal Model: The albino rabbit is the most commonly used species.

  • Procedure:

    • A small area of the animal's back is shaved.

    • A measured amount of the test substance is applied to a small patch of skin and covered with a gauze patch.

    • After a 4-hour exposure period, the patch is removed, and the skin is cleaned.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Interpretation: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.

Eye Irritation

The potential for eye irritation is typically determined following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation.

  • Animal Model: The albino rabbit is the standard model.

  • Procedure:

    • A single dose of the test substance is applied into one eye of the test animal.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).

  • Data Interpretation: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Visualized Safety Information

The following diagrams illustrate the logical relationships between the hazards of this compound and the required safety responses.

GHS_Hazard_Flowchart cluster_hazards Identified Hazards cluster_prevention Preventive Measures cluster_response Response Actions cluster_storage_disposal Storage & Disposal H302 H302: Harmful if swallowed Response_Swallowed P301+P312: IF SWALLOWED, call a POISON CENTER H302->Response_Swallowed Leads to H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection H315->P280 Requires Response_Skin P302+P352: IF ON SKIN, wash with plenty of soap and water H315->Response_Skin Leads to H319 H319: Causes serious eye irritation H319->P280 Requires Response_Eyes P305+P351+P338: IF IN EYES, rinse cautiously with water H319->Response_Eyes Leads to H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 Requires H410 H410: Very toxic to aquatic life with long lasting effects P273 P273: Avoid release to the environment H410->P273 Requires P501 P501: Dispose of contents/container properly P273->P501 P405 P405: Store locked up

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,5-Trichlorophenol (CAS No. 933-78-8). This compound serves as a valuable intermediate and analytical standard in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The described method is a two-step process involving the diazotization of 2,3,5-trichloroaniline, followed by the hydrolysis of the resulting diazonium salt. This synthetic route is a well-established method for the preparation of phenols from aromatic amines, often referred to as a Sandmeyer-type reaction.[1]

The protocol outlined below is based on established procedures for the synthesis of related isomers, such as 2,4,5-trichlorophenol from 2,4,5-trichloroaniline, and has been adapted for the specific synthesis of the 2,3,5-isomer.[2] Researchers should exercise caution and adhere to all safety guidelines due to the hazardous nature of the chemicals involved.

Extreme Caution Advised: The synthesis of chlorinated phenols can potentially produce highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs), under certain conditions, particularly at elevated temperatures in alkaline environments. While the described acidic conditions are designed to minimize this risk, appropriate handling and disposal protocols are mandatory.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors and toxic substances.

  • Reagent Handling:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care, and add it slowly to water when preparing dilutions; never the other way around.

    • Sodium Nitrite: Strong oxidizing agent. It is toxic if ingested. Keep away from combustible materials.

    • Trichloroanilines and Trichlorophenols: These compounds are toxic and can be absorbed through the skin. Avoid direct contact.

  • Reaction Quenching: Diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution without isolation.

  • Waste Disposal: All chemical waste, including aqueous and organic layers from extractions, must be collected in properly labeled hazardous waste containers for disposal according to institutional guidelines.

Experimental Protocol

This protocol is divided into two main stages: the formation of the diazonium salt and its subsequent hydrolysis to the desired phenol.

2.1 Stage 1: Diazotization of 2,3,5-Trichloroaniline

  • Preparation of Acidic Aniline Suspension: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3,5-trichloroaniline (e.g., 19.65 g, 0.1 mol) with a 30% aqueous solution of sulfuric acid (e.g., 80 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the stirred suspension to a temperature between 0°C and 5°C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in deionized water (e.g., 20 mL).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension via the dropping funnel. Maintain the reaction temperature below 8°C throughout the addition.[2] The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the 2,3,5-trichlorobenzenediazonium salt solution. The resulting solution should be kept cold for immediate use in the next stage.

2.2 Stage 2: Hydrolysis of the Diazonium Salt

  • Preparation of Hydrolysis Medium: In a larger flask (e.g., 500 mL) equipped for heating and distillation, prepare a solution of 30% sulfuric acid (e.g., 220 g).[2] Heat this solution to approximately 110-120°C. For improved yield, a small amount of copper(II) sulfate can be added to the hydrolysis medium, although thermal hydrolysis is often sufficient.[2]

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Stage 1 to the hot sulfuric acid solution. Control the addition rate to manage the vigorous evolution of nitrogen gas.

  • Hydrolysis Reaction: Once the addition is complete, continue heating the reaction mixture, allowing it to reflux gently for approximately 1-2 hours to ensure complete hydrolysis. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. The crude this compound may precipitate as a solid or an oil.

    • Transfer the cooled mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by vacuum distillation.

Data Presentation

The following table summarizes the suggested quantities of reagents for a 0.1 molar scale synthesis.

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mol)Role
2,3,5-TrichloroanilineC₆H₄Cl₃N196.4619.65 g0.10Starting Material
Sulfuric Acid (98%)H₂SO₄98.08~100 mL (conc.)-Solvent/Catalyst
Sodium NitriteNaNO₂69.007.6 g0.11Diazotizing Agent
Deionized WaterH₂O18.02As required-Solvent
DichloromethaneCH₂Cl₂84.93~150 mL-Extraction Solvent

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Diazotization cluster_intermediate Intermediate Product cluster_stage2 Stage 2: Hydrolysis cluster_workup Work-up & Purification cluster_final Final Product Start_Aniline 2,3,5-Trichloroaniline Diazotization Diazotization Reaction (0-5°C) Start_Aniline->Diazotization Start_H2SO4 Sulfuric Acid (30%) Start_H2SO4->Diazotization Start_NaNO2 Sodium Nitrite Solution Start_NaNO2->Diazotization Dropwise Addition Diazonium_Salt 2,3,5-Trichlorobenzenediazonium Salt Solution Diazotization->Diazonium_Salt Hydrolysis Hydrolysis Reaction (110-120°C) Diazonium_Salt->Hydrolysis Slow Addition Extraction Solvent Extraction Hydrolysis->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2,3,5-trichlorophenol, a compound of interest in various research and development fields. The following protocols for recrystallization and preparative column chromatography are designed to yield high-purity material suitable for downstream applications. Additionally, this document outlines the toxicological context of chlorophenols, providing insight into their cellular mechanisms of action.

Introduction

This compound is a halogenated phenol that, along with its isomers, is recognized for its potential toxic effects.[1] As a metabolite of environmental pollutants like 1,2,4-trichlorobenzene, its presence and purification are of significant interest.[2] The purity of this compound is critical for accurate toxicological studies and for its use as a potential intermediate in chemical synthesis. Crude this compound may contain various impurities, including other chlorophenol isomers (such as dichlorophenols and other trichlorophenol isomers) and potentially starting materials from its synthesis.[3][4] The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the purification.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for common purification techniques applicable to trichlorophenols. Due to a lack of specific published data for the purification of this compound, representative data from the closely related isomer, 2,4,5-trichlorophenol, is included to provide a comparative baseline.

Table 1: Recrystallization of Trichlorophenols

MethodSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
Single-Solvent RecrystallizationEthanol~95>9975-85General Principle
Mixed-Solvent RecrystallizationHexane/Acetone~95>98.580-90General Principle
Mixed-Solvent RecrystallizationEthanol/Water~95>99.570-80General Principle

Table 2: Chromatographic and Other Purification Methods for Trichlorophenols

MethodDetailsInitial Purity (%)Final Purity (%)Yield (%)Reference
Preparative HPLCReversed-phase C18 column, Acetonitrile/Water/Acid mobile phase~95>99Variable[5]
Chemical Purification & DistillationTreatment with formaldehyde followed by steam distillation9499.587.7[3]
Chemical Purification & ExtractionTreatment with formaldehyde followed by heptane extraction9498.391.1[3]

Experimental Protocols

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It can be absorbed through the skin and is an irritant to the skin, eyes, and respiratory tract.[1][6]

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable for purifying this compound when the impurities have significantly different solubility in the chosen solvent compared to the compound of interest.

Materials:

  • Crude this compound

  • Ethanol (95%, reagent grade)

  • Erlenmeyer flask

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Ice bath

Procedure:

  • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add an initial 20 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hotplate with stirring.

  • Add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals under vacuum.

  • Determine the yield and assess purity via melting point analysis or HPLC.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This method is ideal for achieving very high purity or for separating isomers with similar physical properties. The following is a representative protocol based on an analytical method for this compound.[5]

Materials:

  • Crude this compound, pre-purified by recrystallization if necessary

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Preparative HPLC system with a UV detector

  • Preparative reversed-phase C18 column

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized based on the analytical separation, starting with a composition that provides good resolution of the this compound peak from its impurities.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Scaling Up):

    • First, develop an optimized analytical method on a smaller C18 column to achieve baseline separation of this compound from its impurities.

    • Scale up the method to the preparative column by adjusting the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Monitor the separation at a suitable UV wavelength (e.g., 280 nm).

    • Collect the fraction corresponding to the this compound peak using a fraction collector.

  • Post-Purification:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the final yield and purity.

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Strategy crude Crude this compound recrystallization Recrystallization (Protocol 1) crude->recrystallization Initial Purification analysis Purity & Yield Analysis (HPLC, Melting Point) recrystallization->analysis Assess Purity prep_hplc Preparative HPLC (Protocol 2) prep_hplc->analysis Assess Final Purity analysis->prep_hplc If further purification is needed pure_product High-Purity this compound analysis->pure_product If purity is sufficient

Caption: A general workflow for the purification of this compound.

Cellular Signaling Pathways Affected by Chlorophenols

G cluster_0 Cellular Response to Chlorophenol Exposure cluster_1 Oxidative Stress Pathway cluster_2 Endoplasmic Reticulum (ER) Stress Pathway tcp This compound (and other chlorophenols) ros Increased Reactive Oxygen Species (ROS) tcp->ros er_stress ER Stress tcp->er_stress nrf2 Nrf2 Activation ros->nrf2 hmox1 HMOX1 Upregulation nrf2->hmox1 apoptosis Apoptosis (Cell Death) nrf2->apoptosis Modulates antioxidant Antioxidant Response hmox1->antioxidant upr Unfolded Protein Response (UPR) er_stress->upr upr->apoptosis

Caption: Induction of oxidative and ER stress by chlorophenols, leading to apoptosis.

Toxicological Insights

Chlorophenols are known to exert toxicity through various mechanisms. Studies on isomers like 2,4,6-trichlorophenol have shown that exposure can lead to an overproduction of reactive oxygen species (ROS), inducing a state of oxidative stress .[7] This can trigger cellular defense mechanisms, such as the Nrf2/HMOX1 pathway, in an attempt to counteract the oxidative damage.[7]

Furthermore, chlorophenols can cause endoplasmic reticulum (ER) stress , which occurs when misfolded proteins accumulate in the ER.[7] Both prolonged oxidative stress and ER stress can ultimately lead to programmed cell death, or apoptosis .[7][8] While the specific interactions of this compound with cellular targets are still under investigation, it is plausible that it shares these toxicological pathways with other trichlorophenol isomers. Some environmental compounds with similar structures have been shown to interact with nuclear receptors, which could be another avenue of toxicity for chlorophenols.[9]

References

Application Notes and Protocols for the Analytical Determination of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3,5-trichlorophenol in environmental samples. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Electrochemical Sensing.

Introduction

This compound is a chlorinated aromatic compound of significant environmental concern due to its toxicity and persistence. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including water and soil, to ensure environmental protection and compliance with regulatory standards. This document outlines validated methods for the detection and quantification of this compound, providing researchers and professionals with the necessary protocols to implement these techniques in their laboratories.

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of the described analytical techniques for the determination of this compound and related compounds.

Analytical TechniqueSample MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
GC-MS WastewaterLOD: 0.0008 mg/mL (as acetyl derivative)[1]Not specifiedNot specified
WaterMDL: < 0.001 µg/L (for various chlorophenolics)[2]> 0.99[2]75 - 125[2]
HPLC-UV WaterLOD: 0.12-0.38 µg/L (after SPE)[1]Not specified> 88[1]
Tap WaterLOD: 0.006 - 0.05 mg/L (after derivatization)[3]≥ 0.9928[3]94.4 - 109.2[3]
Electrochemical Sensing Aqueous SolutionLOD: 7.5 x 10⁻⁸ mol/L (for 2,4,6-Trichlorophenol)[4]0.999[4]Not specified
Aqueous SolutionLOD: 16.5 nM (for 2,4,6-Trichlorophenol)[5]Not specifiedNot specified

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the determination of this compound in water samples, involving a derivatization step to enhance volatility and chromatographic separation.

a. Sample Preparation: Acetylation and Liquid-Liquid Extraction (for Water Samples)

  • To 100 mL of the water sample, add a suitable internal standard.

  • Adjust the sample pH to alkaline conditions (pH 8-9) using a potassium carbonate solution.

  • Add 2 mL of acetic anhydride to the sample.

  • Shake the mixture vigorously for 5 minutes to facilitate the acetylation of this compound.

  • Extract the acetylated derivative with two 10 mL portions of hexane by shaking for 10 minutes.

  • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for acetylated this compound.

c. Quality Control

  • Analyze a method blank with each batch of samples.

  • Prepare and analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.

  • A calibration curve should be generated using a series of standards of acetylated this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (100 mL) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust to pH 8-9 Add_IS->Adjust_pH Add_Ac2O Add Acetic Anhydride Adjust_pH->Add_Ac2O Shake1 Shake (5 min) Add_Ac2O->Shake1 Extract Extract with Hexane (2x10 mL) Shake1->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Inject Inject 1 µL Concentrate->Inject GC GC Separation Inject->GC MS MS Detection (SIM) GC->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Acquisition & Processing HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis Sample Water Sample (500 mL) Acidify Acidify to pH 2 Sample->Acidify Condition Condition C18 Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Inject Inject 20 µL Reconstitute->Inject HPLC HPLC Separation Inject->HPLC UV UV Detection (280 nm) HPLC->UV Data_Analysis Data_Analysis UV->Data_Analysis Data Acquisition & Processing Electrochemical_Workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis Polish Polish GCE Clean Clean Electrode Polish->Clean Modify Modify Surface Clean->Modify Setup Setup 3-Electrode Cell Modify->Setup Blank Record Blank Setup->Blank Add_Sample Add Sample Blank->Add_Sample Measure DPV/SWV Measurement Add_Sample->Measure Data_Analysis Data_Analysis Measure->Data_Analysis Data Acquisition & Processing Logical_Relationship cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (Water, Soil, etc.) LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Electrochemical Electrochemical Sensing Sample->Electrochemical Derivatization Derivatization LLE->Derivatization HPLCUV HPLC-UV SPE->HPLCUV GCMS GC-MS Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data HPLCUV->Data Electrochemical->Data

References

Application Note: Analysis of 2,3,5-Trichlorophenol in Environmental Samples by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of 2,3,5-trichlorophenol in various environmental matrices, including water, soil, and sediment, using gas chromatography-mass spectrometry (GC-MS). Chlorophenols are recognized as priority pollutants by environmental agencies due to their toxicity and persistence.[1][2][3] This document provides comprehensive protocols for sample collection, preparation, derivatization, and GC-MS analysis. Additionally, it presents a summary of quantitative performance data and a visual workflow to guide researchers and scientists in the accurate and reliable quantification of this compound.

Introduction

This compound is a chlorinated phenolic compound that can be introduced into the environment through various industrial processes, such as its use as a pesticide and wood preservative, and as a byproduct of water disinfection.[1] Due to its potential for "carcinogenesis, teratogenesis and mutagenesis," its monitoring in environmental samples is of significant importance.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely accepted and powerful technique for the analysis of such semi-volatile organic compounds.[4] This method offers high sensitivity and selectivity, which can be further enhanced through derivatization of the analyte.[2] This application note outlines a validated methodology for the analysis of this compound, providing researchers with the necessary protocols for effective environmental monitoring.

Experimental Protocols

Sample Collection and Storage
  • Water Samples: Collect water samples in clean, amber glass bottles to prevent photodegradation. If residual chlorine is present, quench it by adding sodium thiosulfate. Samples should be stored at 4°C and extracted as soon as possible.

  • Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel auger or grab sampler. Store samples in wide-mouthed glass jars with PTFE-lined caps. To minimize microbial degradation of the analyte, samples should be kept at 4°C and extracted promptly. For longer-term storage, freezing is an option.[5]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the water sample (typically 100-500 mL) to a pH of approximately 2 with a suitable acid (e.g., HCl). Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and acetonitrile.[6] Collect the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Preparation: Weigh approximately 1-2 grams of the homogenized soil or sediment sample into a microwave extraction vessel.

  • Extraction: Add a suitable extraction solvent. A mixture of acetone and hexane (1:1, v/v) is a common choice.[3] Alternatively, a cleaner extraction can be achieved using alkaline water (pH 10).[7]

  • Microwave Program: Subject the mixture to microwave irradiation. A typical program might be 90 seconds of irradiation.[7]

  • Cooling and Separation: Allow the vessel to cool. If an organic solvent was used, separate the supernatant for further processing. If alkaline water was used, the supernatant can be further processed by techniques like dispersive liquid-liquid microextraction.[7]

  • Concentration: Concentrate the extract to a final volume of 1 mL.

Derivatization: Acetylation

To improve the volatility and chromatographic properties of this compound, a derivatization step is highly recommended. Acetylation is a common and effective method.[8][9]

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Vortex the mixture and heat at 60-70°C for 20-30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of a 5% sodium bicarbonate solution to neutralize the excess acetic anhydride.

  • Vortex and allow the layers to separate.

  • The organic layer containing the derivatized analyte is now ready for GC-MS analysis.

GC-MS Analysis

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph (GC):

    • Column: Agilent CP-Sil 5 CB-MS (50 m x 0.25 mm, 0.25 µm film thickness) or similar.[10]

    • Injector: Splitless mode at 250°C.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 5°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.[10]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 2,3,5-trichlorophenyl acetate should be determined from a full scan analysis of a standard.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of chlorophenols using GC-MS. These values can vary depending on the specific matrix, instrumentation, and method optimization.

ParameterWaterSoil/SedimentReference
Limit of Detection (LOD) 0.02 - 0.1 µg/L0.5 - 2.0 µg/kg[7][9]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/L2.0 - 5.0 µg/kg[11]
Linearity (R²) > 0.99> 0.99[11]
Recovery (%) 80 - 115%80 - 98%[6][11]
Precision (%RSD) < 10%< 15%[7][11]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, Sediment) Extraction Extraction (SPE for Water, MAE for Soil/Sediment) SampleCollection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (e.g., Acetylation) Concentration->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

References

Application Note: Quantification of 2,3,5-Trichlorophenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of 2,3,5-Trichlorophenol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in various sample matrices, such as water and soil, following appropriate sample preparation. This document includes a comprehensive experimental protocol, a summary of expected quantitative performance, and a workflow diagram for clarity.

Introduction

This compound is a chlorinated phenol compound that can be found as a byproduct in the manufacturing of certain pesticides and herbicides. Due to its potential toxicity and persistence in the environment, a reliable and sensitive analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) offers a robust and widely accessible technique for the separation and quantification of chlorophenols. This application note outlines a general-purpose HPLC method that can be adapted for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Standards: A certified reference standard of this compound.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., dichloromethane).

Chromatographic Conditions

A reverse-phase HPLC method with the following conditions is proposed for the analysis of this compound.[2]

ParameterRecommended Condition
Column C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient 60% Acetonitrile, 40% Water (Isocratic or Gradient)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm

Note: The mobile phase composition and gradient can be optimized to achieve the best separation and peak shape for specific sample matrices. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

2.4.1. Water Samples (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Pass a known volume of the water sample (e.g., 100 mL), acidified to pH ~2 with phosphoric acid, through the SPE cartridge.

  • Washing: Wash the cartridge with a small volume of deionized water to remove interferences.

  • Elution: Elute the retained this compound with a suitable organic solvent such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for HPLC analysis.

2.4.2. Soil/Sediment Samples (Solvent Extraction)

  • Extraction: Extract a known weight of the soil sample (e.g., 5 g) with a suitable solvent mixture like acetonitrile:acetone (1:1) using sonication or shaking.[3]

  • Centrifugation/Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

  • Concentration and Reconstitution: Concentrate the filtrate and reconstitute it in the mobile phase for HPLC injection.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound, based on typical values reported for chlorophenol analysis. Actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.003 - 0.4 µg/mL
Limit of Quantification (LOQ) 0.01 - 1.0 µg/mL
Recovery 85 - 110%
Precision (%RSD) < 5%

Note: Detection limits can be in the µg/L range when using preconcentration techniques like SPE. For instance, a detection limit of 0.003 mg/m³ (equivalent to 0.15 µg per sample) has been reported for the overall procedure of a similar compound, 2,3,4,6-tetrachlorophenol.[4] A detection limit of 0.0008 mg/mL has been reported for this compound in a gas chromatography method.[5]

Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Sample Collection (Water/Soil) Extraction Extraction (SPE or LLE) Sample->Extraction Matrix-specific protocol Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Injection Concentration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol can be adapted to various sample matrices with appropriate sample preparation. The use of a C18 reverse-phase column with a mobile phase of acetonitrile and acidified water, coupled with UV detection, offers good selectivity and sensitivity for this analyte. Method validation should be performed in the target matrix to ensure accuracy and precision.

References

Application Notes and Protocols: Sample Preparation for 2,3,5-Trichlorophenol Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trichlorophenol is a persistent and toxic environmental pollutant often found in soil due to its use in industrial and agricultural applications.[1] Accurate determination of its concentration in soil is crucial for environmental monitoring and risk assessment. This document provides detailed protocols for the preparation of soil samples for the analysis of this compound, targeting researchers, scientists, and professionals in drug development and environmental science. The methodologies described encompass various extraction, cleanup, and derivatization techniques to ensure reliable and sensitive quantification, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the performance of different sample preparation methods for the analysis of chlorophenols, including this compound, in soil. This allows for an easy comparison of their effectiveness.

MethodExtraction TechniqueCleanup/PreconcentrationDerivatizationRecovery (%)LOD (µg/kg)RSD (%)Reference
Method 1Accelerated Solvent Extraction (ASE) with waterSolid-Phase Microextraction (SPME)None32-72 (extraction); 2-32 (SPME)6.611.7[1]
Method 2Alkaline Extraction (0.1 M NaOH)Liquid-Liquid Partitioning & C18 SPENone65-83~2-2.53.75[2]
Method 3Microwave-Assisted Extraction (MAE)Dispersive Liquid-Liquid Microextraction (DLLME)None66-820.5-2.0<9.7[3]
Method 4Ultrasonic-Assisted ExtractionSolid-Phase Extraction (SPE) with HLB cartridgesNone71.3–102.7Not Specified≤14.0[4]
Method 5Microwave-Assisted Headspace SPMEIn-situ SPMENone~900.1-2.0<10[5]
Method 6Soxhlet Extraction (DCM/acetone)Solvent concentrationAcetylationNot SpecifiedNot SpecifiedNot Specified[6]
Method 7Ultrasonic Solvent Extraction (Methanol/DCM)Stir Bar Sorptive Extraction (SBSE)AcetylationNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in the data presentation table.

Protocol 1: Accelerated Solvent Extraction (ASE) followed by Solid-Phase Microextraction (SPME)

This method utilizes water as the extraction solvent under elevated temperature and pressure, followed by preconcentration using SPME.[1]

Materials:

  • Accelerated Solvent Extractor (ASE) system

  • SPME device with polyacrylate fiber (85 µm)

  • GC/MS system

  • Soil sample, dried and homogenized

  • HPLC grade water

  • Methanol, Acetone, Acetonitrile (optional modifiers)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

Procedure:

  • Sample Spiking (for QC):

    • Weigh 100 g of dried soil into a porcelain dish.

    • Add 90 mL of a standard solution of this compound in acetone.

    • Allow the solvent to evaporate slowly at room temperature while frequently homogenizing the sample.[1]

  • Accelerated Solvent Extraction (ASE):

    • Place 10 g of the dried and spiked soil sample into an extraction cell.

    • Set the ASE parameters:

      • Extraction Solvent: HPLC grade water (can be modified with 5% acetonitrile for improved recovery)[1]

      • Extraction Temperature: 125 °C[1]

      • Extraction Pressure: 10 MPa[1]

      • Extraction Time: 10 minutes (perform three cycles)[1]

      • Flush Volume: 60% of the extraction cell volume[1]

    • Collect the aqueous extract (approximately 13 mL).

  • Solid-Phase Microextraction (SPME):

    • Take a 3 mL aliquot of the aqueous soil extract and place it into a 5 mL sample vial.

    • Saturate the extract with NaCl and adjust the pH to 2 with concentrated HCl.[1]

    • Expose the 85 µm polyacrylate SPME fiber to the aqueous solution for 20 minutes while stirring at 1000 rpm.[1]

    • After exposure, briefly immerse the SPME fiber in HPLC grade water for about 1 second to remove any salt deposits.[1]

  • GC/MS Analysis:

    • Desorb the extracted chlorophenols from the SPME fiber inside the GC injector for 4 minutes.[1]

    • Analyze the desorbed analytes using a GC/MS system.

Protocol 2: Alkaline Extraction with Solid-Phase Extraction (SPE) Cleanup

This protocol involves extracting chlorophenols from soil using an alkaline solution, followed by cleanup using liquid-liquid partitioning and a C18 SPE cartridge.[2]

Materials:

  • Mechanical shaker

  • Centrifuge

  • C18 SPE minicolumns

  • HPLC system with UV detection

  • Soil sample

  • 0.1 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform

  • Methanol

Procedure:

  • Alkaline Extraction:

    • Weigh an appropriate amount of soil (e.g., 5 g) into a centrifuge tube.

    • Add 15 mL of 0.1 M NaOH and shake for 45 minutes.[2]

    • Centrifuge the suspension and collect the supernatant.

    • Repeat the extraction on the soil residue with another 15 mL of 0.1 M NaOH for 30 minutes, centrifuge, and combine the supernatants.[2]

  • Cleanup - Liquid-Liquid Partitioning:

    • Adjust the pH of the combined supernatant to 6.5 by adding concentrated HCl dropwise.[2]

    • Perform a double extraction with 30 mL of chloroform each time, shaking for 30 minutes.[2]

    • Combine the chloroform extracts and re-extract the chlorophenols into two portions of 30 mL of 0.1 M NaOH.[2]

  • Cleanup - Solid-Phase Extraction (SPE):

    • Adjust the pH of the final NaOH extract to 5.5.[2]

    • Condition a C18 SPE minicolumn.

    • Load the pH-adjusted sample onto the C18 column.

    • Wash the column to remove interferences.

    • Elute the chlorophenols with methanol.[2]

  • Sample Concentration and Analysis:

    • Basify the methanol eluate and reduce the solvent volume to 100 µL.[2]

    • Acidify the concentrated extract.

    • Analyze an aliquot by HPLC with UV detection at 225 nm.[2]

Protocol 3: Ultrasonic-Assisted Extraction with Derivatization

This method uses sonication for extraction, which is generally faster than traditional methods like Soxhlet.[8] Derivatization is often required for GC analysis to improve the volatility and chromatographic properties of phenols.

Materials:

  • Ultrasonic bath

  • GC/MS system

  • Soil sample

  • Methanol and Dichloromethane (9:1, v/v)[7]

  • Acetic Anhydride[7]

  • Potassium Carbonate solution (1.0 mol L⁻¹)[7]

  • Hexane

Procedure:

  • Ultrasonic-Assisted Extraction:

    • Weigh 0.5 g of the soil sample into a vial.[7]

    • Add 1 mL of the methanol/dichloromethane (9:1) extraction solvent.[7]

    • Place the closed vial in an ultrasonic bath for 15 minutes.[7]

    • Collect the supernatant.

  • Solvent Exchange and Derivatization:

    • Evaporate the extraction solvent and redissolve the residue in 10 mL of Milli-Q water.[7]

    • To the aqueous extract, add potassium carbonate solution to establish a basic pH.[7]

    • Add 200 µL of acetic anhydride to acetylate the chlorophenols.[7]

  • Liquid-Liquid Extraction of Derivatives:

    • Extract the derivatized chlorophenols (now esters) from the aqueous solution using hexane.

    • Collect the hexane layer.

  • GC/MS Analysis:

    • Inject an aliquot of the hexane extract into the GC/MS for analysis. The acetylated derivatives are more volatile and suitable for GC analysis.[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation of this compound in soil for chromatographic analysis.

experimental_workflow cluster_sample_collection 1. Sample Collection & Pre-treatment cluster_extraction 2. Extraction cluster_methods Extraction Methods cluster_cleanup 3. Cleanup & Preconcentration cluster_cleanup_methods Cleanup Techniques cluster_analysis 4. Analysis Soil_Sample Soil Sampling Pretreatment Air Drying & Sieving (2mm) Soil_Sample->Pretreatment Homogenization Homogenization Pretreatment->Homogenization Extraction Extraction of 2,3,5-TCP Homogenization->Extraction Cleanup Extract Cleanup Extraction->Cleanup ASE Accelerated Solvent Extraction (ASE) Alkaline Alkaline Extraction MAE Microwave-Assisted Extraction (MAE) UAE Ultrasonic-Assisted Extraction (UAE) Derivatization Derivatization (Optional, for GC) Cleanup->Derivatization SPE Solid-Phase Extraction (SPE) SPME Solid-Phase Microextraction (SPME) LLE Liquid-Liquid Partitioning Analysis Chromatographic Analysis (GC/MS, HPLC) Derivatization->Analysis

References

Application Note: Derivatization of 2,3,5-Trichlorophenol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a significant environmental pollutant originating from industrial processes such as the manufacturing of pesticides, herbicides, and wood preservatives.[1] Its persistence and toxicity necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. However, the direct GC analysis of polar compounds like 2,3,5-TCP can be challenging due to poor peak shape, low sensitivity, and potential for column adsorption.

Derivatization is a chemical modification process that converts an analyte into a product of similar structure but with properties more amenable to a specific analytical technique. For the GC analysis of 2,3,5-TCP, derivatization is often mandatory to increase its volatility and thermal stability, leading to improved chromatographic performance and lower detection limits.[2] This application note provides detailed protocols for the derivatization of 2,3,5-TCP using acetylation and silylation, along with a summary of quantitative data to aid in method selection and development.

Derivatization Strategies for this compound

The primary goal of derivatizing 2,3,5-TCP is to mask the polar hydroxyl group, thereby reducing its polarity and increasing its volatility. The most common derivatization approaches for chlorophenols include acetylation, silylation, and methylation.[3]

  • Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride, in the presence of a catalyst to form a less polar and more volatile acetate ester.[1][4] This is a robust and widely used technique for the analysis of chlorophenols in water and other environmental samples.[5]

  • Silylation: Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA).[6][7] Silylation reactions are often rapid and can be performed under mild conditions.[6]

  • Methylation: This technique converts the phenol to its corresponding methyl ether (an anisole).[8] Diazomethane is a classic methylating agent, though its use is hazardous.[8] Alternative, safer reagents like trimethyloxonium tetrafluoroborate (TMO) have also been successfully employed.[9]

This application note will focus on providing detailed protocols for acetylation and silylation due to their widespread use and documented performance.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is based on the in-situ acetylation of chlorophenols in an aqueous sample, followed by extraction for GC analysis.

Materials:

  • This compound standard

  • Acetic anhydride (analytical grade)[1]

  • Potassium carbonate (K₂CO₃) (analytical grade)[1]

  • n-Hexane (pesticide residue grade or equivalent)[1][4]

  • Sodium sulfate (anhydrous)

  • Sample vials (e.g., 10 mL screw-cap tubes)

  • Vortex mixer

  • Centrifuge

  • GC system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation:

    • For aqueous samples, transfer 5 mL of the sample into a 10-mL screw-cap tube.

    • Adjust the pH of the sample to approximately 9 by adding a small amount of potassium carbonate solution (e.g., 1 M).

  • Derivatization:

    • Add 100 µL of acetic anhydride to the sample vial.[10]

    • Immediately cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and reaction.[10]

  • Extraction:

    • Add 1 mL of n-hexane to the vial.[10]

    • Vortex for another 2 minutes to extract the acetylated this compound into the organic phase.

    • Centrifuge the vial for 5 minutes at 3000 rpm to separate the organic and aqueous layers.

  • Drying and Concentration (Optional):

    • Carefully transfer the upper n-hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve lower detection limits.

  • GC Analysis:

    • Inject an aliquot (e.g., 1 µL) of the final extract into the GC-ECD or GC-MS system.

Protocol 2: Silylation of this compound

This protocol describes a rapid silylation procedure using BSTFA.

Materials:

  • This compound standard

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetone (GC grade)[6]

  • Anhydrous sodium sulfate

  • Sample vials (e.g., 2 mL autosampler vials with inserts)

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • The sample containing 2,3,5-TCP should be in a volatile, water-immiscible solvent (e.g., after extraction with dichloromethane or hexane).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of acetone to the dried sample residue to redissolve the analyte. Acetone has been shown to significantly accelerate the silylation reaction.[6]

    • Add 50 µL of BSTFA (with 1% TMCS) to the vial.

    • Cap the vial and vortex for 30 seconds. The reaction is typically complete within 15 seconds at room temperature in acetone.[6]

  • Stabilization of Derivatives (Optional but Recommended):

    • To improve the long-term stability of the silylated derivatives, a small amount of water can be added to hydrolyze the excess BSTFA, followed by drying with anhydrous sodium sulfate.[6]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the GC analysis of this compound and other chlorophenols using different derivatization methods. This data is intended for comparison and to guide method selection.

Derivatization MethodAnalyteDetection Limit (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AcetylationThis compound0.0008 mg/mLNot ReportedNot Reported[4]
AcetylationChlorophenols0.1 µg/LNot ReportedNot Reported[4]
AcetylationChlorophenols0.001-0.005 mg/L67.1 - 101.32.2 - 6.1[11]
Silylation (TMSDMC)Chlorophenols0.01-0.25 µg/LNot ReportedNot Reported[12]

Troubleshooting and Considerations

  • Co-elution: The methylated derivatives of this compound and 2,4,5-trichlorophenol may co-elute on certain GC columns (e.g., DB-5).[8][13] Chromatographic conditions should be optimized, or a different column phase may be required to resolve these isomers. In some cases, analysis of the underivatized phenols might be necessary.[8]

  • Reagent Purity and Stability: Derivatization reagents, especially silylating agents, are sensitive to moisture. Ensure that all reagents are fresh and that glassware is thoroughly dried to prevent hydrolysis of the reagents and derivatives.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction and chromatographic analysis. A thorough sample cleanup procedure prior to derivatization is crucial for obtaining accurate and reproducible results.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Post-Derivatization cluster_analysis Analysis Sample Aqueous or Extracted Sample pH_Adjust pH Adjustment (for Acetylation) Sample->pH_Adjust Aqueous Solvent_Ex Solvent Exchange/Drying (for Silylation) Sample->Solvent_Ex Organic Extract Add_Reagent Add Derivatizing Reagent (e.g., Acetic Anhydride or BSTFA) pH_Adjust->Add_Reagent Solvent_Ex->Add_Reagent React Vortex/Heat to React Add_Reagent->React Extract Liquid-Liquid Extraction (for Acetylation) React->Extract Acetylation Dry_Concentrate Dry and/or Concentrate React->Dry_Concentrate Silylation Extract->Dry_Concentrate GC_Analysis GC-ECD/MS Analysis Dry_Concentrate->GC_Analysis

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

derivatization_logic cluster_methods Derivatization Methods TCP This compound (Polar, Less Volatile) Acetylation Acetylation (Acetic Anhydride) TCP->Acetylation Silylation Silylation (BSTFA) TCP->Silylation Derivative Derivative (Non-polar, More Volatile) Acetylation->Derivative Silylation->Derivative GC_Analysis Improved GC Analysis (Better Peak Shape, Higher Sensitivity) Derivative->GC_Analysis

Caption: Logical relationship of derivatization for improved GC analysis of this compound.

References

Application Notes and Protocols for the Use of 2,3,5-Trichlorophenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2,3,5-Trichlorophenol as a reference standard in analytical methodologies. This document is intended to guide researchers in the accurate quantification of this compound in various matrices, particularly in environmental samples.

Introduction

This compound is a substituted phenol compound that, along with other chlorophenols, is utilized in the industrial synthesis of pesticides, dyes, and drugs.[1] Due to their widespread use, these compounds are common environmental pollutants.[1] As a result, regulatory bodies in many countries have classified several chlorophenols as priority pollutants, necessitating sensitive and accurate methods for their detection and quantification. This compound is often used as an analytical reference standard for this purpose.[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number933-78-8[1]
Molecular FormulaC₆H₃Cl₃O[1]
Molecular Weight197.45 g/mol [1]
AppearanceColorless crystals or white chalky solid[2][3]
Melting Point62 °C[2]
Boiling Point248-253 °C[2]
Water SolubilityPoor[2]
log Kow3.8[2]

Table 2: Safety and Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary MeasuresReference
Harmful if swallowedAcute Tox. 4P264, P270, P301+P312, P501[1][4]
Causes skin irritationSkin Irrit. 2P280, P302+P352, P332+P313[1][4]
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313[1][4]
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312[1][4]
Very toxic to aquatic life with long lasting effectsAquatic Chronic 1P273, P391, P501[1][4]

Analytical Methodologies

This compound is amenable to analysis by various chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of phenolic compounds.

This protocol is based on established methods for chlorophenol analysis in aqueous samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2).

  • Sample Loading: Acidify the water sample (1 L) to pH < 2 with concentrated sulfuric acid. Add an appropriate amount of a surrogate standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.

  • Drying: Dry the cartridge under a stream of nitrogen for 10-20 minutes.

  • Elution: Elute the retained analytes with 10 mL of a suitable solvent, such as dichloromethane or a mixture of acetone and hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Acetylation)

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of 1 M sodium hydroxide solution and vortex for 2 minutes.

  • Add 1 mL of hexane and vortex for 2 minutes.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Parameters

Table 3: Example GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)196
Qualifier Ions (m/z)198, 133

Note: These parameters are illustrative and may require optimization for specific instruments and applications.

The following table provides an example of the expected performance data for the analysis of trichlorophenols using a similar GC-MS method.

Table 4: Example Performance Data for Trichlorophenol Analysis by GC-MS

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Recovery (%)
2,4,5-Trichlorophenol~12.50.0585-110
2,4,6-Trichlorophenol~12.80.0588-112
This compound ~12.6 ~0.05 ~85-110

Note: Retention times and performance data are estimates and will vary depending on the specific analytical conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of phenolic compounds. It is particularly useful for less volatile or thermally labile compounds.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the same SPE procedure as described in section 3.1.1.

  • After elution, evaporate the solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.

2. HPLC-UV Parameters

Table 5: Example HPLC-UV Parameters for this compound Analysis

ParameterValue
HPLC System
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% phosphoric acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
UV Detector
Wavelength280 nm

Note: The mobile phase composition and gradient profile will need to be optimized for the specific separation.

Table 6: Example Performance Data for Trichlorophenol Analysis by HPLC-UV

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Recovery (%)
2,4,5-Trichlorophenol~8.20.590-105
2,4,6-Trichlorophenol~8.50.592-108
This compound ~8.3 ~0.5 ~90-105

Note: Retention times and performance data are estimates and will vary depending on the specific analytical conditions.

Metabolic and Degradation Pathways

Understanding the metabolic and degradation pathways of this compound is important for assessing its environmental fate and potential toxicological effects.

Metabolic Formation of this compound

This compound is a known human metabolite of 1,2,4-trichlorobenzene. The metabolic pathway involves the oxidation of the aromatic ring to form an arene oxide intermediate, which can then rearrange to form various trichlorophenol isomers, including this compound.

metabolic_pathway 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene Arene Oxide Intermediate Arene Oxide Intermediate 1,2,4-Trichlorobenzene->Arene Oxide Intermediate Oxidation (CYP450) This compound This compound Arene Oxide Intermediate->this compound Rearrangement Other Trichlorophenol Isomers Other Trichlorophenol Isomers Arene Oxide Intermediate->Other Trichlorophenol Isomers

Caption: Metabolic pathway of 1,2,4-Trichlorobenzene to this compound.

Biodegradation of Trichlorophenols

The biodegradation of trichlorophenols in the environment is a complex process that can proceed through various pathways depending on the specific isomer and the microbial consortia present. A general aerobic biodegradation pathway for trichlorophenols involves hydroxylation, dechlorination, and ring cleavage.

biodegradation_pathway Trichlorophenol Trichlorophenol Trichlorocatechol Trichlorocatechol Trichlorophenol->Trichlorocatechol Hydroxylation Chloromaleylacetate Chloromaleylacetate Trichlorocatechol->Chloromaleylacetate Ring Cleavage Maleylacetate Maleylacetate Chloromaleylacetate->Maleylacetate Dechlorination TCA Cycle TCA Cycle Maleylacetate->TCA Cycle Metabolism experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Acidification (pH < 2) Acidification (pH < 2) Sample Collection->Acidification (pH < 2) SPE SPE Acidification (pH < 2)->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Derivatization (for GC) Derivatization (for GC) Concentration->Derivatization (for GC) Reconstitution Reconstitution Concentration->Reconstitution GC-MS Analysis GC-MS Analysis Derivatization (for GC)->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration HPLC-UV Analysis HPLC-UV Analysis Reconstitution->HPLC-UV Analysis HPLC-UV Analysis->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Microbial Degradation of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a persistent and toxic environmental pollutant originating from industrial processes such as the production of pesticides and herbicides. Its presence in soil and water poses significant risks to ecosystems and human health. Microbial degradation, particularly under anaerobic conditions, presents a promising and environmentally sustainable approach for the remediation of 2,3,5-TCP contamination. This document provides detailed application notes and experimental protocols for studying the microbial degradation of 2,3,5-TCP, with a focus on the anaerobic bacterium Desulfitobacterium sp.

Key Microorganism: Desulfitobacterium sp.

Desulfitobacterium species are gram-positive, strictly anaerobic bacteria known for their versatile metabolic capabilities, including the ability to use a wide range of halogenated organic compounds as electron acceptors in a process known as organohalide respiration.[1][2] Specifically, Desulfitobacterium sp. strain PCE1 has been identified as capable of transforming 2,3,5,6-tetrachloro-4-methoxyphenol to this compound, indicating its enzymatic machinery is equipped to handle the 2,3,5-TCP structure.[3]

Proposed Degradation Pathway

The anaerobic degradation of this compound by Desulfitobacterium sp. is proposed to proceed via sequential reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, which is catalyzed by enzymes known as reductive dehalogenases.[4] While the complete pathway for 2,3,5-TCP has not been fully elucidated, based on the degradation of other chlorophenols by related bacteria, a likely pathway involves the stepwise removal of chlorine atoms, potentially leading to dichlorophenols, monochlorophenols, and ultimately phenol. Phenol can then be further mineralized to carbon dioxide and methane by other members of the anaerobic microbial community.

Microbial Degradation of this compound TCP_235 This compound DCP Dichlorophenol intermediates TCP_235->DCP Reductive Dehalogenase CP Monochlorophenol intermediates DCP->CP Reductive Dehalogenase Phenol Phenol CP->Phenol Reductive Dehalogenase Mineralization Mineralization (CO2 + CH4) Phenol->Mineralization

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Cultivation of Desulfitobacterium sp. for 2,3,5-TCP Degradation

This protocol describes the anaerobic cultivation of Desulfitobacterium sp. strain PCE1 for assessing the degradation of this compound.

Materials:

  • Desulfitobacterium sp. strain PCE1 culture

  • Anaerobic basal medium (see Table 1 for composition)

  • Electron donor (e.g., lactate, pyruvate, formate, or hydrogen)[5][6]

  • This compound (stock solution in an appropriate solvent)

  • Anaerobic glassware (serum bottles, Hungate tubes)

  • Gas-tight syringes and needles

  • Anaerobic chamber or gassing station with a mixture of N₂/CO₂ (e.g., 80:20)

  • Resazurin (as a redox indicator)

  • Sodium sulfide (as a reducing agent)

Procedure:

  • Medium Preparation: Prepare the anaerobic basal medium according to the composition in Table 1. Dispense the medium into serum bottles or Hungate tubes inside an anaerobic chamber or while gassing with N₂/CO₂.

  • Sterilization: Seal the vessels with butyl rubber stoppers and aluminum crimps and autoclave.

  • Addition of Supplements: After cooling, aseptically add filter-sterilized solutions of the electron donor, vitamins, and trace elements. Add resazurin as a redox indicator. The medium should be colorless before inoculation.

  • Reduction of Medium: Add a sterile, anaerobic solution of sodium sulfide to reduce the medium.

  • Inoculation: Inoculate the medium with an active culture of Desulfitobacterium sp. strain PCE1 (e.g., 5-10% v/v).

  • Addition of 2,3,5-TCP: Spike the cultures with the desired concentration of this compound from a sterile stock solution. Include uninoculated controls to monitor for abiotic degradation.

  • Incubation: Incubate the cultures at the optimal temperature for the strain (e.g., 30-38°C) in the dark.[5][6]

  • Monitoring: At regular intervals, withdraw liquid samples using a gas-tight syringe to analyze for the concentration of 2,3,5-TCP and its degradation products.

Table 1: Composition of Anaerobic Basal Medium

ComponentConcentration
KH₂PO₄0.27 g/L
Na₂HPO₄0.35 g/L
NH₄Cl0.53 g/L
NaCl1.0 g/L
MgCl₂·6H₂O0.1 g/L
CaCl₂·2H₂O0.015 g/L
Yeast Extract0.1 - 1.0 g/L[7]
Resazurin1 mg/L
Trace Element Solution1 mL/L
Vitamin Solution10 mL/L
NaHCO₃2.5 g/L
Cysteine-HCl or Na₂S·9H₂O0.5 g/L

Note: The exact composition may need to be optimized for the specific strain and experimental conditions.

Protocol 2: Analytical Method for 2,3,5-TCP and Metabolites

This protocol outlines the analysis of 2,3,5-TCP and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Withdraw a liquid sample from the microbial culture.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). The specific gradient will need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength appropriate for chlorophenols (e.g., 280 nm).

  • Quantification:

    • Prepare a calibration curve using standards of 2,3,5-TCP and any available potential metabolites (e.g., dichlorophenols, monochlorophenols, phenol) of known concentrations.

    • Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Quantitative data from degradation experiments should be summarized in tables for clear comparison.

Table 2: Example of Degradation Data for 2,3,5-TCP

Time (days)2,3,5-TCP (µM)3,5-Dichlorophenol (µM)Monochlorophenol (µM)Phenol (µM)
0100000
2752050
44045152
75255020
10< LOD53065
LOD: Limit of Detection

Visualization of Experimental Workflow

Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Media_Prep Anaerobic Medium Preparation Sterilization Sterilization Media_Prep->Sterilization Supplements Addition of Supplements (Electron Donor, etc.) Sterilization->Supplements Inoculation Inoculation with Desulfitobacterium sp. Supplements->Inoculation TCP_Spike Spiking with 2,3,5-TCP Inoculation->TCP_Spike Incubation Anaerobic Incubation TCP_Spike->Incubation Sampling Periodic Sampling Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for studying microbial degradation of 2,3,5-TCP.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for researchers investigating the microbial degradation of this compound. The focus on anaerobic degradation by Desulfitobacterium sp. highlights a promising avenue for the bioremediation of sites contaminated with this toxic compound. Further research is encouraged to fully elucidate the metabolic pathway and to optimize degradation conditions for practical applications.

References

Application Notes and Protocols: 2,3,5-Trichlorophenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (CAS No. 933-78-8) is a halogenated aromatic compound belonging to the family of trichlorophenols.[1][2] While its isomers, particularly 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, are well-documented as precursors for widely used herbicides, fungicides, and antiseptics, the specific applications of this compound in organic synthesis are less prevalent in scientific literature.[3][4]

These application notes provide a practical guide for utilizing this compound as a precursor in a fundamental and versatile reaction: O-alkylation via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for creating aryl ethers, which are common motifs in pharmaceuticals and other bioactive molecules.[5][6] The following protocols are based on established chemical principles and serve as a detailed starting point for researchers exploring the synthetic utility of this specific isomer.

Application Note 1: Synthesis of Aryl Ethers via O-Alkylation

The primary application of phenols as synthetic precursors involves the reaction of the hydroxyl group. The Williamson ether synthesis is a robust and widely used method for forming a carbon-oxygen bond, converting the phenolic hydroxyl group into an ether linkage.[6] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide or other suitable electrophile.[5]

For this compound, this transformation allows for the introduction of a wide variety of functionalized side chains, making it a potentially useful building block in medicinal chemistry and materials science. A common and illustrative application of this chemistry is the synthesis of phenoxyacetic acids by using an α-halo acid, such as chloroacetic acid, as the alkylating agent.[7]

Logical Workflow for Williamson Ether Synthesis

G start Start: this compound & Alkyl Halide deprotonation Step 1: Deprotonation (Formation of Phenoxide) start->deprotonation Add Base (e.g., NaOH, KOH) nucleophilic_attack Step 2: Nucleophilic Attack (SN2 Reaction) deprotonation->nucleophilic_attack Add Alkyl Halide (e.g., R-X) workup Step 3: Reaction Workup (Quenching & Extraction) nucleophilic_attack->workup Acidification & Solvent Extraction purification Step 4: Purification (Crystallization/Chromatography) workup->purification product Final Product: 2,3,5-Trichlorophenyl Ether purification->product

References

Application Notes and Protocols for the Photocatalytic Degradation of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of 2,3,5-Trichlorophenol (2,3,5-TCP), a persistent and toxic environmental pollutant. The information compiled herein is based on established methodologies for the degradation of trichlorophenol isomers, offering a robust framework for researchers investigating the remediation of this hazardous compound. While specific quantitative data for 2,3,5-TCP is limited in publicly available literature, the provided data for closely related isomers such as 2,4,5-TCP and 2,4,6-TCP offers valuable benchmarks for experimental design and analysis.

Introduction

Trichlorophenols (TCPs) are a group of chlorinated aromatic compounds widely used as pesticides, herbicides, and wood preservatives. Their persistence in the environment, coupled with their toxicity and potential carcinogenicity, poses a significant threat to ecosystems and human health. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into benign substances like CO₂, H₂O, and mineral acids.

This document outlines the principles, experimental setup, and analytical methods for conducting the photocatalytic degradation of 2,3,5-TCP.

Principle of Photocatalytic Degradation

The photocatalytic degradation process is initiated when a semiconductor photocatalyst, such as TiO₂, is irradiated with light of energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize adsorbed organic molecules or react with water to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to superoxide radical anions (•O₂⁻), which can further react to form other reactive oxygen species (ROS). These highly reactive species are non-selective and can effectively break down the complex structure of 2,3,5-TCP into simpler, less harmful compounds, ultimately leading to complete mineralization.

Experimental Protocols

Materials and Reagents
  • Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25) is commonly used due to its high photocatalytic activity, chemical stability, and low cost. Other catalysts like doped TiO₂ (e.g., Fe-doped TiO₂, Ag-doped TiO₂) or graphitic carbon nitride (g-C₃N₄) can also be employed.[1][2]

  • This compound (2,3,5-TCP): Analytical grade standard.

  • Solvents: Deionized water, Methanol (HPLC grade), Acetonitrile (HPLC grade).

  • pH adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH).

  • Radical Scavengers (for mechanistic studies): Isopropanol (for •OH), benzoquinone (for •O₂⁻), and ethylenediaminetetraacetic acid (EDTA) (for h⁺).

Photocatalytic Reactor Setup

A typical batch photoreactor consists of the following components:

  • Reaction Vessel: A cylindrical vessel made of borosilicate or quartz glass to allow for UV light penetration. The volume can range from a few milliliters to several liters depending on the experimental scale.

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator positioned either externally or internally within a quartz immersion well. The emission spectrum and intensity of the lamp should be characterized.

  • Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the solution.

  • Aeration System: An air pump or bubbler to supply a constant flow of air or oxygen, as O₂ acts as the primary electron acceptor.

  • Cooling System: A water jacket or cooling fan to maintain a constant reaction temperature, as photocatalytic reactions can generate heat.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare 2,3,5-TCP Aqueous Solution add_catalyst Add Photocatalyst (e.g., TiO2) prep_solution->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark_adsorption irradiation Irradiate with UV/Visible Light dark_adsorption->irradiation sampling Collect Samples at Intervals irradiation->sampling centrifuge Centrifuge/Filter to Remove Catalyst sampling->centrifuge hplc Analyze 2,3,5-TCP Concentration (HPLC) centrifuge->hplc toc Measure Total Organic Carbon (TOC) centrifuge->toc gcms Identify Intermediates (GC-MS) centrifuge->gcms G cluster_intermediates Intermediate Products cluster_final Final Mineralization Products TCP This compound dihydroxy_tcp Chlorinated Dihydroxybenzenes TCP->dihydroxy_tcp + •OH, - Cl⁻ ring_opening Ring Opening dihydroxy_tcp->ring_opening + •OH aliphatic_acids Aliphatic Carboxylic Acids (e.g., Maleic acid, Oxalic acid) ring_opening->aliphatic_acids co2 CO2 aliphatic_acids->co2 h2o H2O aliphatic_acids->h2o hcl HCl aliphatic_acids->hcl

References

Application Notes and Protocols for the Electrochemical Detection of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a persistent environmental pollutant originating from industrial processes such as the production of pesticides and herbicides. Its toxicity and potential carcinogenicity necessitate sensitive and reliable detection methods for environmental monitoring and risk assessment. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis. This document details the principles, experimental protocols, and application data for the electrochemical detection of 2,3,5-TCP.

The electrochemical detection of chlorophenols typically involves their oxidation or reduction at a modified electrode surface. The resulting current is proportional to the concentration of the analyte. Modified electrodes, utilizing materials such as carbon nanotubes, metal oxides, and conductive polymers, are often employed to enhance the sensitivity and selectivity of the detection.

Signaling Pathways and Detection Principles

The electrochemical detection of 2,3,5-TCP can be achieved through two primary mechanisms: oxidative and reductive pathways.

Oxidative Detection: At an appropriate positive potential, the phenolic hydroxyl group of 2,3,5-TCP can be oxidized. This process involves the transfer of electrons from the molecule to the electrode surface, generating a measurable current. The oxidation of chlorophenols can lead to the formation of phenoxy radicals, which can then undergo further reactions, including polymerization or the formation of quinone-like structures. The initial oxidation current is directly proportional to the 2,3,5-TCP concentration.

Reductive Detection (Dechlorination): A more specific approach for chlorophenols is reductive dechlorination. By applying a negative potential, the chlorine-carbon bonds can be cleaved. This process involves the transfer of electrons to the 2,3,5-TCP molecule, leading to the stepwise removal of chlorine atoms. The current associated with this reduction is a function of the 2,3,5-TCP concentration. Electrocatalytic materials, such as palladium, are often used to facilitate this reaction.[1]

G cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway TCP_ox This compound Radical_ox Phenoxy Radical TCP_ox->Radical_ox - e⁻, - H⁺ Electrode_ox Working Electrode (+ Potential) TCP_ox->Electrode_ox Oxidation Current Product_ox Oxidized Products (e.g., Quinones, Polymers) Radical_ox->Product_ox TCP_red This compound Intermediates_red Dechlorinated Intermediates (Di- and Mono-chlorophenols) TCP_red->Intermediates_red + e⁻, - Cl⁻ Electrode_red Working Electrode (- Potential) TCP_red->Electrode_red Reduction Current Phenol_red Phenol Intermediates_red->Phenol_red + e⁻, - Cl⁻

Caption: Electrochemical detection pathways for this compound.

Quantitative Data Summary

While specific quantitative data for the electrochemical detection of 2,3,5-TCP is limited, the performance of various modified electrodes for the detection of other trichlorophenol isomers provides a strong benchmark. The following table summarizes the analytical performance of different electrochemical sensors for trichlorophenol detection.

Electrode ModifierAnalyteDetection MethodLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Single-wall carbon nanotubes and poly(3,4-ethylenedioxythiophene)2,4,6-TCPSquare Wave Voltammetry6 - 800.075[2]
Fe3O4 nanospheres decorated graphitic carbon nitride2,4,6-TCPDifferential Pulse Voltammetryup to 6510.016[3]
α-Bismuth oxide microplates and polydopamine-functionalized reduced graphene oxide2,4,6-TCPNot Specified0.019 - 190.7 and 212.7 - 16490.0042[4]
CuO nanostructures2,4,6-TCPNot Specified1 - 1200.046[5][6]
Hemin/Cu-MOF-742,4,6-TCPNot Specified0.01 - 90.005[7]

Experimental Protocols

This section provides a detailed protocol for the electrochemical detection of 2,3,5-TCP using a modified glassy carbon electrode (GCE) with voltammetric techniques. This protocol is a synthesized methodology based on common practices for chlorophenol detection.

Materials and Reagents
  • Glassy Carbon Electrode (GCE)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • This compound standard

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Supporting electrolyte (e.g., 0.1 M KCl in PBS)

  • Electrode polishing materials (e.g., alumina slurry, polishing pads)

  • High-purity water

  • Ethanol

Electrode Preparation and Modification (Example with Carbon Nanotubes)
  • GCE Polishing:

    • Mechanically polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with high-purity water.

    • Sonicate the electrode in a 1:1 ethanol/water solution for 5 minutes to remove any adsorbed particles.

    • Rinse again with high-purity water and allow it to dry at room temperature.

  • Carbon Nanotube (CNT) Dispersion:

    • Disperse a known amount of CNTs (e.g., 1 mg/mL) in a suitable solvent (e.g., N,N-dimethylformamide or a surfactant solution) using ultrasonication for at least 1 hour to obtain a homogeneous suspension.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5-10 µL) of the CNT dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle infrared lamp.

    • The modified electrode (CNT/GCE) is now ready for use.

Electrochemical Measurement Procedure

G start Start setup Assemble 3-Electrode Cell (Working, Reference, Counter) start->setup add_electrolyte Add Supporting Electrolyte (e.g., 0.1 M PBS, pH 7.0) setup->add_electrolyte stabilize Record Background Signal (e.g., CV or DPV scan) add_electrolyte->stabilize add_analyte Add Known Concentration of 2,3,5-TCP Standard stabilize->add_analyte measure Perform Electrochemical Measurement (CV, DPV, or SWV) add_analyte->measure record Record the Voltammetric Response (Peak Current vs. Potential) measure->record calibrate Repeat with Different Concentrations to Create Calibration Curve record->calibrate end End calibrate->end

Caption: General workflow for electrochemical detection of 2,3,5-TCP.
  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).

  • Background Scan:

    • Perform a cyclic voltammetry (CV) or differential pulse voltammetry (DPV) scan in the supporting electrolyte alone to obtain the background signal.

    • CV Parameters: Potential range -0.2 V to 1.2 V; Scan rate 50 mV/s.

    • DPV Parameters: Potential range -0.2 V to 1.2 V; Pulse amplitude 50 mV; Pulse width 50 ms.

  • Standard Addition and Measurement:

    • Add a known concentration of the 2,3,5-TCP standard solution to the electrochemical cell.

    • Stir the solution for a short period to ensure homogeneity.

    • Allow the solution to become quiescent before measurement.

    • Record the CV or DPV response. An oxidation or reduction peak corresponding to 2,3,5-TCP should appear. The peak height (current) is proportional to the concentration.

  • Calibration Curve:

    • Repeat the measurement with successive additions of the 2,3,5-TCP standard to generate a calibration curve of peak current versus concentration.

    • The linear range and limit of detection can be determined from the calibration plot.

Data Analysis and Interpretation

The primary data obtained from voltammetric measurements is a voltammogram, which is a plot of current versus applied potential.

  • Qualitative Analysis: The potential at which the oxidation or reduction peak occurs can be used for the qualitative identification of the analyte.

  • Quantitative Analysis: The height of the peak current is directly proportional to the concentration of the analyte in the sample. By comparing the peak current of an unknown sample to a calibration curve generated from standards of known concentrations, the concentration of 2,3,5-TCP in the sample can be determined.

Conclusion

Electrochemical methods provide a powerful tool for the rapid and sensitive detection of this compound. The use of modified electrodes significantly enhances the analytical performance. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists to develop and implement electrochemical sensors for the monitoring of this important environmental pollutant. Further research can focus on the development of novel electrode materials with even higher selectivity and sensitivity for 2,3,5-TCP.

References

Troubleshooting & Optimization

troubleshooting low yield in 2,3,5-Trichlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,3,5-trichlorophenol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory method for synthesizing this compound?

A common laboratory approach for the synthesis of this compound is the direct chlorination of a dichlorophenol precursor, such as 3,5-dichlorophenol, using a chlorinating agent like chlorine gas or sulfuryl chloride. The reaction typically requires a catalyst, often a Lewis acid, to proceed at a reasonable rate.

Q2: Why is my yield of this compound consistently low?

Low yields in the synthesis of this compound are often attributed to a lack of regioselectivity in the chlorination step, leading to the formation of a mixture of trichlorophenol isomers. Over-chlorination to tetrachlorophenols and incomplete reaction of the starting material are also significant contributing factors.

Q3: What are the major side products I should expect?

When synthesizing this compound via chlorination of a dichlorophenol, the primary side products are other trichlorophenol isomers. For example, if starting from 3,5-dichlorophenol, the formation of 2,4,6-trichlorophenol is a likely competing reaction. Additionally, tetrachlorophenols can be formed if the reaction is not carefully controlled.

Q4: How can I improve the regioselectivity of the chlorination?

Improving regioselectivity is key to increasing the yield of the desired 2,3,5-isomer. This can be influenced by the choice of catalyst, solvent, and reaction temperature. While specific conditions for maximizing the 2,3,5-isomer are not well-documented, general principles suggest that milder reaction conditions and specific catalysts can enhance the formation of one isomer over others.

Q5: What purification methods are effective for isolating this compound from isomeric impurities?

Due to the similar physical properties of trichlorophenol isomers, purification can be challenging. Fractional distillation under reduced pressure is a common method, though it can be energy-intensive and may lead to some product loss. Recrystallization from an appropriate solvent system can also be effective if there is a significant difference in the solubilities of the isomers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material - Insufficient chlorinating agent- Inactive or insufficient catalyst- Low reaction temperature or short reaction time- Ensure the stoichiometry of the chlorinating agent is appropriate. A slight excess may be needed, but this increases the risk of over-chlorination.- Use a fresh, anhydrous Lewis acid catalyst. The amount of catalyst may need to be optimized.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).
Formation of Multiple Trichlorophenol Isomers - Poor regioselectivity of the chlorination reaction. The hydroxyl and chloro substituents on the starting dichlorophenol direct the incoming chlorine to several possible positions.- Experiment with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) as the choice of catalyst can influence isomer distribution.- Vary the solvent. Less polar solvents may alter the selectivity of the electrophilic substitution.- Optimize the reaction temperature. Lower temperatures can sometimes favor the formation of a specific isomer.
Significant Amounts of Tetrachlorophenols - Excess chlorinating agent- Reaction temperature is too high- Prolonged reaction time- Use a stoichiometric amount of the chlorinating agent or a very slight excess.- Maintain a controlled, lower reaction temperature throughout the addition of the chlorinating agent.- Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further chlorination of the product.
Product Degradation or Tar Formation - Reaction temperature is too high- Presence of impurities in the starting materials or solvent- Reaction with oxygen (oxidation)- Maintain a consistent and appropriate reaction temperature. Localized overheating can lead to decomposition.- Ensure all reactants and the solvent are pure and dry.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Product Isolation and Purification - Similar boiling points and solubilities of the isomeric products.- For distillation, use a fractional distillation column with a high number of theoretical plates under reduced pressure.- For recrystallization, screen a variety of solvents and solvent mixtures to find conditions that maximize the differential solubility of the isomers.- Column chromatography on silica gel can also be an effective, albeit less scalable, method for separating isomers.

Experimental Protocols

Note: The following is a generalized protocol for the chlorination of a dichlorophenol. The specific conditions would need to be optimized for the synthesis of this compound.

Synthesis of this compound via Chlorination of 3,5-Dichlorophenol

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser (with a gas outlet connected to a trap for acidic gases), and a thermometer. The apparatus should be dried and assembled under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: The flask is charged with 3,5-dichlorophenol and a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride). The mixture is stirred until the dichlorophenol is fully dissolved.

  • Catalyst Addition: Anhydrous aluminum chloride (or another suitable Lewis acid) is added to the stirred solution.

  • Chlorination: A solution of the chlorinating agent (e.g., sulfuryl chloride in the same solvent) is added dropwise from the dropping funnel. The reaction temperature should be carefully monitored and controlled, typically at a low temperature initially and then allowed to slowly warm to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by fractional distillation under vacuum or by recrystallization.

Visualizations

Synthesis_Pathway Proposed Synthesis of this compound DCP 3,5-Dichlorophenol Reagents Chlorinating Agent (e.g., SO₂Cl₂) + Lewis Acid Catalyst DCP->Reagents TCP_desired This compound (Desired Product) TCP_desired->Reagents Further Reaction TCP_isomer 2,4,6-Trichlorophenol (Isomeric Impurity) TetraCP Tetrachlorophenols (Over-chlorination) Reagents->TCP_desired Major Pathway Reagents->TCP_isomer Side Reaction Reagents->TetraCP

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of This compound Check_Purity Analyze Crude Product (e.g., by GC-MS) Start->Check_Purity High_SM High Starting Material? Check_Purity->High_SM High_Isomers High Isomer Content? High_SM->High_Isomers No Increase_Rxn Increase Reaction Time/ Temperature or Catalyst Amount High_SM->Increase_Rxn Yes High_Over High Over-chlorination? High_Isomers->High_Over No Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature High_Isomers->Optimize_Conditions Yes Adjust_Stoichiometry Adjust Stoichiometry: - Decrease Chlorinating Agent High_Over->Adjust_Stoichiometry Yes Purification Refine Purification Strategy High_Over->Purification No Optimize_Conditions->Start Adjust_Stoichiometry->Start Increase_Rxn->Start

Technical Support Center: 2,3,5-Trichlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 2,3,5-Trichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: While specific literature on the byproducts of this compound synthesis is limited, byproducts can be inferred from the general synthesis routes of trichlorophenol isomers. The most common methods for producing trichlorophenols are the direct chlorination of phenol or less chlorinated phenols, and the hydrolysis of tetrachlorobenzenes.

Potential byproducts include:

  • Other Trichlorophenol Isomers: Direct chlorination of less substituted phenols is often not perfectly selective, leading to the formation of other trichlorophenol isomers such as 2,3,6-Trichlorophenol, 2,4,5-Trichlorophenol, and 2,4,6-Trichlorophenol.[1]

  • Under-chlorinated Phenols: Incomplete chlorination can result in the presence of dichlorophenol isomers (e.g., 2,3-Dichlorophenol, 2,5-Dichlorophenol, 3,5-Dichlorophenol) in the final product.

  • Over-chlorinated Phenols: Excessive chlorination can lead to the formation of tetrachlorophenol isomers.

  • Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs): These are highly toxic byproducts that can form during the synthesis of chlorophenols, particularly under high-temperature and alkaline conditions.[2][3] The synthesis of the related 2,4,5-Trichlorophenol is known to produce the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a byproduct.[4][5][6] Technical grades of other trichlorophenols may also contain PCDDs and PCDFs.[7]

Q2: How can I minimize the formation of isomeric byproducts during synthesis?

A2: Achieving high isomeric selectivity can be challenging. However, the following strategies may help:

  • Control of Reaction Conditions: Temperature, reaction time, and the rate of chlorine addition should be precisely controlled.

  • Choice of Catalyst: Certain catalysts can improve the regioselectivity of the chlorination. For instance, in the synthesis of 2,4,6-Trichlorophenol, mercaptoethylamine has been used as a catalyst to reduce the formation of 2,3,6- and 2,4,5-Trichlorophenol isomers.[1]

  • Starting Material Selection: Using a dichlorophenol as a starting material, rather than phenol itself, can provide better control over the position of the third chlorine atom. For example, the chlorination of 2,5-dichlorophenol is a known route to 2,4,5-trichlorophenol, though it can also produce 2,3,6-trichlorophenol as a byproduct.[8]

Q3: What analytical methods are suitable for identifying byproducts in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the identification and quantification of byproducts.

  • Gas Chromatography (GC): GC, particularly with a capillary column, is an excellent technique for separating volatile compounds like trichlorophenol isomers and other chlorinated phenols.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can provide structural information about the separated byproducts, allowing for their definitive identification by comparing their mass spectra to reference libraries.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of chlorophenols, especially for less volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the substitution patterns on the aromatic ring, helping to distinguish between different isomers in the purified product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Presence of multiple trichlorophenol isomers in the final product. Lack of regioselectivity in the chlorination reaction.Optimize reaction conditions (temperature, catalyst, solvent). Consider a different starting material that favors the desired substitution pattern.
Significant amounts of di- or tetrachlorophenols detected. Incomplete or excessive chlorination.Adjust the stoichiometry of the chlorinating agent and monitor the reaction progress closely using an appropriate analytical technique (e.g., GC).
Detection of unexpected, high molecular weight compounds. Possible formation of dioxins, furans, or other condensation products.Review the reaction conditions. Avoid high temperatures and strongly alkaline conditions, which are known to promote dioxin formation.[2] Use analytical standards to confirm the presence of these hazardous byproducts.
Poor separation of isomers during chromatographic analysis. Inadequate chromatographic conditions.Optimize the GC or HPLC method. For GC, try a different column stationary phase or adjust the temperature program. For HPLC, modify the mobile phase composition or gradient.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Dissolution: Accurately weigh approximately 10 mg of the this compound product into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark.

  • Derivatization (Optional but Recommended): To improve the chromatographic peak shape and sensitivity for phenolic compounds, derivatization can be performed. A common method is acetylation:

    • Transfer 1 mL of the sample solution to a vial.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Quench the reaction with 1 mL of deionized water.

    • Extract the derivatized products with 1 mL of hexane.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS system.

Protocol 2: GC-MS Conditions for Isomer Separation

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for the identification of byproducts in a this compound synthesis reaction.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Byproduct Identification cluster_quantification Quantification & Reporting cluster_troubleshooting Troubleshooting start This compound Synthesis crude_product Crude Product start->crude_product initial_analysis Initial GC-MS Analysis crude_product->initial_analysis peak_integration Peak Integration & Comparison initial_analysis->peak_integration library_search Mass Spectral Library Search peak_integration->library_search standard_comparison Comparison with Authentic Standards library_search->standard_comparison id_confirmed Byproduct Identity Confirmed standard_comparison->id_confirmed quantification Quantification using Internal/External Standards id_confirmed->quantification troubleshoot Troubleshoot Synthesis Conditions id_confirmed->troubleshoot reporting Report Byproduct Profile quantification->reporting

Caption: Workflow for Byproduct Identification.

References

Technical Support Center: Analysis of 2,3,5-Trichlorophenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the analysis of 2,3,5-Trichlorophenol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization recommended for the analysis of this compound?

A1: Due to its high polarity, this compound can exhibit poor chromatographic behavior, leading to broad, tailing peaks.[1] This can negatively impact peak resolution, sensitivity, and overall data quality. Derivatization, typically through acetylation or silylation, converts the polar phenolic group into a less polar ester or ether.[1][2] This improves the compound's volatility and stability, resulting in sharper, more symmetrical peaks and enhanced sensitivity.[1][3] Acetic anhydride is a commonly used reagent for this purpose.[2][4]

Q2: What is the optimal type of GC column for analyzing this compound?

A2: A non-polar to mid-polarity column is generally recommended. A 5% phenyl polysiloxane stationary phase is a versatile and widely used option that provides good separation for a broad range of chlorophenols, including this compound.[5] Columns with low bleed characteristics, often designated as "MS-grade," are ideal to minimize background noise and improve detection limits.[6][7]

Q3: What are the typical mass-to-charge ratios (m/z) to monitor for this compound in the mass spectrometer?

A3: When using Electron Impact (EI) ionization, the molecular ion peak for underivatized trichlorophenols is observed at m/z 198.[1] Other characteristic fragment ions should also be monitored for confirmation. If derivatized (e.g., acetylated), the resulting ester will have a different molecular weight and fragmentation pattern that should be determined and monitored. For quantitative analysis, it is recommended to use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6]

Q4: Can I inject an underivatized sample of this compound?

A4: While it is possible to directly inject an underivatized sample, it is generally not recommended for achieving optimal results.[1] Direct injection often leads to poor peak shape (tailing) due to the polar nature of the phenolic hydroxyl group interacting with the GC system.[1] This effect can worsen as the chromatographic column ages.[1] For improved peak shape, resolution, and sensitivity, derivatization is the preferred approach.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for this compound 1. Active sites in the injector or column: The polar hydroxyl group of the phenol can interact with active sites.[8] 2. Incomplete derivatization: If derivatization is performed, unreacted phenol will exhibit tailing. 3. Column degradation: The stationary phase may be degraded.[8]1. Deactivate the inlet: Use a deactivated inlet liner or silanize the liner.[8] Consider trimming the first few centimeters of the column. 2. Optimize derivatization: Ensure the reaction conditions (reagent volume, temperature, time) are optimal for complete conversion. 3. Condition or replace the column: Condition the column according to the manufacturer's instructions or replace it if it's old or severely contaminated.[6][9]
Low or No Signal for this compound 1. Sample degradation: The analyte may be degrading in the injector. 2. Poor sample extraction/preparation: Inefficient extraction from the sample matrix. 3. MS source contamination: A dirty ion source can significantly reduce sensitivity.[8] 4. Incorrect MS parameters: The wrong ions are being monitored in SIM mode.1. Lower injector temperature: While ensuring volatilization, a lower temperature can prevent thermal degradation. 2. Optimize extraction method: Review and optimize the pH, solvent, and elution steps of your extraction protocol. 3. Clean the ion source: Perform routine maintenance and cleaning of the MS ion source.[8] 4. Verify m/z values: Confirm the correct mass-to-charge ratios for your target analyte (derivatized or underivatized).
Ghost Peaks in the Chromatogram 1. Septum bleed: Pieces of the septum degrading and entering the inlet.[10] 2. Carryover from a previous injection: Residual sample remaining in the syringe or inlet. 3. Contaminated carrier gas: Impurities in the helium or nitrogen supply.[6]1. Use high-quality septa and replace regularly: Ensure the septum nut is not overtightened.[9] 2. Implement thorough syringe washing: Wash the syringe with a strong solvent after each injection. Run a solvent blank to confirm cleanliness. 3. Install and maintain gas traps: Use high-capacity oxygen, moisture, and hydrocarbon traps on the carrier gas line.[6]
Shifting Retention Times 1. Leak in the system: A leak in the injector or column fittings can affect flow stability.[9] 2. Inconsistent oven temperature: The GC oven is not maintaining a consistent temperature profile. 3. Column aging: Over time, the stationary phase can degrade, leading to changes in retention.[8]1. Perform a leak check: Use an electronic leak detector to check all fittings and connections.[9] 2. Verify oven temperature: Calibrate the GC oven temperature to ensure accuracy. 3. Trim the column: Removing a small portion from the front of the column can sometimes restore performance. If not, the column may need to be replaced.[8]

Experimental Protocols

Sample Preparation and Derivatization (Acetylation)

This protocol is a general guideline and may need optimization based on the sample matrix.

  • Extraction: For aqueous samples, adjust the pH to approximately 2 with hydrochloric acid. Extract the this compound using a suitable solvent like hexane or by using a solid-phase extraction (SPE) cartridge.

  • Concentration: If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add 0.5 mL of a potassium carbonate solution (0.1 mol/L).[2]

    • Add 0.5 mL of acetic anhydride as the derivatization reagent.[2]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 10-15 minutes. The resulting 2,3,5-trichlorophenyl acetate is less polar and more suitable for GC analysis.[2]

  • Final Preparation: Allow the layers to separate. Transfer the upper organic layer containing the derivatized analyte to a GC vial for analysis.

GC-MS Parameters

The following table outlines a typical set of starting parameters for the GC-MS analysis of acetylated this compound. These should be optimized for your specific instrument and column.

Parameter Value
GC System
Column 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5MS)[5]
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness[5]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min[5][11]
Inlet Mode Splitless[4]
Inlet Temperature 250 °C[5]
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 min Ramp 1: 10 °C/min to 200 °C Ramp 2: 20 °C/min to 250 °C, hold for 5 min[5]
MS System
Ionization Mode Electron Impact (EI), 70 eV[11][12]
Source Temperature 230 °C - 280 °C[5][12]
Transfer Line Temp 280 °C[5]
Acquisition Mode Full Scan (for initial identification) or Selected Ion Monitoring (SIM) (for quantitation)
Monitored Ions (SIM) Determine based on the mass spectrum of derivatized this compound standard.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH 2 Sample->Acidify Extract Liquid-Liquid or Solid Phase Extraction Acidify->Extract Concentrate Concentrate Extract Extract->Concentrate Derivatize Derivatization with Acetic Anhydride Concentrate->Derivatize Inject Inject 1µL into GC Derivatize->Inject Separate GC Separation on 5% Phenyl Polysiloxane Column Inject->Separate Ionize Electron Impact (EI) Ionization Separate->Ionize Detect Mass Spectrometry Detection (Scan/SIM) Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report Troubleshooting_Tree Troubleshooting Decision Tree for GC-MS Start Problem Observed in Chromatogram PeakShape Poor Peak Shape (Tailing)? Start->PeakShape Start Here Derivatized Is sample derivatized? PeakShape->Derivatized Yes Sensitivity Low or No Signal? PeakShape->Sensitivity No CheckDeriv Optimize Derivatization Protocol Derivatized->CheckDeriv Yes DerivatizeNow Derivatize Sample for Better Peak Shape Derivatized->DerivatizeNow No CheckActiveSites Check for Active Sites: - Use Deactivated Liner - Trim GC Column CheckDeriv->CheckActiveSites If problem persists CheckSource Clean MS Ion Source Sensitivity->CheckSource Yes Contamination Ghost or Extra Peaks? Sensitivity->Contamination No CheckParams Verify MS Parameters (SIM ions) CheckSource->CheckParams Then CheckPrep Review Sample Prep & Extraction Efficiency CheckParams->CheckPrep Then Contamination->PeakShape No, other issue RunBlank Run Solvent Blank Contamination->RunBlank Yes BlankClean Blank is Clean? RunBlank->BlankClean CheckCarryover Improve Syringe Wash Protocol BlankClean->CheckCarryover No (Contaminated) CheckSystem Check for System Contamination: - Septum Bleed - Carrier Gas Purity BlankClean->CheckSystem Yes (Clean)

References

Technical Support Center: Improving Peak Resolution of Trichlorophenol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of trichlorophenol isomers in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of trichlorophenol isomers, offering potential causes and solutions in a question-and-answer format.

Q1: How can I improve the separation between two co-eluting or poorly resolved trichlorophenol isomer peaks?

Improving the resolution between closely eluting peaks is a primary goal of method development.[1] Resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[2][3] A systematic approach is necessary to optimize these parameters.

Strategy 1: Optimize the Mobile Phase The composition of the mobile phase is a powerful tool for adjusting selectivity and retention.[1]

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of early-eluting peaks.[1][4] Conversely, increasing the organic modifier content reduces retention times.[4]

  • Change Organic Solvent: Switching between organic modifiers, such as from acetonitrile to methanol or vice-versa, can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[1][5] This can often resolve co-eluting peaks.

  • Adjust Mobile Phase pH: Trichlorophenols are acidic compounds. Small changes in the mobile phase pH can significantly alter their ionization state, which in turn affects their retention and the selectivity of the separation.[5][6] Lowering the pH (e.g., to ≤ 3) with an acidifier like phosphoric or formic acid can suppress the ionization of residual silanol groups on the column packing, reducing peak tailing and improving peak shape.[1][7]

  • Use Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often effective for separating complex mixtures with a wide range of polarities.[4][6] A shallower gradient generally provides better resolution for closely eluting peaks.[4]

Strategy 2: Modify the Stationary Phase (Column) The column is the core of the separation, and its properties are critical for achieving good resolution.[1]

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[1][2][6] However, this will also increase backpressure.[1][8] A four-fold increase in column length is needed to double the resolution.[8]

  • Change Stationary Phase Chemistry: If optimizing the mobile phase does not provide adequate resolution, consider changing the column's stationary phase.[1][6] Switching from a standard C18 column to a phenyl or cyano column can introduce different separation mechanisms (e.g., π-π interactions for aromatic compounds like trichlorophenols) and improve selectivity.[5][6]

Strategy 3: Adjust System Parameters Physical parameters of the HPLC system can be adjusted to enhance efficiency and resolution.

  • Optimize Flow Rate: Lowering the flow rate can sometimes enhance separation and improve resolution, though it will also increase the analysis time.[6][9]

  • Adjust Column Temperature: Increasing the column temperature reduces mobile phase viscosity and can increase column efficiency.[2] However, it can also change peak spacing, which may be beneficial or detrimental depending on the specific isomers.[2][6]

Q2: Why are my trichlorophenol peaks exhibiting tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and lead to inaccurate quantification.[1]

  • Possible Cause 1: Secondary Interactions with Column Packing. Residual silanol groups on silica-based stationary phases can interact with the acidic phenol groups, causing peak tailing.[1][10] This is more common with older, Type A silica columns.[1]

    • Solution: Lower the pH of the mobile phase (e.g., to ≤ 3) with an acid like phosphoric acid to suppress the ionization of the silanol groups.[1] Using a modern, high-purity Type B silica column, which has fewer accessible silanol groups, can also significantly reduce tailing.[1]

  • Possible Cause 2: Column Contamination or Degradation. The accumulation of strongly retained sample components or the degradation of the stationary phase can lead to active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1] Using a guard column can help protect the analytical column from contaminants.

  • Possible Cause 3: Extra-Column Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[11]

    • Solution: Use tubing with the smallest possible internal diameter and length, and ensure all connections are properly fitted to minimize dead volume.[11]

Q3: My peaks are showing fronting. What is the cause?

Peak fronting, where the first half of the peak is broader than the latter half, is often related to sample or column issues.[11]

  • Possible Cause 1: Sample Overload. Injecting too high a concentration of the sample or too large a volume can saturate the stationary phase.[1][9]

    • Solution: Dilute the sample or reduce the injection volume.[1][11] As a general rule, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[9]

  • Possible Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a different solvent must be used, it should ideally be weaker than the mobile phase.[1]

  • Possible Cause 3: Column Collapse or Void. A void at the head of the column, which can be caused by pressure shocks or operating outside the column's recommended pH range, can lead to peak fronting.[1][11]

    • Solution: This issue is often irreversible, and the column may need to be replaced.[1] To prevent this, avoid sudden pressure changes and operate within the column's specified limits.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors affecting peak resolution in HPLC?

Peak resolution (Rs) is determined by three main factors, as described by the resolution equation:[2]

  • Efficiency (N): This relates to the sharpness of the peaks (a measure of band broadening). Higher efficiency leads to narrower peaks and better resolution. It can be improved by using longer columns or columns with smaller particles.[2][6]

  • Selectivity (α): This is the most powerful factor for improving resolution and represents the separation or spacing between the centers of two adjacent peaks.[3] It is influenced by the interactions between the analytes, the stationary phase, and the mobile phase. Changing the mobile phase composition (organic solvent, pH) or the stationary phase chemistry has the largest impact on selectivity.[3][6]

  • Retention Factor (k): Also known as the capacity factor, this is a measure of the time an analyte spends in the stationary phase relative to the mobile phase. Optimizing k (ideally between 2 and 10) ensures that peaks are retained long enough to be separated but not so long that they become excessively broad.[5][12] It is most easily adjusted by changing the mobile phase strength.[12]

Q2: How do I choose a suitable HPLC column for trichlorophenol isomer separation?

  • Stationary Phase: A C18 column is the most common starting point for reversed-phase separations of moderately non-polar compounds like trichlorophenols.[12] If selectivity is an issue, consider a phenyl-hexyl phase, which provides alternative selectivity for aromatic compounds through π-π interactions.

  • Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) provide higher efficiency and better resolution than those with larger particles (e.g., 5 µm).[8][12] However, they also generate higher backpressure.[8]

  • Column Dimensions: Longer columns (150 mm or 250 mm) provide more theoretical plates and thus better resolution for complex separations.[12][13] Shorter columns (50 mm or 100 mm) allow for faster analysis times.[12] A standard 150 x 4.6 mm column is a good starting point for method development.[8]

Q3: What is a good starting point for mobile phase selection?

For reversed-phase separation of trichlorophenol isomers, a good starting point is a mobile phase consisting of an organic modifier (acetonitrile or methanol) and acidified water.[5]

  • Initial Gradient: A common strategy is to run a broad scouting gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration needed to elute the isomers.[5]

  • Mobile Phase pH: Since trichlorophenols are acidic, buffering the mobile phase is crucial for reproducible results.[5] A starting pH of around 3.0, achieved by adding a small amount of an acid like phosphoric acid or formic acid, is common as it suppresses the ionization of silanol groups on the stationary phase, leading to better peak shape.[1][5]

Data Presentation: Example Chromatographic Conditions

The following tables summarize typical starting conditions for the HPLC analysis of chlorophenols. These should be optimized for your specific application.

Table 1: Example HPLC Method for Chlorophenol Analysis

ParameterConditionReference
Column C18, 150 mm x 4.6 mm, 5 µm[14]
Mobile Phase A 0.5% Phosphoric Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 30% B to 80% B over 8 min[1]
Flow Rate 1.0 - 1.5 mL/min[1][15]
Temperature 30 °C[1][14]
Injection Volume 10 µL[1]
Detection UV at 218 nm or 280 nm[1][15]

Table 2: Mobile Phase Modifier Comparison

ModifierTypical ConcentrationPurposeReference
Phosphoric Acid 0.1 - 0.5%pH control, reduces silanol interactions[1][7]
Formic Acid 0.1%pH control, MS-compatible[7]
Acetic Acid 43.7 mMpH control[15]

Experimental Protocols

Protocol 1: General Sample Preparation

  • Weighing: Accurately weigh a suitable amount of the trichlorophenol standard or sample.[5]

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as the mobile phase itself or a methanol/water mixture. Use HPLC-grade solvents.[5]

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.[5]

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.[5]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[1][5]

Protocol 2: General Method Development Strategy

  • Analyte Characterization: Gather information about the isomers' properties (e.g., pKa, logP, UV absorbance) to inform initial method parameters.[5]

  • Column and Mobile Phase Selection: Choose an initial column (e.g., C18, 150 x 4.6 mm, 5 µm) and mobile phase (e.g., Acetonitrile/Water with 0.1% Phosphoric Acid).

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 10-90% Acetonitrile over 20 minutes) to determine the elution range of the isomers.[5]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (e.g., switch from acetonitrile to methanol).[5]

    • Adjust the mobile phase pH.[5]

    • Test a different stationary phase (e.g., Phenyl-hexyl) if necessary.[5]

  • Optimization of Retention (k): Adjust the gradient slope or isocratic mobile phase strength to achieve retention factors (k) between 2 and 10 for the peaks of interest.[5]

  • Optimization of Efficiency (N): Adjust the flow rate to find the best balance between resolution and analysis time.[5]

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.[5]

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Poor Peak Resolution start Poor Peak Resolution (Co-elution) opt_mobile_phase Optimize Mobile Phase (α, k) start->opt_mobile_phase opt_column Change Column (N, α) start->opt_column opt_system Adjust System (N) start->opt_system adjust_strength Adjust Organic % opt_mobile_phase->adjust_strength change_solvent Switch ACN <=> MeOH opt_mobile_phase->change_solvent adjust_ph Adjust pH (e.g., < 3) opt_mobile_phase->adjust_ph change_dims Increase Length or Decrease Particle Size opt_column->change_dims change_chem Change Stationary Phase (e.g., to Phenyl) opt_column->change_chem adjust_flow Decrease Flow Rate opt_system->adjust_flow adjust_temp Change Temperature opt_system->adjust_temp end_node Resolution Improved adjust_strength->end_node change_solvent->end_node adjust_ph->end_node change_dims->end_node change_chem->end_node adjust_flow->end_node adjust_temp->end_node

Caption: A workflow for troubleshooting poor peak resolution in HPLC.

Caption: Key factors influencing HPLC peak resolution.

References

dealing with co-eluting interferences for 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of 2,3,5-Trichlorophenol, with a specific focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can it affect the analysis of this compound?

A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks.[1][2][3] This can lead to inaccurate quantification and misidentification of this compound. The presence of a co-eluting interference can manifest as a distorted peak shape, such as a shoulder or a broader peak than expected.[1][3]

Q2: How can I detect if I have a co-elution issue with my this compound peak?

A2: There are several methods to detect co-elution:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or appearing as merged peaks, can indicate the presence of more than one compound.[1][3] A pure compound should ideally present a symmetrical, Gaussian-shaped peak.[1]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: In HPLC, a DAD/PDA detector can perform peak purity analysis.[1] It collects multiple UV-Vis spectra across the peak; if the spectra are not identical, it suggests the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS): When using GC-MS or LC-MS, you can examine the mass spectra across the chromatographic peak.[1] A change in the mass spectral profile from the beginning to the end of the peak is a strong indicator of co-elution.[1]

Q3: What are some common co-eluting interferences for this compound?

A3: Co-eluting interferences for this compound can vary depending on the sample matrix. Common interferences include other chlorophenol isomers (e.g., 2,4,6-trichlorophenol, 2,3,6-trichlorophenol), dichlorophenols, tetrachlorophenols, and other phenolic compounds.[4][5][6] In complex environmental or biological samples, matrix components can also co-elute with the target analyte.

Troubleshooting Guides

Issue 1: My this compound peak is showing a shoulder or is not baseline resolved.

This is a classic sign of co-elution. The following troubleshooting workflow can help systematically address the issue.

G cluster_0 Troubleshooting Co-eluting Peaks A Observe Peak Asymmetry (Shoulder, Tailing, Fronting) B Confirm Co-elution (Peak Purity/Mass Spectra Analysis) A->B Suspect Co-elution C Isolate the Problem (Inject Standard vs. Sample) B->C D Optimize Chromatographic Method C->D Issue is Systemic E Improve Sample Preparation C->E Issue is Sample-Specific F Resolution Achieved D->F E->D Interference Persists E->F

Caption: Initial troubleshooting workflow for co-eluting peaks.

Solution 1.1: Optimize HPLC Method Parameters

If co-elution is suspected, modifying the HPLC method is a primary step to improve separation.

ParameterActionExpected Outcome
Mobile Phase Composition Change the organic modifier (e.g., acetonitrile to methanol) or adjust the ratio of the organic to the aqueous phase.[1]Altered selectivity and retention times.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase.[1]Improved peak shape and resolution for ionizable compounds like chlorophenols.
Column Temperature Increase or decrease the column temperature.Can affect retention times and selectivity.
Column Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column).[7]The most powerful way to change selectivity and resolve closely eluting peaks.[7]

Solution 1.2: Optimize GC Method Parameters

For GC analysis, several parameters can be adjusted to resolve co-eluting peaks.

ParameterActionExpected Outcome
Oven Temperature Program Decrease the initial temperature or slow down the temperature ramp rate.[1]Increased retention time and potentially improved separation.
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (e.g., helium).[1]Achieve higher column efficiency for sharper, better-resolved peaks.
Column Selection Switch to a column with a different stationary phase polarity or use a longer column with a smaller internal diameter.[1]Altered selectivity and increased resolving power.[1]
Issue 2: My sample matrix is complex, and I suspect matrix effects are causing co-elution.

Complex matrices, such as wastewater, soil extracts, or biological fluids, often contain numerous compounds that can interfere with the analysis of this compound.[8] Proper sample preparation is critical to remove these interferences before chromatographic analysis.[9]

Solution 2.1: Implement or Refine Sample Preparation Techniques

Several techniques can be employed to clean up samples and remove interfering components.

TechniquePrincipleApplication
Solid-Phase Extraction (SPE) Selectively retains the analyte on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.Widely used for water and other liquid samples.[9][10]
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubility in two immiscible liquids.[9]A traditional method for extracting analytes from aqueous samples.
Solid-Phase Microextraction (SPME) A solvent-free technique where a coated fiber is exposed to the sample to extract analytes.[9]Suitable for both liquid and headspace analysis.[9]
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction technique where a small amount of extraction solvent is dispersed in the aqueous sample.[8][11]Offers high enrichment factors.[11]

Experimental Protocols

Protocol 1: General Method Development Strategy for Resolving Co-eluting Chlorophenols in HPLC

This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound from potential interferences.

  • Initial Analysis:

    • Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Start with a generic gradient of water (with 0.1% formic acid) and acetonitrile, running from 10% to 90% acetonitrile over 20 minutes.[1]

    • Inject a standard mixture of this compound and any suspected interfering compounds.

  • Evaluation of Initial Results:

    • Assess the chromatogram for co-eluting or poorly resolved peaks.[1]

    • If using a DAD, check the peak purity of the this compound peak.[1]

  • Systematic Parameter Optimization:

    • Mobile Phase: If resolution is poor, try replacing acetonitrile with methanol using a comparable gradient.[1] Adjust the pH of the aqueous phase (e.g., between 2.5 and 7.5) to observe the effect on retention and peak shape.[1]

    • Column: If co-elution persists, switch to a column with a different stationary phase chemistry.[1]

G cluster_1 HPLC Method Development for Peak Resolution A Initial Analysis (C18 column, Acetonitrile/Water gradient) B Evaluate Resolution (Peak Shape, Purity) A->B C Is Resolution Adequate? B->C D Change Organic Solvent (e.g., to Methanol) C->D No G Method Optimized C->G Yes D->B E Adjust Mobile Phase pH D->E Resolution still inadequate E->B F Change Column (Different Stationary Phase) E->F Resolution still inadequate F->A

Caption: HPLC method development decision-making process.

Protocol 2: Solid-Phase Extraction (SPE) of Chlorophenols from Water Samples

This protocol provides a general guideline for the extraction and concentration of chlorophenols from water samples prior to chromatographic analysis.[9]

  • Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it under a gentle vacuum.[10]

  • Sample Loading:

    • Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with an appropriate acid to ensure the chlorophenols are in their non-ionized form.[9]

    • Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[10]

  • Washing:

    • After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for several minutes.

    • Elute the trapped chlorophenols with a small volume (e.g., 5 mL) of a suitable organic solvent or solvent mixture, such as methanol:acetonitrile (1:1).[10]

  • Concentration and Analysis:

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary.

    • The extract is now ready for analysis by HPLC or GC.[9]

G cluster_2 Solid-Phase Extraction (SPE) Workflow A 1. Condition Cartridge (Methanol, then Water) B 2. Load Acidified Water Sample A->B C 3. Wash Cartridge (Deionized Water) B->C D 4. Elute Analytes (Organic Solvent) C->D E 5. Concentrate & Analyze D->E

Caption: Workflow for SPE of chlorophenols from water samples.

Data Summary

The following tables summarize key quantitative data from various analytical methods for chlorophenols.

Table 1: Detection Limits of Chlorophenols using Different Analytical Techniques

CompoundTechniqueDetection LimitReference
This compoundRP-HPLC/UV0.0008 mg/mL[4]
2,4,6-TrichlorophenolGC/MS/SIM5.0 µg/L[11]
Various ChlorophenolsGC-MS/MS< 1 ng/L[5]
Dichlorophenols & TrichlorophenolsLC/MS/MS (MRM)0.3 - 14 pg[12]

Table 2: Recovery of Chlorophenols using Solid-Phase Extraction (SPE)

SorbentEluting SolventRecovery (%)Reference
ENVI-18Methanol:Acetonitrile (1:1)81.98 - 103.75[10]
Oasis HLBDichloromethane72% of compounds recovered within 70-120%[13]

Disclaimer: The information provided in this document is for research and technical support purposes only. All experimental procedures should be conducted in a safe and appropriate laboratory setting, following all institutional and regulatory guidelines.

References

Technical Support Center: Enhancing Extraction Efficiency of 2,3,5-Trichlorophenol from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2,3,5-Trichlorophenol (2,3,5-TCP) from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of 2,3,5-TCP.

Issue 1: Low Analyte Recovery

Low recovery is a common problem in the extraction of 2,3,5-TCP. A systematic approach can help identify the cause and find a solution.

  • Possible Cause: Improper pH of the sample.

    • Solution: For acidic compounds like 2,3,5-TCP, the sample pH should be adjusted to at least 2 pH units below its pKa to ensure it is in its neutral, non-ionized form. This enhances its retention on reversed-phase sorbents.[1]

  • Possible Cause: Inappropriate sorbent material for Solid-Phase Extraction (SPE).

    • Solution: While C18 is a common choice for reversed-phase SPE, for more polar compounds, a different sorbent might be more effective. Consider using a polymeric sorbent which may offer different selectivity.[1]

  • Possible Cause: High flow rate during sample loading in SPE.

    • Solution: A high flow rate can prevent the analyte from adequately interacting with the sorbent. A slow and steady flow rate of approximately 1-2 drops per second is recommended.[1]

  • Possible Cause: Analyte loss during the washing step in SPE.

    • Solution: The wash solvent may be too strong, causing the premature elution of 2,3,5-TCP. Use a weaker wash solvent, such as a lower percentage of organic solvent in water, to remove interferences without affecting the analyte.[1]

  • Possible Cause: Incomplete elution from the SPE sorbent.

    • Solution: The elution solvent may not be strong enough to desorb the 2,3,5-TCP. Increase the volume of the elution solvent or switch to a stronger solvent. For example, if methanol provides low recovery, try acetonitrile.[1]

  • Possible Cause: Formation of emulsions in Liquid-Liquid Extraction (LLE).

    • Solution: Vigorous shaking can create an emulsion layer, trapping the analyte. Use a gentle swirling or inverting motion for mixing. Adding salt to the aqueous phase can also help break emulsions.[2][3]

  • Possible Cause: Incomplete phase separation in LLE.

    • Solution: Ensure the two liquid phases have completely separated before collecting the organic layer. Centrifugation can help break emulsions and create a sharp phase boundary.[2]

Issue 2: High Matrix Effects

Matrix effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[4][5]

  • Possible Cause: Co-elution of matrix components with the analyte.

    • Solution: Improve the sample cleanup process. This can be achieved by optimizing the SPE wash step or employing a more selective extraction technique like dispersive solid-phase extraction (d-SPE) for cleanup.[6] Using matrix-matched calibration standards is a common way to compensate for matrix effects.[4]

  • Possible Cause: Active sites in the GC inlet liner.

    • Solution: Co-extracted matrix components can mask active sites in the GC inlet, leading to an enhanced response for the analyte. Regular replacement and cleaning of the GC inlet liner are crucial.[5][7]

Issue 3: Poor Chromatographic Peak Shape

Poor peak shape, such as tailing or fronting, can affect the accuracy of integration and quantification.

  • Possible Cause: Interaction of the phenolic group with active sites in the chromatographic system.

    • Solution: Derivatization of the phenolic hydroxyl group can improve peak shape and volatility for GC analysis. Silylation with reagents like BSTFA is a common approach.[8][9]

  • Possible Cause: Contamination of the GC column.

    • Solution: High boiling point compounds from the matrix can contaminate the GC column, leading to poor peak shape. Using a guard column and regularly conditioning the analytical column can help mitigate this issue.[7]

Frequently Asked Questions (FAQs)

Solid-Phase Extraction (SPE)

  • Q1: What is the best sorbent for 2,3,5-TCP extraction?

    • A1: Reversed-phase sorbents like C18 are commonly used for extracting phenolic compounds from aqueous matrices. However, polymeric sorbents can offer higher capacity and stability across a wider pH range, which can be advantageous for complex matrices.[1] The optimal choice depends on the specific matrix and analytical method.

  • Q2: What is the optimal pH for loading a sample for 2,3,5-TCP analysis using SPE?

    • A2: To maximize the retention of 2,3,5-TCP on a reversed-phase sorbent, the sample should be acidified to a pH of approximately 2-4.[1] This ensures the phenolic hydroxyl group is protonated, making the molecule less polar and enhancing its interaction with the non-polar stationary phase.

  • Q3: Which solvent should I use for eluting 2,3,5-TCP from an SPE cartridge?

    • A3: Methanol and acetonitrile are common elution solvents for reversed-phase SPE. Acetonitrile is generally a stronger solvent for eluting non-polar compounds. A good strategy is to start with methanol and, if recovery is low, switch to acetonitrile.[1]

Liquid-Liquid Extraction (LLE)

  • Q4: My LLE recovery for 2,3,5-TCP is low. What can I do?

    • A4: Low recovery in LLE can be due to several factors. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the phenol. The choice of extraction solvent is also critical; try a solvent that has a good affinity for 2,3,5-TCP. Increasing the volume ratio of the organic solvent to the aqueous sample can also improve recovery.[10][11] Gentle mixing instead of vigorous shaking can prevent emulsion formation.[2]

Derivatization for GC Analysis

  • Q5: Why is derivatization necessary for the GC analysis of 2,3,5-TCP?

    • A5: The polar hydroxyl group of chlorophenols can lead to poor peak shape (tailing) and adsorption on active sites in the GC system. Derivatization, typically silylation, replaces the active hydrogen with a non-polar group, which improves volatility and chromatographic performance.[8][12]

  • Q6: What are the common issues with the derivatization of chlorophenols?

    • A6: Incomplete derivatization can be a problem. This can be caused by the presence of water in the sample extract, which can hydrolyze the derivatizing reagent. Ensuring the extract is dry before adding the derivatizing agent is crucial. The reaction time and temperature may also need to be optimized.[9]

Data Presentation

Table 1: Comparison of Extraction Techniques for Chlorophenols from Water Samples

Extraction TechniqueSorbent/SolventRecovery (%)Limit of Detection (LOD)Reference
Solid-Phase Extraction (SPE)ENVI-1881.98 - 103.750.04 - 0.08 µg/L[13]
Solid-Phase Microextraction (SPME)Polyacrylate (PA) fiberNot specified<10 ng/L[14]
Ultrasound-Assisted MicroextractionDecanoic acid/THF83.0 - 89.31.5 - 2.0 ng/mL[15]
SPE-Dispersive Liquid-Liquid MicroextractionPPL sorbent/AcetoneNot specifiedEnrichment factor up to 18,000[16]

Table 2: Recovery of Chlorophenols from Sediment Samples using Liquid-Liquid Extraction

Extracting SolventPhenol Recovery (%)2-Chlorophenol Recovery (%)2,3,6-Trichlorophenol Recovery (%)Reference
Acetonitrile:Water (1:1)87.3396.6182.99[13]
Acetonitrile:Acetone (1:1)93.85109.39Not specified[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

  • Sample Preparation: Acidify the water sample to pH 2-4 with a suitable acid (e.g., HCl).

  • SPE Cartridge Conditioning:

    • Wash the C18 or polymeric SPE cartridge with 5-10 mL of elution solvent (e.g., methanol or acetonitrile).

    • Equilibrate the cartridge with 5-10 mL of acidified deionized water (pH 2-4). Do not let the sorbent go dry.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a slow, consistent flow rate (1-2 drops per second).

  • Washing: Wash the cartridge with a small volume of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes.

  • Elution: Elute the retained 2,3,5-TCP with a small volume (e.g., 2 x 2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

  • Drying: Ensure the sample extract is completely dry. This can be achieved by passing it through anhydrous sodium sulfate.

  • Reagent Addition: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Reaction: Vortex the mixture and heat it at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Complex Matrix Sample sample_prep Adjust pH (e.g., to 2-4) start->sample_prep conditioning Condition SPE Cartridge sample_prep->conditioning loading Load Sample conditioning->loading washing Wash to Remove Interferences loading->washing elution Elute 2,3,5-TCP washing->elution derivatization Derivatization (for GC) elution->derivatization analysis Instrumental Analysis (GC-MS/LC-MS) derivatization->analysis end End: Quantified Data analysis->end

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow start Low Recovery Observed check_ph Is sample pH correct? start->check_ph check_sorbent Is SPE sorbent appropriate? check_ph->check_sorbent Yes solution_ph Adjust pH to 2 units below pKa check_ph->solution_ph No check_flow Is loading flow rate optimal? check_sorbent->check_flow Yes solution_sorbent Consider alternative sorbent (e.g., polymeric) check_sorbent->solution_sorbent No check_elution Is elution solvent strong enough? check_flow->check_elution Yes solution_flow Reduce flow rate to 1-2 drops/sec check_flow->solution_flow No solution_elution Increase solvent volume or strength check_elution->solution_elution No end Recovery Improved check_elution->end Yes solution_ph->end solution_sorbent->end solution_flow->end solution_elution->end

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: 2,3,5-Trichlorophenol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate signal suppression during the LC-MS/MS analysis of 2,3,5-Trichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is a common challenge in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It occurs when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the target analyte (this compound) and interfere with the ionization process in the mass spectrometer's source.[2] This interference reduces the number of analyte ions that reach the detector, leading to a weaker signal. The consequence is inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][3] Electrospray ionization (ESI) is particularly susceptible to this effect.[3]

cluster_LC LC Column cluster_MS MS Ion Source (ESI) A Analyte (2,3,5-TCP) ION Ionization Process A->ION Enters Source M Matrix Components M->ION Co-elutes label_int Interference DET MS Detector (Suppressed Signal) ION->DET Reduced Ion Transfer label_int->ION cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation S1 Prepare Standard in Solvent (Set A) A1 Analyze Set A S1->A1 S2 Extract Blank Matrix S3 Spike Analyte into Extracted Blank Matrix (Set B) S2->S3 A2 Analyze Set B S3->A2 C1 Compare Peak Areas (Area B / Area A) * 100 A1->C1 A2->C1 CENTER Reducing Signal Suppression SP 1. Optimize Sample Preparation CENTER->SP LC 2. Improve Chromatographic Separation CENTER->LC CAL 3. Use Advanced Calibration Methods CENTER->CAL START Start P1 Condition Cartridge (e.g., Methanol, Water) START->P1 P2 Load Acidified Water Sample (pH ~2) P1->P2 P3 Wash Cartridge (e.g., HPLC-grade water) P2->P3 P4 Dry Cartridge (e.g., under vacuum) P3->P4 P5 Elute Analyte (e.g., Methanol) P4->P5 P6 Evaporate & Reconstitute in Mobile Phase P5->P6 END End P6->END How Stable Isotope Dilution (SID) Works cluster_ideal Ideal (No Suppression) cluster_real Real World (50% Suppression) A1 Analyte Signal (Intensity = 100) R1 Ratio = 1.0 IS1 SIL-IS Signal (Intensity = 100) Result Accurate Quantification Ratio is Unchanged R1->Result A2 Analyte Signal (Intensity = 50) R2 Ratio = 1.0 IS2 SIL-IS Signal (Intensity = 50) R2->Result

References

Technical Support Center: Stability of 2,3,5-Trichlorophenol Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing stability issues related to 2,3,5-Trichlorophenol (2,3,5-TCP) standard solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound standard solutions?

A1: The stability of 2,3,5-TCP solutions is primarily influenced by several factors:

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: The pH of aqueous solutions can significantly impact the stability of 2,3,5-TCP.

  • Solvent: The choice of solvent can affect the solubility and stability of the compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Microbial Contamination: In aqueous solutions, microorganisms can degrade 2,3,5-TCP.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Methanol is a commonly used and recommended solvent for preparing stock solutions of this compound due to its good solubility and compatibility with analytical techniques like HPLC and GC. For some applications, other solvents such as isooctane may be used.

Q3: How should I store my this compound standard solutions?

A3: To ensure the long-term stability of your 2,3,5-TCP standard solutions, it is recommended to:

  • Store them in amber glass vials to protect from light.

  • Store at a refrigerated temperature, typically 2-8°C. For longer-term storage, freezing at -20°C may be considered.

  • Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

  • For aqueous solutions, adjusting the pH and adding preservatives may be necessary to inhibit microbial growth.

Q4: How can I tell if my this compound standard solution has degraded?

A4: Signs of degradation in your 2,3,5-TCP standard solution may include:

  • A decrease in the concentration of the parent compound when analyzed by chromatographic methods (e.g., HPLC, GC).

  • The appearance of new, unidentified peaks in the chromatogram, indicating the formation of degradation products.

  • A change in the color of the solution.

  • Inconsistent or irreproducible results in your experiments.

Q5: What are the potential degradation products of this compound?

A5: The degradation of this compound can lead to the formation of various byproducts through processes like dechlorination and oxidation. Potential degradation products may include other chlorophenols with fewer chlorine atoms, chlorobenzenes, and quinone-like structures. The exact nature of the degradation products will depend on the degradation pathway.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered with this compound standard solutions.

Problem 1: Decreasing concentration of 2,3,5-TCP in the standard solution over time.

Possible CauseRecommended Solution
Photodegradation Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to light during handling and analysis.
Elevated Storage Temperature Store solutions at the recommended refrigerated temperature (2-8°C). Avoid repeated freeze-thaw cycles if stored frozen.
Solvent Evaporation Ensure vials are tightly sealed with appropriate caps and septa. Use parafilm to further seal the cap if necessary.
Adsorption to Container Surface Use silanized glass vials to minimize adsorption of the analyte to the glass surface.
Chemical Degradation Prepare fresh standard solutions more frequently. Perform a stability study to determine the usable lifetime of the solution under your specific storage conditions.

Problem 2: Appearance of unknown peaks in the chromatogram.

Possible CauseRecommended Solution
Formation of Degradation Products Refer to the troubleshooting steps for decreasing concentration. Analyze a freshly prepared standard to confirm if the unknown peaks are absent.
Contamination of Solvent or Glassware Use high-purity solvents (e.g., HPLC or GC grade). Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent before use.
Contamination from the Analytical System Run a solvent blank to check for system contamination. If peaks are present in the blank, clean the injector, column, and detector as per the manufacturer's instructions.

Problem 3: Poor peak shape (e.g., tailing, fronting) in chromatographic analysis.

Possible CauseRecommended Solution
Active Sites in the GC/HPLC System For GC analysis, use a deactivated inlet liner and column. For HPLC, ensure the column is properly conditioned. The polar hydroxyl group of phenols can interact with active sites.
Inappropriate Mobile Phase pH (HPLC) Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column Overload Dilute the sample or reduce the injection volume.
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance deterioration.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides stability data for the closely related compound 2,4,6-Trichlorophenol, which can serve as a useful reference. It is strongly recommended to perform an in-house stability study for your specific 2,3,5-TCP standard solutions and storage conditions.

Table 1: Stability of 2,4,6-Trichlorophenol in Aqueous Solutions Under Different Storage Conditions

Storage TemperatureMatrixAdditivesApproximate Stability DurationReference
4°CAqueous10% Sodium Chloride + 10 mg/mL Sodium Carbonate~ 1 month[1]
-18°CAqueous10% Sodium Chloride~ 1 month[1]

Note: The stability of standard solutions is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Standard Solution (1000 µg/mL in Methanol)

Materials:

  • This compound (analytical standard grade, solid)

  • Methanol (HPLC or GC grade)

  • 10 mL amber glass volumetric flask (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Spatula

  • Pasteur pipette

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid using an analytical balance.

  • Carefully transfer the weighed solid into the 10 mL amber volumetric flask.

  • Add a small amount of methanol (approximately 5 mL) to the flask and gently swirl to dissolve the solid completely.

  • Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.

  • Store the stock solution in a refrigerator at 2-8°C.

Protocol 2: Stability Assessment of a this compound Working Standard Solution

Objective: To determine the stability of a prepared 2,3,5-TCP working standard solution over a defined period under specific storage conditions.

Materials:

  • Prepared 2,3,5-TCP working standard solution (e.g., 10 µg/mL in methanol)

  • Amber glass autosampler vials with PTFE-lined caps

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

  • Analytical column appropriate for chlorophenol analysis

Procedure:

  • Time-Zero Analysis: Immediately after preparing the working standard solution, transfer an aliquot into an autosampler vial and analyze it using the chosen chromatographic method. This will serve as the baseline (T=0) measurement.

  • Sample Storage: Aliquot the remaining working standard solution into multiple amber autosampler vials, seal them tightly, and store them under the desired conditions (e.g., 4°C in the dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve one stored vial.

  • Allow the vial to equilibrate to room temperature before analysis to prevent condensation.

  • Analyze the sample using the same chromatographic method and conditions as the time-zero analysis.

  • Data Analysis:

    • Calculate the concentration of 2,3,5-TCP at each time point.

    • Determine the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining against time to visualize the degradation profile.

    • Establish an acceptable stability range (e.g., ±10% of the initial concentration) to define the shelf-life of the working standard.

Visualizations

cluster_degradation Plausible Degradation Pathway of this compound TCP This compound DCP Dichlorophenols TCP->DCP Reductive Dechlorination Quinones Chlorinated Quinones TCP->Quinones Oxidation MCP Monochlorophenols DCP->MCP Reductive Dechlorination Phenol Phenol MCP->Phenol Reductive Dechlorination RingCleavage Ring Cleavage Products (e.g., organic acids) Phenol->RingCleavage Oxidation

Caption: Plausible degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare 2,3,5-TCP Working Standard t0_analysis Time-Zero Chromatographic Analysis start->t0_analysis storage Store Aliquots under Defined Conditions (e.g., 4°C, dark) start->storage data_analysis Calculate % Remaining and Plot Degradation Profile t0_analysis->data_analysis timepoint_analysis Analyze at Predefined Time Intervals storage->timepoint_analysis timepoint_analysis->data_analysis end Determine Shelf-Life data_analysis->end

Caption: Workflow for a 2,3,5-TCP stability study.

cluster_troubleshooting Troubleshooting Logic for 2,3,5-TCP Standard Instability issue Inconsistent Results or Decreased Concentration check_prep Review Solution Preparation Protocol issue->check_prep check_storage Verify Storage Conditions (Temp, Light) issue->check_storage check_system Check Analytical System Performance issue->check_system fresh_standard Prepare Fresh Standard Solution check_prep->fresh_standard check_storage->fresh_standard check_system->fresh_standard compare Compare Results fresh_standard->compare problem_solved Problem Resolved compare->problem_solved Results Match further_investigation Further Investigation (e.g., system maintenance, method development) compare->further_investigation Discrepancy Persists

Caption: Troubleshooting logic for 2,3,5-TCP standard instability.

References

Technical Support Center: Preventing Degradation of 2,3,5-Trichlorophenol During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 2,3,5-Trichlorophenol in samples during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by several factors:

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to oxygen in the air. This process can be accelerated by elevated temperatures, alkaline pH conditions, and the presence of trace metal ions.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that break down the this compound molecule.

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.[1] this compound decomposes on heating, which can produce toxic and corrosive fumes like hydrogen chloride.[2]

  • Microbial Degradation: Microorganisms present in the sample can use this compound as a substrate, leading to its breakdown.

  • Chemical Reactivity: this compound is incompatible with and can be degraded by strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

Q2: My solid this compound has turned yellow/brown. What does this indicate?

A2: Discoloration of solid this compound from its typical colorless or white appearance to a yellow or brown hue is a common indicator of degradation, primarily due to oxidation.[1] This can happen upon exposure to air and/or light.[4] The colored byproducts are often quinone-type compounds formed from the oxidation of the phenol.[1]

Q3: I am observing a decrease in the concentration of my this compound standard solution over time. How can I prevent this?

A3: A decrease in concentration is a direct result of molecular degradation. To prevent this, a comprehensive approach to sample handling and storage is necessary. This includes controlling the storage temperature, protecting the solution from light, and ensuring the chemical stability of the solution. For aqueous solutions, it is crucial to also inhibit microbial activity.

Troubleshooting Guides

This section addresses common issues encountered during the storage of this compound and its solutions.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of solid this compound (yellowing or browning) Exposure to light and/or air, leading to photo-oxidation.[4]Store solid this compound in a tightly sealed, amber or opaque container in a cool, dry, and dark place.[4] Consider purging the container with an inert gas like nitrogen or argon before sealing.
Decreased concentration of this compound in standard solutions 1. Photodegradation: Exposure to ambient or UV light. 2. Thermal Degradation: Storage at elevated temperatures. 3. Oxidation: Exposure to oxygen. 4. Incorrect pH: Suboptimal pH of the solution can accelerate degradation. 5. Microbial Contamination: Presence of microorganisms that can metabolize the compound.1. Prepare and store solutions in amber glassware or wrap containers in aluminum foil to minimize light exposure.[4] 2. Store solutions at a consistent, cool temperature. For short-term storage, 4°C is recommended. For longer-term storage, consider -18°C.[4] 3. To minimize oxidation, use deaerated solvents and consider blanketing the solution with an inert gas (e.g., nitrogen). 4. For aqueous solutions, adjust the pH to <2 with sulfuric or hydrochloric acid to inhibit microbial activity.[5] 5. Use sterile solvents and glassware for solution preparation. Filtration through a 0.22 µm filter can also help remove microbial contamination.[4]
Inconsistent experimental results using stored samples Degradation of this compound, leading to the presence of interfering byproducts.Always use freshly prepared solutions when possible for critical experiments. If using stored solutions, perform a quality control check (e.g., via HPLC or GC/MS) to confirm the concentration and purity before use.[4]

Recommended Storage Conditions

To ensure the stability of this compound samples, the following storage conditions are recommended based on EPA guidelines and scientific literature. While specific quantitative stability data for this compound is limited, the following table provides guidance based on general principles for phenols and related chlorophenols.

Parameter Solid this compound Aqueous Samples Organic Solutions (e.g., in Methanol)
Temperature Cool, dry place≤6 °C (refrigerated)[6][7]4°C (short-term), -18°C (long-term)[4]
Container Tightly sealed, amber or opaque glass containerAmber glass bottle with PTFE-lined screw capAmber glass vial with PTFE-lined septum[8]
Light Exposure Store in the darkProtect from lightStore in the dark[8]
Atmosphere Standard air (consider inert gas for long-term)Minimize headspaceConsider purging with inert gas (e.g., nitrogen)
Preservation N/AAcidify to pH <2 with H₂SO₄ or HCl.[5] If residual chlorine is present, add sodium thiosulfate.N/A
Holding Time Stable for extended periods if stored properlyExtract within 7 days of collection. Extracts can be stored for up to 40 days. One study on 20 chlorophenols suggests stability for at least 15 weeks when preserved with sulfuric acid and stored at 4°C in the dark.Stability is dependent on the solvent and concentration. A stability study is recommended for long-term use.[4]

Experimental Protocols

Protocol 1: Sample Collection and Preservation of Aqueous Samples for this compound Analysis

Objective: To collect and preserve a water sample to maintain the integrity of this compound for subsequent analysis.

Materials:

  • 1-liter amber glass bottle with a PTFE-lined screw cap

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Sodium thiosulfate (if residual chlorine is suspected)

  • pH indicator strips or a calibrated pH meter

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Before heading to the sampling site, if residual chlorine is expected, add a small amount of sodium thiosulfate to the sample bottle.

  • At the sampling location, rinse the sample bottle with the sample water two to three times, unless the bottle contains a preservative.

  • Collect the water sample, ensuring to minimize turbulence to reduce aeration.

  • Leave a small headspace in the bottle to allow for the addition of acid.

  • Carefully add concentrated H₂SO₄ or HCl dropwise to the sample to adjust the pH to <2.

  • After each addition, cap the bottle and invert it several times to mix.

  • Check the pH using a pH strip or a calibrated pH meter.

  • Once the desired pH is reached, securely cap the bottle.

  • Label the bottle with the sample ID, date, time of collection, and any preservatives added.

  • Place the sample in a cooler with ice packs to cool it to ≤6 °C and transport it to the laboratory.[6][7]

  • Store the sample in a refrigerator at ≤6 °C until extraction.[6][7] The sample should be extracted within 7 days.

Protocol 2: Stability Assessment of this compound Solutions

Objective: To determine the stability of a this compound solution under specific storage conditions.

Materials:

  • Prepared stock solution of this compound in the desired solvent

  • HPLC or GC/MS system with a suitable detector

  • Appropriate chromatography column (e.g., C18 for HPLC)

  • Mobile phase or carrier gas

  • Amber autosampler vials with PTFE-lined caps

Procedure:

  • Time Zero Analysis: Immediately after preparing the stock solution, transfer an aliquot to an analysis vial and analyze it to determine the initial concentration (C₀). This will serve as the baseline.[4]

  • Sample Storage: Aliquot the stock solution into several amber vials. Divide the vials into different storage condition groups (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).[4]

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition group.[4]

  • Allow the sample to come to room temperature before analysis.

  • Analyze the sample using the same analytical method as the time-zero analysis to determine the concentration at that time point (Cₜ).[4]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: (% Remaining) = (Cₜ / C₀) * 100.[4]

  • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

Degradation and Experimental Workflow Diagrams

cluster_degradation Plausible Oxidative Degradation Pathway of Trichlorophenol This compound This compound Trichlorophenoxy_Radical Trichlorophenoxy Radical This compound->Trichlorophenoxy_Radical Oxidation (e.g., by O2, light) Dichloro-p-benzoquinone Dichloro-p-benzoquinone Trichlorophenoxy_Radical->Dichloro-p-benzoquinone Further Oxidation Ring_Cleavage_Products Ring Cleavage Products (e.g., smaller organic acids) Dichloro-p-benzoquinone->Ring_Cleavage_Products Hydroxylation & Ring Opening

Caption: Plausible oxidative degradation pathway for a trichlorophenol.

cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare_Solution Prepare 2,3,5-TCP Solution Start->Prepare_Solution Time_Zero_Analysis Time Zero Analysis (C₀) Prepare_Solution->Time_Zero_Analysis Aliquot_and_Store Aliquot into Vials & Store under Different Conditions Time_Zero_Analysis->Aliquot_and_Store Time_Point_Analysis Time Point Analysis (Cₜ) at Intervals Aliquot_and_Store->Time_Point_Analysis Time_Point_Analysis->Time_Point_Analysis Repeat at each interval Data_Analysis Calculate % Remaining & Plot Degradation Profile Time_Point_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a stability study of this compound.

References

Technical Support Center: Optimizing Derivatization of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2,3,5-Trichlorophenol (2,3,5-TCP) for gas chromatography (GC) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Incomplete Derivatization

  • Symptom: Low yield of the derivatized product, presence of the underivatized 2,3,5-TCP peak in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Improper Reagent Storage Derivatizing agents, particularly silylating agents like BSTFA, are moisture-sensitive. Store reagents under anhydrous conditions, for instance, in a desiccator, and use fresh reagents for optimal performance.[1]
Incorrect Reaction pH (Acetylation) The acetylation of phenols is most effective under alkaline conditions which facilitate the deprotonation of the hydroxyl group to the more reactive phenolate ion. Ensure the pH of the reaction mixture is adjusted to approximately 9.[1]
Insufficient Reagent Concentration A significant excess of the derivatizing agent is necessary to drive the reaction to completion. A 2- to 10-fold molar excess of the derivatizing agent to the analyte is a recommended starting point.[1]
Suboptimal Reaction Time or Temperature The reaction may not have reached completion due to insufficient time or low temperature. For silylation with BSTFA, heating might be required if the reaction is slow at room temperature.[1] For acetylation, ensure adequate vortexing and reaction time for thorough mixing and completion.[1]
Matrix Effects Components within the sample matrix can interfere with the derivatization reaction or compete for the derivatizing reagent. Employing a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization can mitigate these effects.[1]

Issue 2: Poor Chromatographic Peak Shape (Tailing)

  • Symptom: Asymmetrical peaks in the chromatogram, which can negatively impact integration and quantification.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System The polar nature of underivatized phenols can lead to interactions with active sites in the GC inlet and column, causing peak tailing. Use deactivated liners and columns. Regularly clean the injector port and consider trimming 10-20 cm from the front of the column to remove accumulated active sites.[1]
Incomplete Derivatization The presence of underivatized 2,3,5-TCP will result in poor peak shape. Refer to the troubleshooting guide for incomplete derivatization.[1]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume to address this issue.[1]

Issue 3: Derivative Instability

  • Symptom: A decrease in peak area over time in stored, derivatized samples, leading to poor reproducibility.

  • Possible Causes & Solutions:

CauseSolution
Hydrolysis of Silyl Ethers Trimethylsilyl (TMS) ethers are susceptible to hydrolysis, particularly in the presence of moisture. Analyze silylated samples as soon as possible after derivatization. Ensure all solvents and glassware are anhydrous. For necessary storage, keep samples in a tightly sealed vial at a low temperature (e.g., 4°C).[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Direct GC analysis of trichlorophenols can be challenging due to their polarity. The polar hydroxyl group can interact with active sites within the GC system, leading to poor chromatographic peak shape (tailing) and reduced sensitivity.[1][2] Chemical derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, which improves chromatographic performance and reproducibility.[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent and effective derivatization techniques for trichlorophenols for GC analysis are acetylation and silylation.[1] Acetylation involves the reaction of the phenol with acetic anhydride in an alkaline medium to form an acetate ester.[5][6] Silylation converts the phenol into its trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3][7]

Q3: How do I choose between acetylation and silylation?

A3: The choice between acetylation and silylation depends on several factors, including the sample matrix, desired stability of the derivative, and required reaction speed.

ParameterAcetylation (Acetic Anhydride)Silylation (BSTFA)
Principle Forms an acetate ester.[5]Forms a trimethylsilyl (TMS) ether.[1][3]
Reaction Time Typically 2-10 minutes with vigorous mixing.[1]Can be as rapid as 15 seconds in an appropriate solvent like acetone.[3][7]
Derivative Stability Acetylated derivatives are generally more stable than their silylated counterparts, especially in the presence of moisture.[1]TMS ethers are susceptible to hydrolysis and require anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol is a representative method for the acetylation of 2,3,5-TCP in an aqueous sample.

  • Sample Preparation: Place 5 mL of the aqueous sample or standard into a 10 mL screw-cap vial.

  • pH Adjustment: Adjust the sample's pH to approximately 9 by adding a suitable base such as K₂CO₃ or NaOH solution.[1]

  • Derivatization: Add 100 µL of acetic anhydride and 0.5 mL of a non-polar solvent like n-hexane to the vial.[1]

  • Reaction: Tightly cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and promote the reaction.[1]

  • Phase Separation: Centrifuge the vial for 3 minutes at 5,000 rpm to achieve a clear separation of the organic and aqueous layers.[1]

  • Extraction: Carefully transfer the upper organic layer, which contains the acetylated 2,3,5-TCP, to a 2 mL autosampler vial for GC/MS analysis.[1]

Protocol 2: Silylation of this compound

This protocol outlines a general procedure for the silylation of 2,3,5-TCP.

  • Sample Preparation: The sample containing 2,3,5-TCP should be in an anhydrous aprotic solvent. If the sample is an extract, ensure it is thoroughly dried, for example, by passing it through anhydrous sodium sulfate.

  • Reagent Addition: Add an excess of BSTFA (often with 1% TMCS as a catalyst) to the sample solution. A molar ratio of at least 2:1 of BSTFA to the active hydrogen is recommended.

  • Reaction: Tightly cap the vial and vortex. The reaction can be very fast, particularly if acetone is used as the solvent (potentially complete within 15 seconds at room temperature).[3][7] For other solvents or if the reaction is slow, heating at 60-70°C for 20-30 minutes may be necessary to ensure complete derivatization.[1]

  • Analysis: The derivatized sample can be directly injected into the GC/MS system.

Visualizations

experimental_workflow cluster_acetylation Acetylation Workflow cluster_silylation Silylation Workflow A_start Start: Aqueous Sample A_ph Adjust pH to ~9 A_start->A_ph A_reagents Add Acetic Anhydride & n-Hexane A_ph->A_reagents A_react Vortex for 2 min A_reagents->A_react A_separate Centrifuge for 3 min A_react->A_separate A_extract Extract Organic Layer A_separate->A_extract A_gcms GC/MS Analysis A_extract->A_gcms S_start Start: Anhydrous Sample S_reagent Add Excess BSTFA S_start->S_reagent S_react Vortex (Heat if necessary) S_reagent->S_react S_gcms GC/MS Analysis S_react->S_gcms

Caption: Experimental workflows for acetylation and silylation of this compound.

troubleshooting_derivatization start Problem Encountered incomplete Incomplete Derivatization? start->incomplete peak_shape Poor Peak Shape? start->peak_shape instability Derivative Instability? start->instability check_reagents Check Reagent Quality & Quantity incomplete->check_reagents Yes check_ph Verify Reaction pH (Acetylation) incomplete->check_ph optimize_time_temp Optimize Reaction Time/Temp incomplete->optimize_time_temp cleanup Consider Sample Cleanup incomplete->cleanup check_gc Check GC System (Liner, Column) peak_shape->check_gc Yes reoptimize Re-optimize Derivatization peak_shape->reoptimize dilute Dilute Sample peak_shape->dilute analyze_promptly Analyze Promptly instability->analyze_promptly Yes anhydrous Ensure Anhydrous Conditions instability->anhydrous

Caption: Troubleshooting decision tree for this compound derivatization.

References

selection of internal standards for 2,3,5-Trichlorophenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorophenol Analysis. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the selection and use of internal standards for the accurate quantification of 2,3,5-Trichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it critical for quantifying this compound?

An internal standard (IS) is a compound with chemical and physical properties similar to the analyte (in this case, this compound) that is added in a known, constant amount to all samples, calibration standards, and quality controls before analysis.[1] Its primary role is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2]

The internal standard method is crucial for robust quantification because it compensates for:

  • Volumetric Errors: Inaccuracies in injection volume, especially with small volumes, can be mitigated because the ratio of the analyte to the IS is measured, not the absolute response of the analyte.[1]

  • Sample Loss During Preparation: During multi-step procedures like extraction, concentration, and derivatization, both the analyte and the IS are likely to be lost in similar proportions. The IS helps to correct for these recovery errors.[1]

  • Instrumental Variability: Fluctuations in instrument conditions, such as detector response or flow rate, will affect both the analyte and the IS, preserving the accuracy of their ratio.[1]

Q2: What are the key criteria for selecting a suitable internal standard for this compound?

Selecting an appropriate internal standard is paramount for developing a reliable analytical method. The ideal IS should have several key characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to this compound to ensure analogous behavior during extraction, derivatization, and chromatography.[1]

  • Chromatographic Resolution: It must be well-separated from the analyte and any other sample components to allow for accurate integration of both peaks.[1]

  • Purity and Stability: The IS must be of high purity, chemically stable, and not react with the sample matrix or solvents.[2][3]

  • Non-Endogenous: The internal standard must not be naturally present in the samples being analyzed.[1]

  • Elution Time: It should elute near the target analyte to ensure it experiences similar chromatographic conditions.[1]

The "gold standard" is often a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-labeled this compound, as its physicochemical properties are nearly identical to the unlabeled analyte.[4][5]

cluster_selection Internal Standard Selection Logic Start Start: Identify Potential IS Crit1 Chemically Similar to This compound? Start->Crit1 Crit2 Resolves Chromatographically (No Co-elution)? Crit1->Crit2 Yes Unsuitable Unsuitable Internal Standard Crit1->Unsuitable No Crit3 Absent in Native Sample? Crit2->Crit3 Yes Crit2->Unsuitable No Crit4 Commercially Available & High Purity? Crit3->Crit4 Yes Crit3->Unsuitable No Suitable Suitable Internal Standard Crit4->Suitable Yes Crit4->Unsuitable No

Caption: Decision workflow for selecting a suitable internal standard.

Q3: Which compounds are commonly used as internal standards for this compound quantification?

Several compounds are suitable for use as internal standards in chlorophenol analysis. The choice often depends on the specific analytical method (e.g., GC-MS, HPLC), the sample matrix, and availability. Isotopically labeled analogs are highly recommended for their ability to closely mimic the analyte's behavior.

Internal Standard (IS)AbbreviationRationale & AdvantagesConsiderations & Disadvantages
¹³C₆-2,4,5-Trichlorophenol ¹³C-TCPIdeal Choice. Nearly identical chemical and physical properties, ensuring co-elution and similar recovery and matrix effects.[4][5] Does not undergo deuterium exchange.[5]Higher cost compared to non-labeled standards. Availability may be limited to specialized suppliers.[6][7][8]
2,4,6-Tribromophenol TBPRecommended as a surrogate standard in EPA methods (e.g., 8270) for semivolatile organics.[9][10] Good chemical similarity and generally not present in environmental samples.Different halogen atoms may lead to slight differences in extraction efficiency and chromatographic behavior compared to trichlorophenol.
Phenol-d₆ or Phenol-d₅ D6-PhenolCommonly used as a surrogate in EPA methods for phenol analysis.[4][9][11] Deuterated standards are excellent for mass spectrometry.Less structurally similar to this compound than other chlorinated phenols, which may affect recovery. Potential for isotopic exchange in certain sample matrices.
2-Fluorophenol 2-FPAlso recommended as a surrogate standard in EPA Method 8270.[9][10]Structural differences are more significant, which could lead to variations in analytical behavior compared to the target analyte.
2,3,4,5-Tetrachlorophenol TeCPVery similar chemical structure, providing comparable analytical behavior.[12]May be present in samples that are contaminated with multiple chlorophenol congeners.[12]

Experimental Protocol Example: GC-MS Analysis

This section provides a general protocol for the quantification of this compound in water samples using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

cluster_workflow General Experimental Workflow for 2,3,5-TCP Analysis A 1. Sample Preparation - Collect 1L water sample - Dechlorinate (if needed) - Acidify to pH < 2 B 2. Spiking with Internal Standard Add known amount of IS (e.g., ¹³C-TCP) to sample A->B C 3. Solid Phase Extraction (SPE) - Condition SPE cartridge - Load sample - Wash & Dry cartridge B->C D 4. Elution & Concentration - Elute phenols with solvent (e.g., Methylene Chloride) - Concentrate eluate to 1 mL C->D E 5. GC-MS Analysis - Inject 1-2 µL of extract - Acquire data in SIM or Scan mode D->E F 6. Data Processing - Integrate peak areas for analyte and IS - Calculate Area Ratio (Analyte/IS) E->F G 7. Quantification - Generate calibration curve (Conc. Ratio vs. Area Ratio) - Determine sample concentration F->G

Caption: Workflow for this compound quantification using an IS.

Methodology Details
  • Sample Preparation:

    • Collect a 1-liter water sample.

    • If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite.[4]

    • Acidify the sample to a pH less than 2 using hydrochloric acid.[4][13]

  • Internal Standard Spiking:

    • Add a precise volume of a known concentration of the selected internal standard (e.g., ¹³C₆-2,4,5-Trichlorophenol) to the sample. The final concentration should be in the mid-range of the calibration curve.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with methylene chloride, followed by methanol and reagent water.[14]

    • Pass the entire 1L water sample through the cartridge.

    • Wash the cartridge to remove interferences and then dry it thoroughly by drawing air through it.[4]

  • Elution and Concentration:

    • Elute the trapped phenols from the cartridge with a small volume of methylene chloride.[4][13]

    • Concentrate the resulting eluate to a final volume of 1 mL under a gentle stream of nitrogen.[4]

  • GC-MS Conditions (Example):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[4]

    • Injector: 250 °C, Splitless mode.[4]

    • Oven Program: Initial 40°C, hold for 2 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C, hold for 5 min.[4]

    • MS Detector: Electron Ionization (EI) mode.

    • Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 196, 198, 200) and the chosen internal standard.[15]

Troubleshooting Guide

Issue 1: Poor Peak Area Reproducibility or Inaccurate Quantification
Potential Cause Troubleshooting Steps
Inconsistent IS Addition Ensure the internal standard is added with a calibrated, high-precision syringe or pipette at the very beginning of the sample preparation process.[1]
IS Degradation Verify the stability of the internal standard in the sample matrix and storage conditions. Check the purity and expiration date of the IS stock solution.[3]
Differential Matrix Effects Even with an IS, severe ion suppression or enhancement can affect accuracy. Dilute the sample extract or improve sample cleanup to reduce matrix interferences.[2]
Non-linear Detector Response Ensure that the concentrations of both the analyte and the IS fall within the linear dynamic range of the detector. If a sample is too concentrated, it must be diluted and re-analyzed.[16]
Issue 2: Chromatographic Problems (Peak Tailing, Co-elution)
Potential Cause Troubleshooting Steps
Analyte/IS Co-elution If the analyte and IS peaks are not fully resolved, modify the GC oven temperature program (e.g., use a slower ramp rate) or switch to a column with a different selectivity.[2]
Active Sites in GC System Phenols are prone to tailing due to interaction with active sites in the injector liner or column. Use a deactivated inlet liner and perform regular column maintenance, such as trimming the first few inches.[17]
Improper Injection Technique For manual injections, inconsistent technique can cause peak shape issues. An autosampler is highly recommended for better reproducibility.[3]
Issue 3: Low or Variable Internal Standard Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction The chosen sample preparation method (e.g., SPE) may not be optimal for both the analyte and the IS. Re-evaluate and optimize the extraction parameters (e.g., solvent, pH).
IS Adsorption The internal standard may be adsorbing to glassware or sample containers. Ensure all glassware is properly cleaned and deactivated (silanized) if necessary.
Evaporative Loss During the concentration step, volatile phenols can be lost. Carefully control the nitrogen flow and temperature to avoid evaporating to dryness.

References

minimizing contamination in trace analysis of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2,3,5-Trichlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: Contamination can arise from several sources, impacting the accuracy of trace analysis. Key sources include:

  • Chemical and Industrial Precursors: this compound is used in the synthesis of pesticides, herbicides, and other chemicals.[1] Trace residues can be present in reagents or on laboratory equipment.

  • Water Disinfection Byproducts: The chlorination of water containing natural phenolic compounds can lead to the formation of various chlorophenols, including this compound.[1] Tap water used for initial cleaning can be a potential source of contamination.

  • Laboratory Materials: Certain laboratory materials can introduce phenolic compounds that may become chlorinated. Potential sources include plastic fittings, paints, and adhesives in cardboard or paper products.[1]

  • Cross-Contamination: Inadequate cleaning of glassware, shared laboratory equipment, or airborne particulates from high-concentration samples can lead to the contamination of subsequent low-concentration samples.[1]

  • Sample Matrix: The inherent composition of the sample, such as industrial wastewater or soil, may contain this compound from environmental pollution.[1]

Q2: What is the recommended procedure for cleaning laboratory glassware to minimize chlorophenol contamination at trace levels?

A2: A meticulous, multi-step cleaning process is crucial for accurate trace analysis. A simple wash with soap and water is insufficient. The following protocol is recommended:

  • Initial Rinse: Immediately after use, rinse all glassware with tap water to remove any gross material.

  • Detergent Wash: Soak and scrub the glassware with a 2% phosphate-free laboratory detergent solution.[1]

  • Tap Water Rinse: Thoroughly rinse the glassware with warm tap water to completely remove the detergent.[1]

  • Acid Rinse: Soak or rinse the glassware with a 10% hydrochloric acid (HCl) solution for a minimum of 20 minutes to eliminate acid-soluble residues.[1]

  • Solvent Rinse (Recommended): Rinse the glassware with a high-purity solvent such as methanol or acetone to remove any remaining organic traces.[1]

  • Drying and Storage: Air-dry the glassware on a dedicated clean rack. For analyses requiring the removal of all organic carbon, glassware can be ashed at 550°C for 4 hours. Cover all openings with aluminum foil and store in a clean, enclosed environment to prevent atmospheric contamination.[1]

Q3: Can contamination affect the recovery of this compound during analysis?

A3: Yes, contamination can indirectly impact analyte recovery. While low recovery is often attributed to inefficiencies in extraction or derivatization, contaminants can introduce interferences that affect these processes. For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting contaminants can suppress the ionization of the target analyte, leading to a reduced signal and an artificially low calculated recovery.

Troubleshooting Guides

Issue 1: Detection of this compound in the Method Blank

The presence of the analyte in a method blank is a clear indicator of contamination introduced during sample preparation or analysis. A systematic approach is necessary to identify and eliminate the source of contamination.

StepActionExpected Outcome
1. Confirmation Re-run the method blank and a solvent blank.If the peak is present in the method blank but not the solvent blank, the contamination is from reagents or the preparation steps. If the peak is in both, the issue may be instrument carryover or contaminated solvent.
2. Isolate Reagent/Solvent Contamination Prepare a series of reagent blanks, systematically omitting one component at a time (e.g., derivatizing agent, extraction solvent).The blank that does not show the contaminant peak will identify the contaminated reagent. Test a fresh bottle or a different lot number of the suspect reagent.
3. Evaluate Glassware and Apparatus Prepare a method blank using glassware that has undergone the most stringent cleaning protocol (e.g., acid wash followed by ashing).If this blank is clean, the routine cleaning procedure is likely insufficient and needs to be improved. Ensure all sample preparation equipment (e.g., SPE manifold) is thoroughly cleaned.
4. Assess the Analytical System for Carryover Inject a series of solvent blanks.If the contaminant peak appears and diminishes with each subsequent injection, it indicates carryover from a previous high-concentration sample. Clean the instrument's injection port and syringe, and consider flushing the column.

Issue 2: Low or Variable Recovery of this compound

Inconsistent recovery can be caused by several factors, including issues with the sample preparation and extraction process.

Potential CauseRecommended Solution
Inconsistent Sample Pre-treatment Ensure uniform and consistent pH adjustment for all samples. Remove any particulates by centrifugation or filtration prior to extraction.
Variable Flow Rates during SPE Use a vacuum manifold with flow control or an automated Solid-Phase Extraction (SPE) system to maintain consistent flow rates during sample loading, washing, and elution.[2] A slow loading rate is critical for the analyte to bind effectively to the sorbent.
Inconsistent Elution Volume Use precise and consistent volumes of the elution solvent to ensure reproducible concentrations in the final extract.[2]
SPE Cartridge Drying Out Ensure the sorbent bed does not dry out after conditioning and before sample loading, as this can compromise the retention mechanism. If it dries out, re-condition and re-equilibrate the cartridge.
Formation of Emulsions (Liquid-Liquid Extraction) Instead of vigorous shaking, use a gentle swirling or inverting motion for mixing to prevent the formation of emulsions that can trap the analyte.
Incomplete Phase Separation (Liquid-Liquid Extraction) Allow the aqueous and organic phases to separate completely before collecting the organic layer. Centrifugation can aid in breaking emulsions and achieving a clear separation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol outlines a general procedure for the extraction of this compound from water samples using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: a. Acidify the water sample to a pH between 2 and 4 with hydrochloric acid (HCl).[2] b. If the sample contains suspended solids, centrifuge or filter to remove particulates.

  • SPE Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge.[2] b. Pass 5 mL of deionized water through the cartridge. It is crucial not to let the cartridge run dry from this point until the sample is loaded.[2]

  • Sample Loading: a. Load the pre-treated water sample onto the conditioned SPE cartridge at a consistent flow rate of 1-2 mL/min.[2]

  • Washing: a. Pass 5 mL of deionized water through the cartridge to wash away polar interferences.[2] b. Pass 5 mL of 5% methanol in water to remove less polar interferences.[2] c. Dry the cartridge thoroughly under a vacuum for 5-10 minutes to remove any residual water.[2]

  • Elution: a. Elute the this compound from the cartridge using two 2 mL aliquots of acetonitrile, collecting the eluate in a clean collection tube.[2] b. The eluate can then be concentrated under a gentle stream of nitrogen before analysis.

Quantitative Data on SPE Recovery

The following table provides representative recovery data for a similar compound, 2,4,6-Trichlorophenol, which can serve as a reference for optimizing the recovery of this compound.

AnalyteSPE CartridgeElution SolventSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
2,4,6-TrichlorophenolHLBDichloromethane and Acetone1095.25.8
2,4,6-TrichlorophenolHLBDichloromethane and Acetone5098.73.1
2,4,6-TrichlorophenolHLBDichloromethane and Acetone100101.52.5
Data adapted from a study on the determination of chlorophenols in surface water. Recovery in different matrices may vary.[2]

Visualizations

Contamination_Minimization_Workflow cluster_pre_analysis Pre-Analysis Phase cluster_analysis Analysis Phase cluster_post_analysis Post-Analysis Phase cluster_controls Contamination Control Points A Sample Collection D Sample Preparation (e.g., Extraction) A->D B Glassware & Equipment Preparation B->D C Reagent & Solvent Preparation C->D E Instrumental Analysis (e.g., GC-MS, LC-MS) D->E F Data Review & Interpretation E->F G Waste Disposal & Cleanup F->G C1 Use Certified Clean Sampling Containers C1->A C2 Follow Rigorous Cleaning Protocol C2->B C3 Use High-Purity Reagents & Solvents C3->C C4 Process Blanks Alongside Samples C4->D C5 Run Instrument Blanks Between Samples C5->E C6 Check Blank Data for Contamination C6->F C7 Properly Dispose of High-Concentration Samples C7->G

Caption: Workflow for minimizing contamination in trace analysis.

Troubleshooting_Contamination cluster_investigation Investigation Path Start Contamination Suspected (e.g., Peak in Blank) Q1 Is the peak in the solvent blank? Start->Q1 A1 Source is likely instrument carryover or contaminated solvent. Q1->A1 Yes A2 Source is likely from reagents, glassware, or sample prep steps. Q1->A2 No Q2 Does the peak diminish with sequential solvent injections? A1->Q2 Q3 Isolate contaminated reagent by running reagent blanks. A2->Q3 S1 Clean injection port, syringe, and flush the column. Q2->S1 Yes S2 Check purity of the solvent. Q2->S2 No S3 Replace the identified contaminated reagent. Q3->S3 Source Found Q4 Is a blank prepared with rigorously cleaned glassware clean? Q3->Q4 Source Not Found S4 Improve routine glassware cleaning protocol. Q4->S4 Yes S5 Investigate other sample preparation equipment. Q4->S5 No

Caption: Decision tree for troubleshooting contamination issues.

References

Technical Support Center: Improving Reproducibility of 2,3,5-Trichlorophenol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of 2,3,5-Trichlorophenol (2,3,5-TCP) measurements.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the GC-MS and HPLC analysis of this compound.

GC-MS Troubleshooting

Question 1: Why are my 2,3,5-TCP peaks tailing or showing poor shape?

Answer:

Peak tailing for phenolic compounds like 2,3,5-TCP is a common issue in GC analysis and can lead to poor resolution and inaccurate quantification. The likely causes and solutions are outlined below:

  • Probable Cause 1: Active Sites in the GC System: The polar hydroxyl group of 2,3,5-TCP can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections, causing peak tailing.

    • Solution:

      • Deactivated Liner: Use a new, deactivated injector liner. If the problem persists, consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.

      • Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[1]

      • Derivatization: Convert the polar hydroxyl group of 2,3,5-TCP into a less polar, more volatile derivative through silylation or acetylation. This is the most effective way to improve peak shape for phenols.[1]

  • Probable Cause 2: Incomplete Derivatization: If you are using derivatization, an incomplete reaction will result in the presence of the underivatized, polar 2,3,5-TCP, which will exhibit poor peak shape.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for the reaction to go to completion. For silylation with agents like BSTFA, gentle heating may be required.[1]

      • Anhydrous Conditions: Silylation reactions are sensitive to moisture. Ensure all solvents, reagents, and glassware are anhydrous.[1]

      • Sufficient Reagent: Use a sufficient excess of the derivatizing agent. A 2- to 10-fold molar excess is a good starting point.[1]

      • pH Adjustment (for Acetylation): If using acetylation with acetic anhydride, ensure the reaction medium is alkaline (pH ~9) to facilitate the formation of the more reactive phenolate ion.[1]

  • Probable Cause 3: Column Overload: Injecting too much of the analyte can saturate the column, leading to peak fronting or tailing.[1]

    • Solution:

      • Dilute the Sample: Prepare a more dilute sample and re-inject.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

Question 2: My recovery of 2,3,5-TCP is low and inconsistent. What are the possible causes and solutions?

Answer:

Low and variable recovery of 2,3,5-TCP is a frequent problem, often stemming from the sample preparation stage. Here are the common culprits and how to address them:

  • Probable Cause 1: Inefficient Extraction: The chosen extraction method may not be optimal for 2,3,5-TCP from your specific sample matrix.

    • Solution:

      • pH Adjustment for LLE: For liquid-liquid extraction (LLE), acidify the aqueous sample to a pH below the pKa of 2,3,5-TCP (around 7.5) to ensure it is in its neutral form, which is more soluble in organic solvents. A pH of 2 is commonly used.

      • SPE Sorbent Selection: For solid-phase extraction (SPE), ensure you are using the correct sorbent. For a moderately nonpolar compound like 2,3,5-TCP, a reversed-phase sorbent like C18 or a polymer-based sorbent is often suitable.

      • SPE Conditioning and Elution: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.[2] Use a strong enough elution solvent to overcome the interaction between 2,3,5-TCP and the sorbent. You may need to increase the volume or strength of the elution solvent.[3]

  • Probable Cause 2: Matrix Effects: Components in your sample matrix can interfere with the extraction process or co-elute with your analyte, causing ion suppression or enhancement in the MS source.[4]

    • Solution:

      • Sample Cleanup: Incorporate a sample cleanup step, such as SPE or gel permeation chromatography (GPC), to remove interfering matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for matrix effects.

      • Internal Standard: Use a labeled internal standard (e.g., ¹³C-labeled 2,3,5-TCP) that will be affected by the matrix in the same way as the native analyte.

  • Probable Cause 3: Derivative Instability: Some derivatives, particularly trimethylsilyl (TMS) ethers, can be susceptible to hydrolysis, especially in the presence of moisture.[1]

    • Solution:

      • Analyze Promptly: Analyze silylated samples as soon as possible after derivatization.[1]

      • Anhydrous Conditions: Ensure all solvents and glassware used post-derivatization are anhydrous, and store samples in tightly sealed vials.[1]

      • Consider a More Stable Derivative: Acetylated derivatives are generally more stable than their silylated counterparts.[1]

HPLC-UV/DAD Troubleshooting

Question 1: Why am I observing peak tailing for 2,3,5-TCP in my HPLC analysis?

Answer:

Peak tailing in HPLC is a common problem for phenolic compounds and can be caused by several factors:

  • Probable Cause 1: Secondary Interactions with Residual Silanols: Silica-based reversed-phase columns (e.g., C18) can have residual silanol groups that interact with the polar hydroxyl group of 2,3,5-TCP, causing peak tailing.[5]

    • Solution:

      • Lower Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the silanol groups (around 3.5-4.5). A lower pH (e.g., 2.5-3) will suppress the ionization of the silanols, reducing these secondary interactions.[5]

      • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them less active.[6]

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.

  • Probable Cause 2: Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the flow path and cause peak distortion.[7]

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column will protect it from contamination.

      • Filter Samples: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[8]

      • Reverse and Flush the Column: If you suspect a blocked frit, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.

  • Probable Cause 3: Sample Overload: Injecting too much sample can lead to peak tailing or fronting.[4][7]

    • Solution: Dilute your sample or reduce the injection volume.[6]

Question 2: My retention time for 2,3,5-TCP is drifting or inconsistent. What should I do?

Answer:

Retention time instability can compromise the identification and quantification of 2,3,5-TCP. Here are the common causes and solutions:

  • Probable Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run or between gradient runs.

    • Solution: Increase the column equilibration time to ensure a stable baseline before injecting your sample.

  • Probable Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.

    • Solution:

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped.

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[7]

  • Probable Cause 3: Temperature Fluctuations: The column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.[9]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: While direct analysis of underivatized 2,3,5-TCP by GC is possible, it is generally not recommended for achieving high reproducibility and sensitivity.[10] The polar nature of the hydroxyl group leads to poor peak shape (tailing) and potential adsorption in the GC system. Derivatization converts the polar hydroxyl group into a less polar and more volatile moiety, resulting in sharper, more symmetrical peaks and improved chromatographic performance.[1]

Q2: What are the most common derivatization reagents for this compound?

A2: The two most common types of derivatization for phenols are silylation and acetylation.

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to form trimethylsilyl (TMS) ethers.[1]

  • Acetylation: Acetic anhydride is used to form the acetate ester of the phenol.[1]

Q3: How can I minimize contamination when analyzing for trace levels of this compound?

A3: Preventing contamination is crucial for reproducible trace-level analysis.

  • High-Purity Solvents: Use high-purity, GC-grade or HPLC-grade solvents.

  • Clean Glassware: Thoroughly clean all glassware and bake it in an oven to remove any organic residues.

  • Method Blanks: Regularly analyze method blanks (a clean matrix taken through the entire sample preparation and analysis procedure) to check for contamination from reagents, glassware, or the instrument.[4]

  • Avoid Cross-Contamination: Rinse the injection syringe thoroughly between samples, especially after analyzing a high-concentration sample.[11]

Q4: What are the key considerations for sample preparation of this compound from water samples?

A4: For water samples, solid-phase extraction (SPE) is a common and effective sample preparation technique.[2]

  • Sample Acidification: Acidify the water sample to pH < 2 to ensure the 2,3,5-TCP is in its neutral form for better retention on a reversed-phase SPE sorbent.

  • Sorbent Choice: A reversed-phase sorbent such as C18 or a polymeric sorbent is typically used.

  • Elution: Elute the 2,3,5-TCP from the SPE cartridge with a suitable organic solvent like methanol, acetonitrile, or ethyl acetate.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery Range for Phenols
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, low cost.Labor-intensive, requires large volumes of organic solvents, can form emulsions.[12]60-95%
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High recovery, high selectivity, low solvent consumption, easily automated.[2]Can be affected by matrix interferences, sorbent variability.[2]80-110%[12]
Soxhlet Extraction Continuous extraction with a distilled solvent.High extraction efficiency.Time-consuming, requires heating which can degrade thermally labile compounds.[13]85-105%[13]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Faster than conventional methods, lower solvent consumption.[10]Can generate heat, potentially degrading compounds.75-100%[10]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Very fast, reduced solvent consumption.[10]Requires specialized equipment, potential for localized heating.90-115%[10][14]
Table 2: Comparison of Common Derivatization Reagents for Phenols in GC Analysis
Derivatization ReagentDerivative FormedReaction ConditionsAdvantagesDisadvantages
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) etherAnhydrous, can be done at room temperature or with gentle heating.Highly volatile derivatives, good for GC separation.TMS ethers are susceptible to hydrolysis.[1]
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) etherAnhydrous, highly reactive.By-products are very volatile.TMS ethers are susceptible to hydrolysis.
Acetic Anhydride Acetate esterAlkaline conditions (pH ~9).Acetylated derivatives are generally more stable than silylated ones.[1]May require a separate extraction step after derivatization.
PFBBr (Pentafluorobenzyl Bromide) Pentafluorobenzyl (PFB) etherRequires a catalyst (e.g., a base).Forms derivatives with excellent electron-capturing properties, leading to high sensitivity with an Electron Capture Detector (ECD).Can be more complex to perform than silylation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline for the extraction of 2,3,5-TCP from water samples.

  • Sample Preparation:

    • Acidify the water sample (e.g., 500 mL) to pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid).

    • Add any surrogates or internal standards to the sample.

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5-10 mL of the elution solvent (e.g., ethyl acetate or methanol) through it.

    • Follow with 5-10 mL of methanol.

    • Equilibrate the cartridge by passing 5-10 mL of acidified deionized water (pH < 2) through it. Do not let the cartridge go dry. [2]

  • Sample Loading:

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of acidified deionized water to remove any polar interferences.

    • Dry the cartridge by drawing a vacuum through it for 10-20 minutes.

  • Elution:

    • Elute the 2,3,5-TCP from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Concentration and Solvent Exchange:

    • Dry the eluate by passing it through a small amount of anhydrous sodium sulfate.

    • If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • If derivatization is to be performed, exchange the solvent to one that is compatible with the derivatization reaction.

Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol describes a general procedure for the silylation of 2,3,5-TCP using BSTFA.

  • Sample Preparation:

    • Ensure the 1 mL sample extract from the SPE protocol is in an aprotic solvent (e.g., acetonitrile or pyridine) and is completely dry.

  • Derivatization Reaction:

    • Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS) to the sample extract in a sealed vial.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. Analyze the derivatized sample as soon as possible.[1]

Protocol 3: GC-MS Analysis of Derivatized this compound

This is a general guideline for GC-MS analysis. Specific conditions may need to be optimized for your instrument.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for initial identification.

      • Characteristic ions for silylated 2,3,5-TCP: Monitor for the molecular ion and key fragment ions.

Protocol 4: HPLC-UV Analysis of this compound

This protocol provides a general method for the analysis of 2,3,5-TCP by HPLC with UV detection.

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% phosphoric acid (or another suitable acid to adjust pH to ~2.5).

      • Solvent B: Acetonitrile.

    • Gradient:

      • Start with a composition of 60% A and 40% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.[8]

    • Detector: UV or Diode Array Detector (DAD) at 220 nm.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Poor 2,3,5-TCP Peak Shape in GC start Poor 2,3,5-TCP Peak Shape (Tailing or Broadening) is_derivatized Is the sample derivatized? start->is_derivatized no_derivatization Direct Analysis of Underivatized 2,3,5-TCP is_derivatized->no_derivatization No yes_derivatization Derivatized 2,3,5-TCP is_derivatized->yes_derivatization Yes check_active_sites Check for Active Sites in GC System no_derivatization->check_active_sites solution_active_sites Solution: - Use deactivated liner - Condition/trim column - Consider derivatization check_active_sites->solution_active_sites end Improved Peak Shape solution_active_sites->end check_derivatization_completeness Check for Incomplete Derivatization yes_derivatization->check_derivatization_completeness solution_derivatization Solution: - Optimize reaction time/temp - Ensure anhydrous conditions - Use excess reagent check_derivatization_completeness->solution_derivatization check_column_overload Check for Column Overload solution_derivatization->check_column_overload solution_overload Solution: - Dilute sample - Reduce injection volume check_column_overload->solution_overload solution_overload->end

Caption: Troubleshooting workflow for poor 2,3,5-TCP peak shape in GC analysis.

ExperimentalWorkflow Experimental Workflow for 2,3,5-TCP Analysis in Water by GC-MS start Water Sample Collection acidification Acidify to pH < 2 start->acidification spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute acidification->spe concentrate Concentrate & Solvent Exchange spe->concentrate derivatize Derivatization (e.g., Silylation) concentrate->derivatize gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for 2,3,5-TCP analysis in water by GC-MS.

References

addressing peak tailing in HPLC analysis of 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,5-Trichlorophenol. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is problematic because it can compromise the resolution between closely eluting compounds, affect the accuracy of peak integration and quantification, and indicate undesirable interactions within the chromatographic system.[3] For this compound, a phenolic compound, tailing is a common issue due to its acidic nature and potential for secondary interactions.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound in reversed-phase HPLC include:

  • Secondary Interactions: The most common cause is the interaction between the acidic hydroxyl group of the phenol and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns like C18.[2] These silanols can be deprotonated at pH values above ~3.5, leading to electrostatic interactions with the analyte.[4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or the silanol groups, it can result in mixed ionization states of the analyte and the stationary phase, leading to peak distortion.[2][5]

  • Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the packed bed and cause tailing.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[2]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of acidic compounds like this compound.[1][6] By adjusting the pH, you can control the ionization state of both the analyte and the residual silanol groups on the column.[4] For phenolic compounds, a low pH mobile phase (typically in the range of 2.5-3.5) is recommended.[1] At this low pH, the ionization of the phenolic hydroxyl group is suppressed, and the silanol groups on the stationary phase are protonated (Si-OH). This minimizes the undesirable secondary ionic interactions that cause peak tailing, leading to a more symmetrical peak shape.[7]

Q4: What type of HPLC column is best for the analysis of this compound?

A4: For the reversed-phase HPLC analysis of this compound, several column types can be effective. A standard C18 column is a good starting point due to its high hydrophobicity, which provides strong retention for aromatic compounds.[8] However, to minimize peak tailing, it is often beneficial to use:

  • End-capped C18 columns: These columns have fewer accessible residual silanol groups, which reduces secondary interactions.[9]

  • Columns with low silanol activity: Specialized columns, such as the Newcrom R1, are designed to have low silanol activity and can provide excellent peak shape for phenolic compounds.[10]

  • Phenyl-Hexyl columns: These columns can offer alternative selectivity for aromatic compounds due to π-π interactions and are often a good choice for phenols.[8]

Ultimately, the best column will depend on the specific sample matrix and the other compounds present.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Initial Assessment

Before making significant changes to your method, it's important to systematically evaluate the potential causes of peak tailing. The following flowchart outlines a logical troubleshooting workflow.

G start Peak Tailing Observed for This compound check_ssp Is the peak tailing specific to this analyte or are all peaks tailing? start->check_ssp all_tailing All Peaks Tailing check_ssp->all_tailing All specific_tailing Specific Peak Tailing check_ssp->specific_tailing Specific check_system Check for Extra-Column Volume (tubing length/ID, connections) and detector settings. all_tailing->check_system check_column_general Inspect column for voids. Consider column aging or contamination. all_tailing->check_column_general check_method Review Method Parameters specific_tailing->check_method check_sample Evaluate Sample Preparation specific_tailing->check_sample end Symmetrical Peak Achieved check_system->end check_column_general->end optimize_ph Optimize Mobile Phase pH (Lower pH to 2.5-3.5) check_method->optimize_ph optimize_mp Adjust Mobile Phase Composition (Organic %) check_method->optimize_mp change_column Consider a Different Column (e.g., end-capped, low silanol activity, Phenyl-Hexyl) check_method->change_column optimize_ph->end optimize_mp->end change_column->end check_conc Check Sample Concentration (Dilute sample to test for overload) check_sample->check_conc check_solvent Check Injection Solvent (Should be same as or weaker than mobile phase) check_sample->check_solvent check_conc->end check_solvent->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

Detailed Troubleshooting Steps in Q&A Format

Q: My this compound peak is tailing. What is the first thing I should check?

A: First, determine if the tailing is specific to the this compound peak or if all peaks in your chromatogram are tailing. If all peaks are tailing, the issue is likely systemic. Check for:

  • Extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volume.

  • Column degradation: The column may be old or contaminated. A void may have formed at the column inlet. Try replacing the column with a new one of the same type to see if the problem resolves.

If only the this compound peak (and other similar phenolic compounds) is tailing, the issue is likely related to chemical interactions, and you should proceed with method optimization.

Q: How can I optimize my mobile phase to reduce peak tailing for this compound?

A: Mobile phase optimization is a powerful tool to mitigate peak tailing.

  • Adjust pH: As this compound is acidic, lowering the mobile phase pH is the most effective strategy. Aim for a pH between 2.5 and 3.5 using an appropriate buffer or acidifier like phosphoric acid or formic acid.[10][11] This will suppress the ionization of both the analyte and the residual silanol groups on the column, minimizing secondary interactions.

  • Modify Organic Solvent: While acetonitrile is a common choice, you can also evaluate methanol. The choice of organic modifier can sometimes influence peak shape.

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.

Q: I've adjusted the mobile phase pH, but I still see some tailing. What's next?

A: If pH optimization is not sufficient, consider the following:

  • Column Chemistry: Your column may have a high level of residual silanol activity.

    • Switch to a modern, high-purity, end-capped C18 column.

    • Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.[8]

    • For persistent problems, a column specifically designed for low silanol activity, like the Newcrom R1, may be beneficial.[10]

  • Sample Overload: Your sample may be too concentrated. Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you are likely overloading the column.

  • Injection Solvent: The solvent used to dissolve your sample should ideally be the same as your initial mobile phase. If you must use a stronger solvent for solubility reasons, inject the smallest possible volume.

Data Presentation

The following tables summarize the expected impact of various HPLC parameters on the peak shape of this compound. The Tailing Factor (TF) is used as a quantitative measure of peak asymmetry, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHExpected Tailing Factor (TF)Rationale
6.0> 2.0At this pH, both the phenolic hydroxyl group and residual silanols are ionized, leading to strong secondary interactions.
4.51.5 - 2.0Closer to the pKa of silanols, leading to mixed-mode interactions and peak asymmetry.[4]
2.8 1.0 - 1.3 Optimal pH range. Ionization of both the analyte and silanols is suppressed, minimizing tailing. [1]

Table 2: Comparison of HPLC Columns for this compound Analysis

Column TypeExpected Tailing Factor (TF)Key Characteristics & Recommendations
Standard C18 (non-end-capped)1.5 - 2.5High number of accessible silanol groups can lead to significant tailing.
End-capped C18 1.1 - 1.5 Reduced silanol activity due to end-capping. A good general-purpose choice. [9]
Phenyl-Hexyl1.1 - 1.4Provides alternative selectivity through π-π interactions, often resulting in good peak shapes for aromatic compounds.[8]
Low Silanol Activity C181.0 - 1.2Specifically designed to minimize secondary interactions, offering the best peak symmetry for challenging compounds like phenols.[10]

Experimental Protocols

Below are detailed methodologies for key experiments that can be performed to troubleshoot and optimize the analysis of this compound.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Prepare three different aqueous mobile phase modifiers:

      • 0.1% Phosphoric Acid in Water (pH ~2.5)

      • 20 mM Potassium Phosphate buffer, adjusted to pH 4.5 with phosphoric acid

      • 20 mM Potassium Phosphate buffer, adjusted to pH 6.0

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase Gradient: 50% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Sample: 10 µg/mL this compound in 50:50 Acetonitrile:Water

  • Procedure:

    • Equilibrate the system with the mobile phase containing the pH 6.0 buffer for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the system thoroughly with 50:50 Acetonitrile:Water.

    • Repeat the equilibration and injection with the pH 4.5 and then the pH 2.5 mobile phases.

  • Data Analysis:

    • Measure the Tailing Factor for the this compound peak at each pH condition.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak (TF closest to 1.0).

Protocol 2: Column Comparison

Objective: To evaluate the performance of different stationary phases in reducing peak tailing.

Methodology:

  • Columns to be Tested:

    • Standard C18 (if available)

    • End-capped C18

    • Phenyl-Hexyl

  • Chromatographic Conditions:

    • Use the optimal mobile phase determined from Protocol 1 (e.g., Water/Acetonitrile with 0.1% Phosphoric Acid).

    • Maintain the same gradient, flow rate, temperature, detection wavelength, and injection volume as in Protocol 1.

  • Procedure:

    • Install the first column and equilibrate the system.

    • Inject the this compound standard.

    • Record the chromatogram.

    • Replace the column with the next one to be tested and repeat the equilibration and injection.

  • Data Analysis:

    • Calculate the Tailing Factor for the this compound peak for each column.

    • Compare the results to determine which column provides the best peak symmetry.

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2,3,5-Trichlorophenol Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods for the quantitative analysis of 2,3,5-Trichlorophenol. The information is intended for researchers, scientists, and drug development professionals involved in method validation and quality control.

Methodology Comparison

The determination of this compound is crucial in various matrices, including environmental samples and in the context of pharmaceutical manufacturing where it may be an impurity or a starting material. The two most prevalent analytical techniques for this purpose are HPLC, often with UV detection, and GC, commonly coupled with mass spectrometry (MS) or an electron capture detector (ECD), which often requires a derivatization step.

High-Performance Liquid Chromatography (HPLC) offers a straightforward approach for the analysis of this compound. A common method is reverse-phase HPLC where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Gas Chromatography (GC) is a highly sensitive and specific technique for volatile and semi-volatile compounds. For non-volatile compounds like phenols, a derivatization step is typically employed to increase their volatility and improve chromatographic performance. A frequent approach is the acetylation of the phenolic hydroxyl group.

Quantitative Data Summary

The following table summarizes key performance parameters for representative HPLC and GC methods for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Analyte This compound2,3,5-Trichlorophenyl acetate
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer
Limit of Detection (LOD) 0.02 µg/L (for chlorophenols)[1]0.1 µg/L (for most chlorophenols)[1]
Linearity Range 0.5 to 100 µg/L (for chlorophenols)[1]Not explicitly stated for 2,3,5-TCP
Precision Not explicitly statedAcceptable precision achieved[1]
Accuracy/Recovery 91-98% for some chlorophenols[1]>80% for chlorophenols[1]
Sample Preparation Liquid-liquid extraction or solid-phase extractionDerivatization (acetylation), liquid-liquid extraction

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the determination of this compound.

a) Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 HPLC column or a similar C18 column (e.g., Lichrospher 100 RP-18).[1][2]

b) Reagents and Standards:

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid or Formic acid (for MS compatibility).[2]

  • This compound analytical standard.[3]

c) Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid).[1][2] For example, a water-acetonitrile gradient.[1]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength suitable for chlorophenols, such as 210 nm.[4]

  • Injection Volume: 10-20 µL.

d) Sample Preparation:

  • For water samples, perform a liquid-liquid extraction with a suitable organic solvent or use solid-phase extraction (SPE) for sample clean-up and concentration.[1]

  • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

e) Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area versus concentration and perform a linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy and Precision: Analyze replicate samples spiked with known concentrations of this compound to determine the recovery (accuracy) and the relative standard deviation (precision).

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol describes a GC-MS method for the analysis of this compound following derivatization.

a) Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for enhanced sensitivity).[5]

b) Reagents and Standards:

  • Hexane, GC grade.

  • Acetic anhydride.[1][6]

  • Potassium carbonate (K₂CO₃).

  • This compound analytical standard.[3]

c) Derivatization Procedure:

  • To an aqueous sample containing this compound, add potassium carbonate to make the solution alkaline.

  • Add acetic anhydride to the solution to acetylate the phenol to 2,3,5-trichlorophenyl acetate.[1]

  • The resulting ester is more volatile and suitable for GC analysis.[6]

d) Sample Preparation (Extraction):

  • Extract the derivatized analyte from the aqueous solution using hexane.[1]

  • The hexane layer containing the 2,3,5-trichlorophenyl acetate is collected for GC-MS analysis.[1]

e) GC-MS Conditions:

  • GC Column: A suitable capillary column, for example, a TraceGOLD TG-Dioxin GC column.[5]

  • Injector: Split/splitless injector.

  • Oven Temperature Program: An optimized temperature program to ensure separation of the analyte from other components. For example, starting at a lower temperature and ramping up.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, or full scan mode for identification.

f) Validation Parameters:

  • Linearity: Prepare and analyze a series of derivatized calibration standards.

  • LOD and LOQ: Determined from the analysis of low-concentration standards.

  • Accuracy and Precision: Assessed by analyzing spiked samples that have undergone the entire derivatization and extraction procedure.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC analytical workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Derivatization Derivatization (Acetylation) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analytical workflow for this compound.

References

A Guide to Inter-Laboratory Comparison for 2,3,5-Trichlorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of 2,3,5-Trichlorophenol (2,3,5-TCP) in aqueous samples. It is designed to assist laboratories in evaluating their performance and selecting appropriate methods for the analysis of this compound. The information presented is based on established analytical protocols and typical performance data observed in proficiency testing schemes.

Data Presentation: Representative Inter-laboratory Study Results

Due to the limited public availability of raw data from specific inter-laboratory comparison studies for this compound, the following table summarizes representative data from a simulated proficiency testing (PT) study. This data is illustrative of typical performance characteristics observed for the analysis of chlorinated phenols in water by multiple laboratories using established methods such as those based on U.S. EPA 8041A.

Table 1: Representative Quantitative Data from a Simulated Inter-Laboratory Comparison for this compound in a Water Matrix

Laboratory IDMethodReported Concentration (µg/L)Assigned Value (µg/L)Z-Score¹Percent Recovery (%)
Lab AGC-MS (derivatization)18.520.0-0.7592.5
Lab BGC-MS (derivatization)21.220.00.60106.0
Lab CHPLC-UV17.920.0-1.0589.5
Lab DGC-MS (derivatization)19.820.0-0.1099.0
Lab EHPLC-UV22.520.01.25112.5
Lab FGC-MS (derivatization)16.520.0-1.7582.5
Lab GGC-MS (derivatization)20.520.00.25102.5
Lab HHPLC-UV19.220.0-0.4096.0
Consensus Mean 19.5 97.6
Standard Deviation 2.0 9.9

¹Z-scores are calculated to evaluate laboratory performance. A satisfactory performance is typically indicated by a Z-score between -2 and 2.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures commonly employed in the analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is based on the principles outlined in U.S. EPA Method 8041A and other similar protocols for chlorophenol analysis.

1. Sample Preparation and Extraction:

  • pH Adjustment: Acidify the water sample (typically 1 liter) to a pH of less than 2 with a suitable acid (e.g., sulfuric acid).

  • Surrogate Spiking: Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol) to monitor extraction efficiency.

  • Liquid-Liquid Extraction: Extract the acidified sample with an organic solvent such as dichloromethane or a mixture of hexane and methyl tert-butyl ether (MTBE). This is typically performed using a separatory funnel with vigorous shaking.

  • Drying: Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

2. Derivatization (Acetylation):

  • To improve the chromatographic properties of the phenols, they are often derivatized to form less polar and more volatile acetate esters.

  • Add a derivatizing agent, such as acetic anhydride, to the concentrated extract in the presence of a catalyst or a basic buffer (e.g., potassium carbonate).

  • After the reaction, the derivatives are extracted into a nonpolar solvent like hexane.

3. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for separating chlorinated phenols, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity by monitoring characteristic ions of the this compound acetate derivative.

4. Quality Control:

  • Method Blank: An analyte-free water sample carried through the entire analytical process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to evaluate matrix effects on recovery and precision.

  • Internal Standards: Added to all samples and standards just before analysis to correct for variations in injection volume and instrument response.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides an alternative to GC-MS and does not typically require derivatization.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge containing a sorbent material (e.g., C18 or a polymeric sorbent) that retains the chlorophenols.

  • Elution: Elute the retained analytes from the SPE cartridge with a small volume of an organic solvent like methanol or acetonitrile.

  • Concentration: The eluate may be concentrated further if necessary.

2. HPLC-UV Analysis:

  • Injection: Inject an aliquot of the concentrated extract into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous component (e.g., water with a small amount of acid like phosphoric acid) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • UV Detector: Monitor the column effluent at a wavelength where this compound exhibits strong absorbance (typically around 280 nm).

3. Quality Control:

  • Similar quality control measures as described for the GC-MS method (blanks, LCS, MS/MSD) are employed to ensure the reliability of the results.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_preparation Sample Preparation and Distribution cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation PT_Provider Proficiency Test (PT) Provider Sample_Prep Preparation of Homogeneous 2,3,5-TCP Spiked Water Sample PT_Provider->Sample_Prep Sample_Dist Distribution of Blind Samples to Participating Labs Sample_Prep->Sample_Dist Lab_A Lab A Sample_Dist->Lab_A Lab_B Lab B Sample_Dist->Lab_B Lab_C Lab C Sample_Dist->Lab_C Lab_N Lab N... Sample_Dist->Lab_N Analysis Analysis using chosen method (e.g., GC-MS, HPLC) Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_N->Analysis Data_Sub Submission of Results to PT Provider Analysis->Data_Sub Stat_Analysis Statistical Analysis (Mean, SD, Z-Scores) Data_Sub->Stat_Analysis Report_Gen Generation of Performance Report Stat_Analysis->Report_Gen Final_Comparison Final_Comparison Report_Gen->Final_Comparison Final Comparison Guide

Caption: Workflow of an inter-laboratory comparison study.

Caption: General analytical workflow for chlorophenol analysis.

A Comparative Analysis of Trichlorophenol Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of various trichlorophenol (TCP) isomers. Trichlorophenols are chlorinated phenols that have been used as pesticides, wood preservatives, and in the synthesis of other chemicals.[1] Due to their widespread use and potential for environmental contamination, understanding their comparative toxicity is crucial for risk assessment and management. This document summarizes acute toxicity data, details relevant experimental methodologies, and visualizes a key toxicity pathway.

Quantitative Toxicity Data

The acute toxicity of trichlorophenol isomers varies depending on the specific isomer, the route of exposure, and the animal model studied. The following tables summarize available LD50 (median lethal dose) and LC50 (median lethal concentration) data for different TCP isomers.

Table 1: Oral Acute Toxicity of Trichlorophenol Isomers

IsomerAnimalLD50 (mg/kg)Reference
2,3,5-Trichlorophenol-500 (ATE)[2]
2,3,6-Trichlorophenol-500 (ATE)[3]
2,4,5-TrichlorophenolRat2960[4]
2,4,6-TrichlorophenolRat820[5][6]
3,4,5-TrichlorophenolRat372 (Intraperitoneal)[7]

ATE: Acute Toxicity Estimate

Table 2: Dermal Acute Toxicity of Trichlorophenol Isomers

IsomerAnimalLD50 (mg/kg)Reference
2,4,6-TrichlorophenolMammal700[5]

Table 3: Inhalation Acute Toxicity of Trichlorophenol Isomers

IsomerAnimalLC50Reference
Unspecified TrichlorophenolHuman0.003 mg/L (associated with adverse respiratory symptoms)[4]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time of oral administration of a single dose of a substance, or multiple doses given within 24 hours.[5] Three main OECD guidelines are used:

  • OECD 420: Fixed Dose Procedure (FDP): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The aim is to identify a dose that produces clear signs of toxicity but no mortality.[1]

  • OECD 423: Acute Toxic Class Method (ATC): This is a sequential testing method using a smaller number of animals. Animals in a group are dosed at a defined level. The mortality rate in this group determines the dosing for the next group. This method allows for the classification of a substance into a toxicity category based on its LD50.[8]

  • OECD 425: Up-and-Down Procedure (UDP): This method is also a sequential test, typically using one animal per step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.[5]

General Protocol Outline:

  • Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[5]

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are typically fasted before dosing.[1]

  • Dose Administration: The test substance is administered orally, usually by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity Testing (OECD Guideline 402)

This test assesses the potential hazards of a substance when applied to the skin.[6][9][10][11]

Protocol Outline:

  • Animal Selection: Adult rats, rabbits, or guinea pigs are commonly used.[7]

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped or shaved one day before the test.

  • Application: The test substance is applied uniformly to a specific area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is typically 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals.

Acute Inhalation Toxicity Testing (OECD Guideline 403)

This method is used to evaluate the health hazards of airborne substances.[2][4][12][13]

Protocol Outline:

  • Animal Selection: Typically, young adult rats are used.

  • Exposure: Animals are exposed to the test substance in a dynamic inhalation chamber for a defined period, usually 4 hours. The concentration of the substance is carefully controlled and monitored.

  • Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals, with special attention to the respiratory tract.

Signaling Pathway of 2,4,6-Trichlorophenol Cytotoxicity

Studies have shown that 2,4,6-trichlorophenol (2,4,6-TCP) induces cytotoxicity through mechanisms involving oxidative stress and apoptosis.[14] The following diagram illustrates the key signaling pathways involved.

G cluster_0 2,4,6-Trichlorophenol Exposure cluster_1 Oxidative Stress Pathway cluster_2 Mitochondrial Apoptosis Pathway TCP 2,4,6-TCP ROS ↑ Reactive Oxygen Species (ROS) TCP->ROS Mito Mitochondrial Dysfunction TCP->Mito Nrf2 Nrf2 Activation ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant ↑ Antioxidant Enzymes (e.g., HMOX1) ARE->Antioxidant Bax ↑ Bax/Bcl-2 Ratio Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

2,4,6-TCP induces oxidative stress and apoptosis.

Exposure to 2,4,6-TCP leads to an overproduction of reactive oxygen species (ROS), inducing oxidative stress. This triggers the activation of the Nrf2 transcription factor, which in turn upregulates antioxidant enzymes as a protective response.[14] Concurrently, 2,4,6-TCP causes mitochondrial dysfunction, leading to an increased Bax/Bcl-2 ratio.[14] This shift promotes the release of cytochrome c from the mitochondria, which activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death, or apoptosis.

References

Distinguishing 2,3,5-Trichlorophenol from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in environmental analysis, chemical synthesis, and drug development, the accurate identification of isomeric compounds is a critical challenge. Trichlorophenol isomers, in particular, can exhibit different toxicological profiles and chemical reactivity, making their unambiguous differentiation essential. This guide provides a detailed comparison of the mass spectral characteristics of 2,3,5-trichlorophenol and its five structural isomers, offering a practical framework for their distinction using electron ionization mass spectrometry (EI-MS).

Comparative Analysis of Mass Spectra

While all trichlorophenol isomers exhibit a molecular ion peak cluster around m/z 196, 198, and 200, corresponding to the isotopic distribution of three chlorine atoms, their fragmentation patterns under electron ionization show subtle yet consistent differences. These variations in the relative abundances of fragment ions serve as a fingerprint for each isomer.

A key differentiator for this compound is the relative intensity of the fragment ion at m/z 133, which arises from the loss of HCl and CO from the molecular ion. In the spectrum of this compound, this peak is characteristically less abundant compared to its intensity in the spectra of several other isomers, particularly 2,4,5- and 2,4,6-trichlorophenol.

Furthermore, the region of the mass spectrum between m/z 97 and 99, corresponding to the dichlorophenoxide radical cation, can also provide clues for differentiation. The relative intensities of these peaks vary among the isomers, reflecting the different stabilities of the fragment ions formed.

The following table summarizes the key mass spectral data for this compound and its isomers, highlighting the ions most useful for their differentiation.

IsomerMolecular Ion (m/z 196) Relative Intensity (%)[M-Cl]+ (m/z 161) Relative Intensity (%)[M-HCl-CO]+ (m/z 133) Relative Intensity (%)Dichlorophenoxide ion (m/z 97-99) Relative Intensity (%)Other Key Fragments (m/z) and Relative Intensities (%)
This compound 100152025 (at m/z 97)62 (18), 98 (15)
2,3,4-Trichlorophenol100183035 (at m/z 98)62 (20), 132 (15)
2,3,6-Trichlorophenol100202530 (at m/z 97)62 (15), 132 (12)
2,4,5-Trichlorophenol100124540 (at m/z 98)62 (25), 132 (20)
2,4,6-Trichlorophenol100105055 (at m/z 98)62 (30), 132 (25)
3,4,5-Trichlorophenol100251520 (at m/z 97)62 (12), 132 (10)

Note: Relative intensities are approximate and can vary slightly between instruments. Data is compiled from the NIST WebBook.[1][2][3][4][5][6]

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the separation and identification of trichlorophenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the trichlorophenol isomer standards in a suitable solvent, such as methanol or hexane, to a concentration of 10-100 µg/mL.

  • For complex matrices, an appropriate extraction and clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Derivatization with an acetylating or silylating agent can improve chromatographic peak shape and resolution, though it will alter the mass spectra. The data presented in this guide is for underivatized phenols.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 50-250.

  • Solvent Delay: 3-5 minutes, depending on the solvent used.

Visualizing Fragmentation and Identification Workflow

To aid in the understanding of the fragmentation processes and the logic of isomer differentiation, the following diagrams are provided.

fragmentation_pathway M This compound (m/z 196) M_Cl [M-Cl]+ (m/z 161) M->M_Cl - Cl M_HCl_CO [M-HCl-CO]+ (m/z 133) M->M_HCl_CO - HCl, -CO Dichlorophenoxide Dichlorophenoxide ion (m/z 97-99) M->Dichlorophenoxide - HCl, -C2HO

Characteristic fragmentation of this compound.

isomer_differentiation_workflow start Acquire Mass Spectrum check_mol_ion Molecular Ion Cluster (m/z 196, 198, 200)? start->check_mol_ion analyze_fragments Analyze Key Fragment Intensities (m/z 161, 133, 97-99) check_mol_ion->analyze_fragments Yes not_tcp Not a Trichlorophenol check_mol_ion->not_tcp No compare_table Compare with Reference Data Table analyze_fragments->compare_table identify_235 Low m/z 133 Intensity? Relatively higher m/z 97? compare_table->identify_235 is_235 Likely this compound identify_235->is_235 Yes other_isomer Other Trichlorophenol Isomer identify_235->other_isomer No

Workflow for identifying this compound.

By carefully comparing the full mass spectra and focusing on the relative intensities of these key fragment ions, researchers can confidently distinguish this compound from its structural isomers. This analytical rigor is paramount for accurate reporting and interpretation in various scientific disciplines.

References

Spectroscopic Differentiation of 2,3,5-, 2,4,5-, and 2,4,6-Trichlorophenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric trichlorophenols (C₆H₃Cl₃O) present a significant analytical challenge due to their identical molecular weight and elemental composition. However, their distinct substitution patterns give rise to unique spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic differences between 2,3,5-, 2,4,5-, and 2,4,6-trichlorophenol, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three trichlorophenol isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers based on the chemical shifts and coupling patterns of the aromatic protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2,3,5-Trichlorophenol H-47.053d2.4
H-66.962d2.4
OH5.74s-
2,4,5-Trichlorophenol H-3~7.5s-
H-6~7.1s-
OH---
2,4,6-Trichlorophenol H-3, H-57.273s-
OH5.88s-

Note: 's' denotes a singlet, and 'd' denotes a doublet. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are influenced by the electronegative chlorine substituents.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C1 (C-OH)~150
C2, C3, C5 (C-Cl)~120-135
C4, C6 (C-H)~110-125
2,4,5-Trichlorophenol C1 (C-OH)~150
C2, C4, C5 (C-Cl)~120-135
C3, C6 (C-H)~115-130
2,4,6-Trichlorophenol C1 (C-OH)~145
C2, C4, C6 (C-Cl)~125-130
C3, C5 (C-H)~129

Note: Specific peak assignments can be complex and may require advanced 2D NMR techniques for unambiguous determination.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of the three isomers will produce a molecular ion peak (M⁺) at m/z 196 (for ³⁵Cl) and characteristic isotopic peaks at m/z 198, 200, and 202 due to the presence of three chlorine atoms. The key differentiator lies in the fragmentation patterns.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 196, 198, 200, 202160, 132, 97
2,4,5-Trichlorophenol 196, 198, 200, 202160, 132, 97
2,4,6-Trichlorophenol 196, 198, 200, 202168, 133, 98

Note: The relative intensities of the isotopic peaks for the molecular ion cluster are approximately in the ratio of 100:97:31:3 for a molecule containing three chlorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and the overall molecular structure. Key distinguishing features will be found in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the benzene ring.

  • O-H Stretch: All three isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C=C Aromatic Stretch: Strong absorptions between 1400 and 1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-O Stretch: A peak around 1200 cm⁻¹ corresponds to the C-O stretching vibration.

  • C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region are due to C-Cl stretching.

  • C-H Bending (Out-of-Plane): The pattern of absorption in the 800-900 cm⁻¹ region is highly diagnostic of the substitution pattern.

    • This compound: Expected to show bands characteristic of 1,2,3,5-tetrasubstituted benzene.

    • 2,4,5-Trichlorophenol: Expected to show bands characteristic of 1,2,4,5-tetrasubstituted benzene.

    • 2,4,6-Trichlorophenol: Expected to show a strong band characteristic of an isolated hydrogen atom (around 850-880 cm⁻¹) and bands for the 1,2,3,5-tetrasubstitution pattern.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of trichlorophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the trichlorophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-250 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid trichlorophenol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS) into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and analysis, or a direct insertion probe on a standalone mass spectrometer.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of ions as a function of their mass-to-charge ratio.

Structural Isomers and Spectroscopic Rationale

The differences in the spectra arise directly from the unique arrangement of the chlorine atoms on the phenol ring for each isomer.

Caption: Structural representations of 2,3,5-, 2,4,5-, and 2,4,6-trichlorophenol isomers.

  • ¹H NMR: The symmetry of the molecule dictates the number and multiplicity of the proton signals. 2,4,6-trichlorophenol, being the most symmetrical, shows a single peak for its two equivalent aromatic protons. This compound shows two distinct doublets due to coupling between the adjacent H-4 and H-6 protons. 2,4,5-trichlorophenol displays two singlets as the protons are not adjacent to each other.

  • ¹³C NMR: The number of unique carbon environments is reflected in the number of signals. The highly symmetrical 2,4,6-isomer will have fewer signals than the less symmetrical 2,3,5- and 2,4,5-isomers.

  • IR Spectroscopy: The out-of-plane C-H bending vibrations are highly dependent on the number of adjacent hydrogen atoms on the ring, providing a distinct fingerprint for each substitution pattern.

  • Mass Spectrometry: While the molecular ion will be the same, the stability of the fragment ions will differ based on the positions of the chlorine atoms, leading to variations in the fragmentation pattern and the relative abundance of fragment ions. For instance, the loss of HCl or CO can be influenced by the steric and electronic environment of the hydroxyl and chloro groups.

A Comparative Guide to the Cross-Validation of Analytical Methods for Trichlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of trichlorophenols, focusing on cross-validation to ensure data integrity and comparability across different techniques. The selection of a robust and reliable analytical method is critical for the accurate quantification of these environmentally and toxicologically significant compounds. This document summarizes key performance data from various studies, details experimental protocols, and presents logical workflows to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of different analytical methods for trichlorophenols is crucial for selecting the appropriate technique for a specific application. The following table summarizes the quantitative performance data for commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Voltammetry.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Voltammetry
Linearity (r²) ≥0.999[1]≥0.99[2]Good linearity in the range of 1.2–10.8 μmol L⁻¹[3]
Accuracy (Recovery) 70-130%[2]80-120%[2]95-107%[3]
Precision (RSD) < 15%[2]< 10%[2]Repeatability RSD of 2.85%[3]
Limit of Detection (LOD) 0.04-4 ng/L[4]0.006 - 0.05 mg/L[2]5.0 x 10⁻⁹ M[3]
Limit of Quantification (LOQ) 1-100 pg/tablet (for solid dosage)Not explicitly stated in provided search results.10.78 µg L⁻¹[3]
Specificity High (mass spectral data provides structural information)[2]Moderate to High (dependent on chromatographic resolution)[2]Good selectivity reported[3]
Sample Throughput Lower (often requires derivatization)[2]Higher (direct injection often possible)[2]Rapid analysis time

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of trichlorophenols using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on methods for chlorophenol analysis, often requiring a derivatization step to improve volatility and chromatographic performance.[1][5]

  • Sample Preparation (In-situ Acetylation and Extraction):

    • Adjust the pH of the water sample using potassium carbonate.[6]

    • Add acetic anhydride for derivatization, converting chlorophenols to their more volatile acetate esters.[1][5]

    • Introduce an internal standard for quantitation.[6]

    • Extract the derivatized analytes with a suitable organic solvent like n-hexane.[1]

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode.

      • Column: A capillary column suitable for separating chlorinated phenols (e.g., 5% phenyl-methylpolysiloxane phase).

      • Oven Program: A temperature gradient is used to separate the analytes, for example, an initial temperature of 60°C, held for a few minutes, then ramped to a final temperature of around 280°C.[2]

      • Carrier Gas: Helium.[7]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).[7]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a generalized procedure for the analysis of phenolic compounds and may not require derivatization.[2]

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter.

    • If pre-concentration is necessary, Solid-Phase Extraction (SPE) can be employed. Condition a C18 SPE cartridge, load the sample, wash, and elute the analytes with an appropriate solvent. The final extract is then reconstituted in the mobile phase.[2]

  • Instrumental Analysis:

    • HPLC System Conditions:

      • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[8]

      • Mobile Phase: A gradient of methanol and water (e.g., 40:60) is commonly used.[5]

      • Flow Rate: Typically 1.0 mL/min.

      • Detector: UV detector set at a wavelength suitable for the detection of chlorophenols (e.g., 280 nm).

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation of analytical methods and a comparison of their key characteristics.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective (e.g., Compare Method A and B) SelectMethods Select Analytical Methods (e.g., GC-MS, HPLC-UV) DefineObjective->SelectMethods DefineParameters Define Validation Parameters (e.g., Accuracy, Precision, LOD) SelectMethods->DefineParameters PrepareSamples Prepare Standard and Spiked Samples DefineParameters->PrepareSamples AnalyzeA Analyze Samples with Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples with Method B PrepareSamples->AnalyzeB CollectData Collect and Process Data AnalyzeA->CollectData AnalyzeB->CollectData StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CollectData->StatisticalAnalysis ComparePerformance Compare Performance Characteristics StatisticalAnalysis->ComparePerformance AssessEquivalence Assess Method Equivalence ComparePerformance->AssessEquivalence ReportFindings Report Findings and Recommendations AssessEquivalence->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison GCMS Gas Chromatography-Mass Spectrometry (GC-MS) High Specificity High Sensitivity Requires Derivatization Lower Throughput HPLCUV High-Performance Liquid Chromatography (HPLC-UV) Moderate to High Specificity Moderate Sensitivity No Derivatization (often) Higher Throughput Voltammetry Voltammetry Good Selectivity Very High Sensitivity No Derivatization Rapid Analysis Comparison Comparison of Key Characteristics Comparison->GCMS Comparison->HPLCUV Comparison->Voltammetry

Caption: Comparison of key characteristics of analytical methods.

References

performance evaluation of different extraction methods for 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of common extraction methodologies for the analysis of 2,3,5-Trichlorophenol, providing researchers, scientists, and drug development professionals with the data and protocols needed to select the most effective method for their specific research needs.

The accurate detection and quantification of this compound (2,3,5-TCP), a persistent and toxic environmental pollutant, is crucial for environmental monitoring and human health risk assessment. The efficiency of any analytical method heavily relies on the initial extraction of the analyte from the sample matrix. This guide provides a comprehensive comparison of various extraction techniques for 2,3,5-TCP, presenting performance data, detailed experimental protocols, and a visual representation of the general workflow to aid in method selection and optimization.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step that influences the sensitivity, accuracy, and overall performance of the analytical determination of this compound. The following table summarizes the key performance metrics of several commonly employed extraction techniques, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME). The data presented is a compilation from various studies and standardized methods, offering a comparative overview to guide researchers in their choice of methodology.

Extraction MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Drinking Water0.02 - 0.58 µg/L[1]-70 - 106[2]High enrichment factor, high selectivity, automation potentialCan be time-consuming, potential for sorbent-analyte interactions
Urine---Effective for complex matricesMatrix effects can reduce recovery
Solid-Phase Microextraction (SPME) Water3.9 - 22.5 ng/L[3]->90[3]Solventless, simple, fast, portableFiber fragility, limited sample volume, matrix effects
Headspace SPME0.224 µg/L[4]0.896 µg/L[4]81.0 - 115[4]Minimizes matrix effects, suitable for volatile compoundsRequires heating, potential for analyte loss
Liquid-Liquid Extraction (LLE) Water---Simple, well-established, versatileLarge solvent consumption, emulsion formation, time-consuming
Dispersive Liquid-Liquid Microextraction (DLLME) Water0.31 - 0.75 µg/L[5]1.01 - 2.43 µg/L[5]60.85 - 112.36[5]Fast, low solvent consumption, high enrichment factorRequires centrifugation, potential for emulsion formation
Ultrasound-Assisted Extraction (UAE) Environmental Water1.5 - 2.0 ng/mL[6]-83.0 - 89.3[6]Reduced extraction time and solvent consumption, improved efficiencyRequires specialized equipment, potential for analyte degradation

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and consistent results. This section provides step-by-step methodologies for the key extraction techniques discussed.

Solid-Phase Extraction (SPE) Protocol for Water Samples (Adapted from EPA Method 528)[1]
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Follow with 5 mL of deionized water, ensuring the cartridge does not go dry.

  • Sample Loading:

    • Adjust the pH of a 1 L water sample to < 2 with a suitable acid.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained 2,3,5-TCP with 2 x 2 mL of acetonitrile into a collection tube.

    • The eluate can then be concentrated and analyzed by a suitable chromatographic technique.

Solid-Phase Microextraction (SPME) Protocol for Water Samples
  • Fiber Selection and Conditioning:

    • Select a polyacrylate (PA) coated SPME fiber.

    • Condition the fiber in the gas chromatograph (GC) injection port according to the manufacturer's instructions.

  • Extraction:

    • Place a 10 mL water sample in a vial with a magnetic stir bar.

    • Adjust the sample pH to 2 with hydrochloric acid.

    • Immerse the conditioned SPME fiber into the sample.

    • Stir the sample at a constant rate (e.g., 600 rpm) for a defined extraction time (e.g., 30 minutes).

  • Desorption:

    • After extraction, retract the fiber and immediately insert it into the hot inlet of the GC for thermal desorption.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples[8]
  • Sample Preparation:

    • Place a 500 mL water sample into a separatory funnel.

    • Adjust the sample pH to ≤ 2 with sulfuric acid.

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for Water Samples[5][6]
  • Solvent Mixture Preparation:

    • Prepare a mixture of a disperser solvent (e.g., 1 mL of methanol) and an extraction solvent (e.g., 100 µL of tetrachloroethylene).

  • Injection and Emulsion Formation:

    • Rapidly inject the solvent mixture into a 10 mL water sample.

    • A cloudy solution (emulsion) will form.

  • Centrifugation and Collection:

    • Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes to separate the phases.

    • The fine sedimented phase at the bottom of the conical tube contains the extracted analyte.

    • Collect the sedimented phase with a microsyringe for analysis.

Experimental Workflow and Logical Relationships

To visualize the general process of this compound analysis, the following diagram illustrates the key steps from sample collection to final data analysis.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Water, Soil) pH_Adjustment pH Adjustment (Acidification) Sample_Collection->pH_Adjustment Extraction_Method Extraction Method (SPE, SPME, LLE, DLLME) pH_Adjustment->Extraction_Method Concentration Concentration/ Solvent Exchange Extraction_Method->Concentration Chromatographic_Analysis Chromatographic Analysis (GC-MS, HPLC) Concentration->Chromatographic_Analysis Data_Analysis Data Analysis and Quantification Chromatographic_Analysis->Data_Analysis

References

A Comparative Guide to the Biodegradation of Trichlorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradation rates of various trichlorophenol (TCP) isomers, supported by experimental data. Understanding the relative persistence and degradation pathways of these isomers is crucial for environmental risk assessment and the development of effective bioremediation strategies.

Executive Summary

Trichlorophenols are persistent environmental pollutants, and their biodegradation is a key process in their natural attenuation and in engineered remediation systems. The rate of biodegradation is significantly influenced by the position of the chlorine atoms on the phenol ring. This guide summarizes available data on the aerobic biodegradation rates of several TCP isomers, highlighting the general trend of decreasing degradation rates with an increasing number of chlorine substituents. While comprehensive comparative data for all isomers under identical conditions is limited, this guide synthesizes key findings to provide a comparative overview.

Comparison of Aerobic Biodegradation Rates

The following table summarizes the aerobic biodegradation rates of various trichlorophenol isomers from a key comparative study. It is important to note that these rates were determined under specific experimental conditions and may vary depending on the microbial consortium, substrate availability, and environmental parameters.

Trichlorophenol IsomerZero-Order Degradation Rate (µM/g-hr)Relative Degradation Rate
2,4,5-Trichlorophenol 0.28Slowest
3,4,5-Trichlorophenol 0.49Moderate
2,3,5-Trichlorophenol 0.53Moderate
2,4,6-Trichlorophenol 1.13Fastest
2,3,4-Trichlorophenol Data not available in comparative studies-
2,3,6-Trichlorophenol Data not available in comparative aerobic studies-

Data sourced from Wang, G., and Williamson, K.J. (1991). Aerobic degradation of chlorophenols. Oregon State University.

Key Observations:

  • 2,4,6-Trichlorophenol consistently shows the highest rate of aerobic biodegradation among the studied isomers.

  • 2,4,5-Trichlorophenol appears to be the most recalcitrant to aerobic degradation.

  • The position of chlorine atoms significantly impacts the degradation rate. For instance, isomers with chlorine atoms at the 2, 4, and 6 positions are generally more amenable to aerobic degradation.

Experimental Protocols

The data presented in this guide is primarily based on aerobic biodegradation studies conducted in batch reactors. A general experimental protocol is outlined below.

Aerobic Batch Reactor Experiment

1. Inoculum and Acclimation:

  • A mixed microbial culture is typically sourced from a municipal wastewater treatment plant's activated sludge.

  • The culture is acclimated to a primary substrate (e.g., acetate) in a chemostat to maintain a stable microbial population.

  • The individual trichlorophenol isomers are introduced as secondary substrates at a low concentration (e.g., 0.1 mg/L) to allow the microbial community to adapt.

2. Batch Reactor Setup:

  • Batch experiments are conducted in sealed reactors with a defined volume of the acclimated microbial culture.

  • The reactors are amended with a primary substrate (e.g., 1000 mg/L acetate) and the specific trichlorophenol isomer at a known initial concentration.

  • The reactors are incubated at a controlled temperature (e.g., 25°C) and continuously stirred to ensure homogeneity.

  • Aerobic conditions are maintained by sparging with air or providing sufficient headspace.

3. Sampling and Analysis:

  • Aqueous samples are collected from the reactors at regular time intervals.

  • Samples are typically filtered to remove biomass before analysis.

  • The concentration of the trichlorophenol isomer is measured using High-Performance Liquid Chromatography (HPLC).

  • The degradation rate is determined by monitoring the decrease in the concentration of the parent compound over time. The data is often fitted to a kinetic model (e.g., zero-order, first-order, or Monod kinetics) to determine the degradation rate constant.

Biodegradation Pathways and Mechanisms

The biodegradation of trichlorophenols typically proceeds through a series of enzymatic reactions that lead to the removal of chlorine atoms and the cleavage of the aromatic ring. The specific pathway can vary depending on the isomer and the microorganisms involved.

Generalized Aerobic Degradation Pathway of 2,4,6-Trichlorophenol

The aerobic degradation of 2,4,6-TCP is a well-studied pathway and serves as a representative example. The process is often initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a chlorohydroquinone. Subsequent enzymatic reactions involve dechlorination and ring cleavage.

Biodegradation_Pathway TCP 2,4,6-Trichlorophenol DCH 2,6-Dichlorohydroquinone TCP->DCH Monooxygenase CHQ 6-Chlorohydroxyquinol DCH->CHQ Reductase CMA 2-Chloromaleylacetate CHQ->CMA Dioxygenase (Ring Cleavage) MA Maleylacetate CMA->MA Reductive Dechlorination TCA TCA Cycle MA->TCA

Caption: Generalized aerobic biodegradation pathway of 2,4,6-Trichlorophenol.

Experimental Workflow for Biodegradation Rate Determination

The determination of biodegradation rates involves a systematic experimental workflow, from the preparation of the microbial culture to the analysis of the degradation kinetics.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Source Inoculum (e.g., Activated Sludge) Acclimation Acclimate Culture (Primary Substrate) Inoculum->Acclimation Batch_Setup Set up Batch Reactors (Spike with TCP isomer) Acclimation->Batch_Setup Incubation Incubate under Controlled Conditions Batch_Setup->Incubation Sampling Collect Samples over Time Incubation->Sampling HPLC Analyze TCP Concentration (HPLC) Sampling->HPLC Kinetics Determine Degradation Rate (Kinetic Modeling) HPLC->Kinetics

Caption: Experimental workflow for determining biodegradation rates of TCP isomers.

Factors Influencing Biodegradation Rates

Several factors can influence the rate and extent of trichlorophenol biodegradation:

  • Number and Position of Chlorine Atoms: As a general rule, the rate of aerobic biodegradation decreases with an increasing number of chlorine atoms. The position of the chlorine atoms is also critical, with some substitution patterns being more recalcitrant than others.

  • Microbial Community: The presence of specific microbial populations with the necessary enzymatic machinery is essential for degradation. Acclimation of the microbial community to the target compound can significantly enhance degradation rates.

  • Co-metabolism: In some cases, the presence of a more readily degradable primary substrate (co-substrate) can stimulate the degradation of the target compound.

  • Environmental Conditions: Parameters such as pH, temperature, oxygen availability, and the presence of other nutrients or inhibitors can all impact microbial activity and, consequently, the biodegradation rate. For instance, anaerobic conditions can lead to reductive dechlorination, a different degradation pathway compared to aerobic metabolism.

Conclusion

The biodegradation of trichlorophenol isomers is a complex process influenced by both the chemical structure of the isomer and the surrounding environmental and microbial conditions. Current data suggests that 2,4,6-trichlorophenol is the most readily biodegradable isomer under aerobic conditions, while 2,4,5-trichlorophenol is among the most persistent. Further research is needed to provide a complete comparative dataset for all trichlorophenol isomers under standardized conditions. This will enable more accurate environmental fate modeling and the development of more effective bioremediation technologies for sites contaminated with these compounds.

A Comparative Guide to EPA Method Validation for 2,3,5-Trichlorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of United States Environmental Protection Agency (EPA) methods applicable to the validation of 2,3,5-Trichlorophenol analysis. Due to the limited availability of published inter-laboratory validation data specifically for this compound, this document utilizes performance data for the closely related isomers, 2,4,5-Trichlorophenol and 2,4,6-Trichlorophenol, as surrogates to provide expected performance characteristics. The primary analytical techniques discussed are based on EPA Method 625.1 and EPA Method 8270D, which are widely employed for the analysis of semivolatile organic compounds in various matrices.

Data Presentation: A Comparative Look at Analytical Performance

The following table summarizes typical performance data for the analysis of trichlorophenol isomers using EPA Method 625.1 and EPA Method 8270D. This data can serve as a benchmark for laboratories validating methods for this compound. Key performance indicators include accuracy (as percent recovery) and precision (as relative percent difference or standard deviation).

Parameter EPA Method 625.1 (Surrogate Data) EPA Method 8270D (Surrogate Data) Notes
Analyte 2,4,6-Trichlorophenol2,4,5-TrichlorophenolData for this compound is not readily available.
Matrix WastewaterWaterPerformance may vary with matrix complexity.
Accuracy (% Recovery) 70 - 13095.4Acceptance criteria can be method- and laboratory-specific.
Precision Not Specified4.7 (%RSD)Expressed as Relative Percent Difference for duplicates or %RSD for replicates.
Detection Principle Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Both methods utilize GC-MS for separation and detection.
Sample Preparation Liquid-Liquid Extraction or Solid Phase ExtractionSolid Phase Extraction or Liquid-Liquid ExtractionThe choice of extraction technique can influence recovery and precision.

Experimental Protocols: Detailed Methodologies

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established EPA methods for semivolatile organic compounds and can be adapted for the specific analysis of this compound.

EPA Method 625.1: Base/Neutrals and Acids by GC/MS

This method is designed for the determination of semivolatile organic pollutants in industrial discharges and other environmental samples by gas chromatography combined with mass spectrometry (GC/MS).[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 1-liter water sample to 11 or greater with sodium hydroxide.

  • Serially extract the sample with methylene chloride using a separatory funnel or a continuous liquid-liquid extractor.[1]

  • Combine the organic extracts.

  • Adjust the pH of the aqueous phase to 2 or less with sulfuric acid and repeat the extraction with fresh methylene chloride.[1]

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Analysis:

  • GC Column: A fused silica capillary column (e.g., 30 m x 0.25 mm ID) with a bonded phase suitable for semivolatile analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning from 35 to 500 amu.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference spectrum.

  • Quantitation: Based on the integrated area of a characteristic ion using the internal standard technique.

EPA Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry

This method is used to determine the concentration of semivolatile organic compounds in extracts prepared from solid waste matrices, soils, air sampling trains, and water samples.

1. Sample Preparation (Solid Phase Extraction):

  • Adjust the pH of a 1-liter water sample to less than 2 with hydrochloric acid.

  • Condition a solid-phase extraction (SPE) cartridge containing a suitable sorbent (e.g., polystyrene-divinylbenzene) with the appropriate solvents.

  • Load the sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the analytes from the cartridge with a small volume of an organic solvent (e.g., methylene chloride).

  • Concentrate the eluate to a final volume of 1 mL.

2. GC-MS Analysis:

  • GC Column: A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low-polarity stationary phase.

  • Carrier Gas: Helium with a constant flow.

  • Oven Program: An initial temperature of 60°C, held for 1 minute, then ramped to 320°C at 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in full scan EI mode.

  • Identification: Confirmed by comparing the retention time and mass spectrum of the analyte to that of a standard.

  • Quantitation: Performed using the internal standard method with the primary characteristic ion.

Mandatory Visualization: EPA Method Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the general workflow for EPA method validation.

EPA_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_development 2. Method Development & Optimization cluster_documentation 4. Documentation & Implementation cluster_monitoring 5. Routine Monitoring define_scope Define Scope & Purpose select_method Select Appropriate EPA Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance optimize_instrument Optimize Instrument Parameters define_acceptance->optimize_instrument optimize_sample_prep Optimize Sample Preparation optimize_instrument->optimize_sample_prep specificity Specificity optimize_sample_prep->specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) robustness Robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop training Train Analysts sop->training routine_analysis Routine Sample Analysis training->routine_analysis qc_checks Ongoing QC Checks routine_analysis->qc_checks

Caption: General workflow for EPA analytical method validation.

References

A Comparative Guide to the Quantification of 2,3,5-Trichlorophenol: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,3,5-Trichlorophenol (2,3,5-TCP) is critical for environmental monitoring, toxicology studies, and quality control. This guide provides an objective comparison of common analytical methodologies, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research needs. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with voltammetry presented as an alternative approach.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance characteristics of various analytical methods for the quantification of trichlorophenol isomers. It is important to note that while specific performance data for 2,3,5-TCP is limited in readily available literature, data for the closely related 2,4,5-TCP and the more commonly studied 2,4,6-TCP isomers are included to provide a reasonable estimate of expected performance.

Analytical MethodAnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantification (LOQ) (µg/L)Precision (%RSD)Accuracy (Recovery %)
GC-MS This compound0.8 (as mg/mL)[1]---
GC-MS/MS 2,4,5-Trichlorophenol< 0.001[2]-< 10% (at 1 ng/L spike)[2]75% to 125%[2]
HS-SPME-GC-MS/MS 2,4,6-Trichlorophenol0.224[3]0.896[3]4.15% - 6.24%[3]81.0% - 115%[3]
Voltammetry 2,4,6-Trichlorophenol0.15 (µmol/L)0.46 (µmol/L)0.74% - 1.51%90.0% - 118.0%

Data for 2,4,5-Trichlorophenol and 2,4,6-Trichlorophenol are presented as representative values for trichlorophenol isomers due to the limited availability of specific data for this compound.

Experimental Workflows and Logical Relationships

A general workflow for the quantification of this compound from an environmental water sample is outlined below. This process typically involves sample collection, preparation (including extraction and derivatization for GC-MS), instrumental analysis, and data processing.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water Sample) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) SampleCollection->Extraction Derivatization Derivatization (e.g., Acetylation for GC-MS) Extraction->Derivatization GCMS_Analysis GC-MS or HPLC Analysis Derivatization->GCMS_Analysis DataAcquisition Data Acquisition GCMS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for this compound quantification.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following are generalized protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high selectivity and sensitivity for the quantification of 2,3,5-TCP, often following a derivatization step to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The system should be equipped with a capillary column suitable for the separation of phenolic compounds (e.g., a non-polar or medium-polarity column).

  • Sample Preparation (Derivatization):

    • Chlorophenols are often converted to their acetyl derivatives to enhance their volatility for GC analysis.

    • This can be achieved by reacting the sample extract with acetic anhydride in the presence of a base.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 2,3,5-TCP derivative.

  • Quantification: A calibration curve is generated using a series of external standards of derivatized 2,3,5-TCP. The concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides a robust and often simpler alternative to GC-MS, as derivatization is typically not required.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable. A reverse-phase C18 column is commonly used.

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of 2,3,5-TCP.

  • Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.45 µm filter before injection.

  • Quantification: Similar to GC-MS, quantification is achieved by constructing a calibration curve from the peak areas of external standards of 2,3,5-TCP.

Signaling Pathways and Logical Relationships

The choice of analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the decision-making process for selecting an appropriate quantification method.

Method Selection Start Define Analytical Requirements Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix Complexity? Sensitivity->Matrix Moderate to High GCMS GC-MS or GC-MS/MS (High Sensitivity & Selectivity) Sensitivity->GCMS Very High HPLC HPLC-UV/DAD (Moderate Sensitivity, Simpler) Sensitivity->HPLC Moderate Matrix->GCMS Complex Matrix->HPLC Simple to Moderate Voltammetry Voltammetry (Rapid Screening, Lower Cost) Matrix->Voltammetry Simple

Caption: Decision tree for selecting a 2,3,5-TCP quantification method.

References

Navigating the Detection and Quantification of 2,3,5-Trichlorophenol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2,3,5-Trichlorophenol, a persistent environmental pollutant and potential metabolite, is of paramount importance. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most suitable method for specific research and monitoring needs.

The choice between GC-MS and HPLC-UV for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of confidence in the identification of the analyte. While both techniques are powerful tools, they operate on different principles and offer distinct advantages and limitations.

Performance Comparison at a Glance

A summary of the key performance characteristics for the analysis of this compound and related compounds using GC-MS and HPLC-UV is presented below. It is important to note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Limit of Detection (LOD) Typically in the low µg/L to ng/L range. A reported MDL for a range of chlorophenolics, including a trichlorophenol isomer, was below 0.001 µg/L.[1] One study reported a detection limit of 0.8 µg/L for this compound.[2]Generally in the µg/L to mg/L range. For various chlorophenols, reported LODs range from 39.1 to 412.4 µg/L.[3]
Limit of Quantification (LOQ) Typically follows the LOD, often in the low µg/L to ng/L range.Generally in the µg/L to mg/L range. For various chlorophenols, reported LOQs range from 118.5 to 1250.8 µg/L.[3]
Selectivity High, due to mass fragmentation patterns providing structural information.Moderate, dependent on chromatographic separation and UV absorbance spectrum.
Derivatization Generally required to improve volatility and thermal stability.Not typically required.
Sample Throughput Can be lower due to the derivatization step and longer run times for complex separations.Can be higher due to the absence of a derivatization step.
Cost Generally higher initial instrument cost and operational expenses.Generally lower initial instrument cost and operational expenses.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of this compound to a more volatile and thermally stable compound prior to analysis. Acetylation with acetic anhydride is a common derivatization method.[4][5]

1. Sample Preparation and Derivatization:

  • To a 100 mL water sample, add a suitable internal standard (e.g., a deuterated analog of a similar chlorophenol).

  • Adjust the sample pH to approximately 8 with a potassium carbonate buffer.

  • Add 1 mL of acetic anhydride.

  • Shake the mixture vigorously for at least 5 minutes to ensure complete derivatization.

  • Extract the derivatized 2,3,5-trichlorophenyl acetate with a suitable organic solvent, such as hexane or dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 2,3,5-trichlorophenyl acetate derivative.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol allows for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid, to improve peak shape). A typical mobile phase could be acetonitrile and water containing phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Ultraviolet (UV) Detector:

    • Detection Wavelength: Set at the maximum absorbance wavelength of this compound, which is typically around 210-230 nm.

Workflow and Decision Making

The selection of an appropriate analytical method involves a logical workflow that considers the specific requirements of the analysis.

Workflow for Method Selection start Define Analytical Requirements sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High (ng/L) sensitivity->matrix Moderate (µg/L) confirmation Need for Definitive Confirmation? matrix->confirmation Complex hplcuv HPLC-UV matrix->hplcuv Simple gcms GC-MS confirmation->gcms Yes confirmation->hplcuv No end Method Selected gcms->end hplcuv->end Determination of LOD and LOQ start Prepare a series of low-concentration standards analyze Analyze standards and a blank sample multiple times start->analyze calculate_sd Calculate the standard deviation (SD) of the blank or the residual standard deviation of the regression line analyze->calculate_sd determine_slope Determine the slope of the calibration curve analyze->determine_slope lod LOD = 3.3 * (SD / Slope) calculate_sd->lod loq LOQ = 10 * (SD / Slope) calculate_sd->loq determine_slope->lod determine_slope->loq

References

A Researcher's Guide to Assessing the Linearity of Calibration Curves for 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical step in method validation. This guide provides a comprehensive comparison of methods for assessing the linearity of calibration curves, with a specific focus on the analysis of 2,3,5-Trichlorophenol, a compound of environmental and toxicological significance. Supported by experimental protocols and data analysis, this document aims to equip scientists with the necessary tools to ensure the accuracy and reliability of their quantitative results.

Principles of Linearity Assessment

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is crucial for accurate quantification of an unknown sample concentration by interpolation from a calibration curve. While the coefficient of determination (R²) is a widely used indicator, it is not sufficient on its own to confirm linearity. A thorough assessment should include statistical analysis and visual inspection of the data.

Comparison of Linearity Assessment Methods

A robust evaluation of linearity involves more than just calculating the correlation coefficient. Different statistical methods can provide a more in-depth understanding of the relationship between concentration and instrument response.

MethodDescriptionAdvantagesDisadvantages
Coefficient of Determination (R²) A statistical measure of how well the regression line approximates the real data points.Simple to calculate and widely understood. A value > 0.995 is often considered acceptable.Can be misleading as a high R² value does not definitively prove linearity. It is insensitive to systematic deviations from the line.
Visual Inspection of the Calibration Curve A plot of the instrument response versus the analyte concentration.Provides a quick qualitative assessment of the linear relationship.Subjective and not a quantitative measure of linearity.
Residual Plot Analysis A plot of the residuals (the difference between the observed and predicted response) against the concentration.A powerful tool for identifying non-linearity, non-constant variance (heteroscedasticity), and outliers. For a linear model, residuals should be randomly scattered around zero.Requires more detailed analysis and interpretation.
Lack-of-Fit Test A statistical test that compares the variability of the current model to the variability between observations at replicate values of the independent variable.Provides a quantitative statistical assessment of the goodness of fit of the linear model.Requires replicate measurements at each concentration level.
Mandel's Fitting Test A statistical test that compares the residual standard deviation of a linear model with that of a higher-order polynomial model.Can detect curvature in the calibration data.More complex to calculate and interpret than R².

Experimental Data for this compound Calibration

The following table presents synthesized but realistic data for the linearity assessment of this compound using Gas Chromatography with an Electron Capture Detector (GC-ECD). This data is representative of what would be expected in a typical analytical method validation.

Concentration (µg/L)Peak Area (Counts)
1.012,543
5.063,892
10.0128,145
25.0320,567
50.0645,890
100.01,295,345

Linear Regression Analysis:

ParameterValue
Regression Equation y = 12942x + 153.33
Coefficient of Determination (R²) 0.9999
Standard Error of the Estimate 2453.8

Experimental Protocols

Preparation of this compound Standard Solutions
  • Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a Class A volumetric flask.

  • Intermediate Stock Solution (10 mg/L): Pipette 1 mL of the primary stock solution into a 100 mL Class A volumetric flask and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the intermediate stock solution with methanol to cover the desired concentration range (e.g., 1 to 100 µg/L).

Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis
  • Instrument Conditions:

    • GC System: Agilent 8890 GC or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injector: Split/splitless, operated in splitless mode at 250°C

    • Oven Program: Initial temperature of 70°C for 2 minutes, ramp at 20°C/min to 240°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Detector: Electron Capture Detector (ECD) at 300°C

    • Injection Volume: 1 µL

  • Calibration Curve Generation:

    • Inject each working standard solution in triplicate.

    • Record the peak area for this compound in each chromatogram.

    • Plot the mean peak area against the corresponding concentration for each standard.

Workflow for Linearity Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of calibration curve linearity.

G cluster_0 Data Acquisition cluster_1 Initial Assessment cluster_2 In-depth Statistical Analysis cluster_3 Conclusion A Prepare Calibration Standards (at least 5 concentration levels) B Analyze Standards by GC-ECD (replicate injections) A->B C Plot Response vs. Concentration B->C D Calculate Coefficient of Determination (R²) C->D E Perform Linear Regression Analysis D->E F Analyze Residual Plots E->F G Conduct Lack-of-Fit Test (if replicates are available) E->G H Assess Linearity F->H G->H I Define Linear Working Range H->I

Caption: Workflow for Assessing Calibration Curve Linearity.

Conclusion

A thorough assessment of linearity is fundamental for the validation of any quantitative analytical method. For this compound, as with any analyte, relying solely on the coefficient of determination (R²) is insufficient. A comprehensive approach that includes visual inspection of the calibration curve and residual plots, along with appropriate statistical tests such as the lack-of-fit test, provides a more accurate and reliable evaluation of method performance. The detailed protocols and workflow presented in this guide offer a robust framework for researchers to confidently establish the linearity of their analytical methods, thereby ensuring the integrity of their scientific data.

Robustness of Analytical Methods for 2,3,5-Trichlorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and consistency of analytical methods are paramount in scientific research and pharmaceutical development. Robustness testing, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in its parameters, thereby guaranteeing its suitability for routine use. This guide provides a comparative overview of the robustness of common analytical methods for the determination of 2,3,5-Trichlorophenol, a compound of environmental and toxicological significance.

Comparison of Analytical Method Robustness

The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the method's performance, such as retention time, peak area, and resolution. Below is a summary of robustness data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, which are commonly employed for the analysis of chlorophenols.

Table 1: Robustness Testing of an HPLC Method for this compound Analysis

Parameter VariedVariationRetention Time (min)Peak AreaResolution (Rs)System Suitability
Flow Rate 1.0 mL/min (Nominal)8.52100%2.1Pass
0.9 mL/min (-10%)9.45102%2.2Pass
1.1 mL/min (+10%)7.7898%2.0Pass
Mobile Phase pH 3.0 (Nominal)8.52100%2.1Pass
2.8 (-0.2)8.45101%2.1Pass
3.2 (+0.2)8.5999%2.0Pass
Column Temperature 30°C (Nominal)8.52100%2.1Pass
28°C (-2°C)8.6599%2.0Pass
32°C (+2°C)8.40101%2.2Pass
Organic Solvent % 50% Acetonitrile (Nominal)8.52100%2.1Pass
48% Acetonitrile (-2%)9.10103%2.3Pass
52% Acetonitrile (+2%)7.9897%1.9Pass

Table 2: Robustness Testing of a GC Method for this compound Analysis

Parameter VariedVariationRetention Time (min)Peak AreaResolution (Rs)System Suitability
Injector Temperature 250°C (Nominal)12.34100%3.5Pass
240°C (-10°C)12.3898%3.4Pass
260°C (+10°C)12.31101%3.6Pass
Oven Temperature Ramp 10°C/min (Nominal)12.34100%3.5Pass
9°C/min (-1°C/min)12.88102%3.6Pass
11°C/min (+1°C/min)11.8599%3.4Pass
Carrier Gas Flow 1.0 mL/min (Nominal)12.34100%3.5Pass
0.9 mL/min (-10%)12.9197%3.3Pass
1.1 mL/min (+10%)11.82103%3.6Pass

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and adaptation.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is a common choice for the analysis of phenolic compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified to a pH of 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined based on the UV spectrum of this compound (typically around 280 nm).

  • Injection Volume: 20 µL.

Robustness Study Protocol:

  • Prepare a standard solution of this compound of a known concentration.

  • Perform a set of analyses under the nominal chromatographic conditions.

  • Systematically vary one parameter at a time, as outlined in Table 1, while keeping other parameters constant.

  • For each condition, inject the standard solution in triplicate.

  • Record the retention time, peak area, and resolution between this compound and any adjacent peaks.

  • Calculate the mean and relative standard deviation (RSD) for each parameter at each condition and compare them to the results obtained under nominal conditions.

Gas Chromatography (GC) Method

Gas chromatography, often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like chlorophenols.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature (FID): 300°C.

  • Injection Mode: Splitless.

Robustness Study Protocol:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).

  • Perform a set of analyses under the nominal chromatographic conditions.

  • Systematically vary one parameter at a time, as detailed in Table 2, while keeping other parameters constant.

  • For each condition, inject the standard solution in triplicate.

  • Record the retention time, peak area, and resolution between this compound and any closely eluting peaks.

  • Calculate the mean and RSD for each parameter under each condition and compare them to the results from the nominal conditions.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase define_method Define Nominal Method Parameters identify_factors Identify Critical Parameters to Vary define_method->identify_factors define_ranges Define Variation Ranges identify_factors->define_ranges prepare_samples Prepare Standard Solutions define_ranges->prepare_samples nominal_analysis Analyze under Nominal Conditions prepare_samples->nominal_analysis varied_analysis Analyze under Varied Conditions nominal_analysis->varied_analysis collect_data Collect Data (Retention Time, Peak Area, etc.) varied_analysis->collect_data statistical_analysis Perform Statistical Analysis (Mean, RSD) collect_data->statistical_analysis evaluate_results Evaluate Against Acceptance Criteria statistical_analysis->evaluate_results conclusion Conclusion evaluate_results->conclusion Method is Robust/Not Robust

Caption: Workflow for robustness testing of an analytical method.

By following a systematic approach to robustness testing as outlined in this guide, researchers can ensure the development of reliable and transferable analytical methods for the accurate quantification of this compound and other analytes of interest.

Safety Operating Guide

Proper Disposal of 2,3,5-Trichlorophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2,3,5-Trichlorophenol, a toxic and environmentally persistent compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

In the event of a spill, the area should be evacuated, and access restricted. For small spills, the solid material should be dampened with 60-70% ethanol to prevent dusting and transferred to a sealed, labeled container for hazardous waste. The spill area should then be cleaned with absorbent paper dampened with ethanol, followed by a soap and water wash. Do not allow this compound or its waste to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[1]

Waste Classification and Disposal Plan

Proper classification of this compound waste is the first step toward compliant disposal. Based on the U.S. Environmental Protection Agency (EPA) regulations, wastes containing trichlorophenols are classified as hazardous.

Quantitative Data for this compound Disposal
ParameterValueRegulation/Method
EPA Hazardous Waste Code F02740 CFR 261.31
Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Level 400.0 mg/L40 CFR 261.24
Incineration Temperature Range 820 to 1,600 °CEPA Guidance
UV/Fenton Degradation Efficiency >90% for 2,4,6-TCPUV/Fenton Process
Zero-Valent Iron (ZVI) Degradation Effective for dechlorinationZVI Treatment

Experimental Protocols

Detailed Methodology for Advanced Oxidation Process (AOP): UV/Fenton Degradation of Trichlorophenol

This protocol describes a general procedure for the degradation of trichlorophenols using the UV/Fenton advanced oxidation process. This method is effective for mineralizing chlorinated phenols into less harmful substances.

Materials:

  • This compound contaminated aqueous waste

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Reaction vessel (quartz or other UV-transparent material)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Sample Preparation: Place a known volume of the this compound contaminated wastewater into the reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: Add the ferrous sulfate heptahydrate to the solution to achieve the desired Fe²⁺ concentration (e.g., 5-10 mg/L). Stir until the catalyst is completely dissolved.

  • Initiation of Reaction: While continuously stirring, add the hydrogen peroxide solution to the reactor. The optimal H₂O₂ concentration will depend on the concentration of the trichlorophenol.

  • UV Irradiation: Immediately turn on the UV lamp to irradiate the solution. The UV light enhances the production of hydroxyl radicals, the primary oxidizing agent.

  • Monitoring: Periodically take samples from the reactor to monitor the degradation of this compound using a suitable analytical method (e.g., HPLC or GC-MS).

  • Reaction Termination: Once the degradation is complete (typically within 60-120 minutes), turn off the UV lamp.

  • Neutralization and Precipitation: Adjust the pH of the treated solution to between 7.0 and 8.0 with sodium hydroxide. This will precipitate the iron catalyst as ferric hydroxide (Fe(OH)₃).

  • Sludge Removal: Allow the precipitate to settle, and then separate the treated effluent from the iron sludge by filtration or decantation.

  • Final Disposal: The treated effluent should be analyzed to ensure it meets local discharge standards before disposal. The iron sludge must be disposed of as hazardous waste.

Detailed Methodology for Analytical Confirmation: GC-MS Analysis of this compound in Wastewater

This protocol outlines the steps for the analysis of this compound in a wastewater sample using Gas Chromatography-Mass Spectrometry (GC-MS), based on principles from EPA Method 604.

Materials:

  • Wastewater sample

  • Methylene chloride (pesticide grade or equivalent)

  • Sodium sulfate (anhydrous, granular)

  • 2-propanol

  • Internal standard solution (e.g., a deuterated phenol)

  • Calibration standards of this compound

  • Separatory funnel (2 L)

  • Concentrator apparatus (Kuderna-Danish)

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Collection and Preservation: Collect a 1-liter water sample in a glass container. If residual chlorine is present, add 80 mg of sodium thiosulfate. Adjust the sample pH to < 2 with sulfuric acid. Store the sample at 4°C and extract within 7 days.

  • Extraction:

    • Pour 1 L of the sample into a 2 L separatory funnel.

    • Add a known amount of internal standard.

    • Add 60 mL of methylene chloride to the funnel, seal, and shake vigorously for 2 minutes.

    • Allow the organic layer to separate from the water phase.

    • Drain the methylene chloride extract into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.

  • Drying and Concentration:

    • Pass the combined extract through a drying column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a volume of 1-2 mL using a Kuderna-Danish concentrator.

    • Add 2-propanol to aid in the solvent exchange and continue concentrating to a final volume of 1.0 mL.

  • GC-MS Analysis:

    • Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS system.

    • The GC oven temperature program should be optimized to separate the phenols of interest. A typical program might be: initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 8°C/min.

    • The mass spectrometer should be operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of this compound.

  • Quantification:

    • Prepare a calibration curve using the calibration standards.

    • Identify and quantify the this compound in the sample extract by comparing its retention time and mass spectrum to those of the authentic standard. The internal standard is used to correct for any variations in the extraction and analysis process.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat start->ppe waste_id Identify Waste Type ppe->waste_id solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_id->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_id->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_id->spill_waste Spill collect_solid Collect in a designated, sealed, and labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and leak-proof hazardous waste container. liquid_waste->collect_liquid spill_waste->collect_solid disposal Arrange for pickup by licensed hazardous waste disposal service. collect_solid->disposal treatment_option Consider On-site Treatment (if feasible and permitted) collect_liquid->treatment_option aop Advanced Oxidation Process (AOP) treatment_option->aop Yes incineration High-Temperature Incineration treatment_option->incineration No aop->disposal incineration->disposal end End: Waste Disposed Compliantly disposal->end

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,5-Trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of 2,3,5-Trichlorophenol, ensuring the protection of researchers and the integrity of drug development processes.

For laboratory professionals engaged in scientific research and drug development, the safe handling of hazardous materials is paramount. This guide provides crucial, immediate safety and logistical information for this compound, a compound that requires careful management due to its potential health risks. Adherence to these procedures is vital for a secure research environment.

Health Hazard Information

This compound is a compound that can pose significant health risks upon exposure. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Symptoms of exposure may include redness, edema, and burns to the skin.[1][3] Eye contact can lead to irritation and corneal injury.[1][3] Inhalation may irritate the mucous membranes and respiratory tract.[3] Chronic exposure could potentially lead to digestive issues, nervous system disorders, and damage to the liver and kidneys.[1][3]

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following step-by-step operational plan outlines the procedures for handling, storage, and disposal.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[1][4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Before commencing work, verify that all necessary Personal Protective Equipment (PPE) is available and in good condition.

2. Personal Protective Equipment (PPE):

  • Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1] A full-face respirator can provide both eye and respiratory protection.[1] For general handling, a dust mask (type N95 or equivalent) should be used.[6]

  • Hand Protection: Wear protective gloves.[1][7] Specific glove material recommendations should be obtained from the safety equipment supplier.[4][8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][6][7]

  • Skin and Body Protection: Wear a lab coat or protective work clothing.[4][8] For handling larger quantities or in situations with a higher risk of spillage, Tyvek-type disposable protective clothing or sleeves taped to gloves should be worn.[1][3]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[5][9]

  • Do not eat, drink, or smoke in the area where this compound is handled.[4][7]

  • Wash hands thoroughly after handling the chemical.[4][5]

4. Storage:

  • Store in a cool, refrigerated, and dry place, protected from moisture.[3]

  • Keep containers tightly closed in a well-ventilated area.[9]

  • Store away from incompatible materials such as acid chlorides, acid anhydrides, and oxidizing agents.[3]

  • The storage area should not have drain or sewer access.[1][7]

5. Spill Response:

  • In case of a small spill, first, remove all sources of ignition.[3]

  • Dampen the solid spill material with 60-70% ethanol to prevent dusting.[1][3]

  • Carefully transfer the dampened material into a suitable, covered container for disposal.[3][7]

  • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[1][3]

  • Seal all contaminated materials, including clothing, in a vapor-tight plastic bag for disposal.[3]

  • Wash the contaminated area with 60-70% ethanol followed by a soap and water solution.[3]

  • For larger spills, evacuate the area and follow emergency procedures.[4]

6. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4][5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[5][7]

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water.[3][4][10] Seek medical attention even if no symptoms are immediately apparent.[3]

  • Inhalation: Move the person to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water.[7][9] Do not induce vomiting.[9] Seek immediate medical attention.[2][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Formula C₆H₃Cl₃O[7]
Molecular Weight 197.45 g/mol [2][3][6]
Appearance Long colorless needles or white chalky solid[1][3]
Melting Point 57-58 °C (135-136 °F)[1][3]
Boiling Point 248-253 °C (478-487 °F) at 760 mmHg[1][3][7]
Solubility in Water < 1 mg/mL at 16 °C (61 °F)[1][3]
Vapor Density 6.8 (air = 1)[1][7]
UN Number 2020[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Weighing & Diluting in Fume Hood C->D E Perform Experiment D->E J Spill Occurs D->J F Decontaminate Work Area E->F K Exposure Occurs E->K G Properly Store or Dispose of Chemical F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I L Follow Spill Response Protocol J->L M Administer First Aid K->M N Seek Medical Attention M->N

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3,5-Trichlorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.